molecular formula C9H6BrN3O4 B1430169 methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate CAS No. 1403767-11-2

methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate

Cat. No.: B1430169
CAS No.: 1403767-11-2
M. Wt: 300.07 g/mol
InChI Key: KUBCOLKUCDHPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate ( 1403767-11-2) is a high-purity indazole derivative supplied for professional research and industrial applications. This compound has a molecular formula of C9H6BrN3O4 and a molecular weight of 300.07 g/mol . It is characterized as a key chemical building block, particularly in the field of medicinal chemistry where it is classified among Protein Degrader Building Blocks . Indazole derivatives are a prized class of heterocyclic compounds in drug discovery due to their ability to form strong donor and acceptor hydrogen bonds within protein hydrophobic pockets . They are known to exhibit a wide range of biological activities, including anti-tumor, analgesic, and anti-inflammatory effects . The specific bromo and nitro substituents on the indazole core of this compound make it a versatile and multifunctional intermediate for further synthetic exploration, such in the design of novel antimicrobial agents or kinase inhibitors . Handling and Safety: This product is For Research Use Only (RUO) and is strictly not for medicinal, personal, or consumer use . It is not intended for diagnostic or therapeutic applications for humans or animals. Safety information indicates potential hazards including toxicity if swallowed, skin irritation, and serious eye irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to appropriate safety protocols.

Properties

IUPAC Name

methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O4/c1-17-9(14)7-6-5(11-12-7)3-2-4(10)8(6)13(15)16/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBCOLKUCDHPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C(=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181831
Record name 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-11-2
Record name 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide provides a comprehensive technical overview of methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate, a highly functionalized derivative poised as a critical intermediate in the synthesis of advanced pharmaceutical agents. We will delve into its molecular structure, physicochemical properties, a robust and logical protocol for its synthesis, and methods for its structural characterization. Furthermore, this paper will explore its significant applications, particularly in the development of kinase inhibitors for oncology and anti-inflammatory therapies, while also outlining essential safety and handling protocols to ensure its effective and safe utilization in a research environment.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are paramount in pharmaceutical development.[2] Among them, the indazole ring system has emerged as a particularly fruitful scaffold for the design of novel therapeutics.[2] The inherent structural features of indazole allow it to serve as a versatile template, leading to the development of approved drugs such as the anti-cancer agents Axitinib and Pazopanib.[2] The value of the indazole core lies in its unique electronic properties and its capacity for diverse functionalization, enabling the fine-tuning of molecular properties to achieve high potency and selectivity for various biological targets.

This compound (CAS No. 1403767-11-2) represents a strategic evolution of this scaffold.[3] The molecule is densely functionalized with key reactive groups: a methyl ester, a bromine atom, and a nitro group. This arrangement provides multiple, orthogonal handles for subsequent chemical modification, making it an exceptionally valuable building block for combinatorial chemistry and targeted drug design.[4] Specifically, the presence of these groups facilitates its use in creating potent kinase inhibitors and anti-inflammatory agents, addressing critical needs in modern medicine.[4]

Molecular Structure and Physicochemical Properties

The chemical identity and key properties of this compound are summarized below. The structure features a bicyclic indazole core, with a bromine atom at position 5, a nitro group at position 4, and a methyl carboxylate group at position 3. The nitro and bromo substituents are strong electron-withdrawing groups, which significantly influence the reactivity of the aromatic ring system.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical and Registry Information

PropertyValueSource
CAS Number 1403767-11-2[3]
Molecular Formula C₉H₆BrN₃O₄[4]
Molecular Weight 300.06 g/mol [4]
Predicted Boiling Point 449.2 ± 40.0 °C[4]
Predicted Density 1.863 ± 0.06 g/cm³[4]
MDL Number MFCD23106303[4]
Storage Temperature 2-8°C[4]

Proposed Synthesis Protocol

While specific literature detailing the synthesis of this compound is not widely published, a logical and efficient synthetic route can be devised based on established reactions of the indazole core. The most direct pathway involves the esterification of the corresponding carboxylic acid, 5-bromo-4-nitro-1H-indazole-3-carboxylic acid. This precursor itself can be synthesized from commercially available starting materials.

The proposed two-stage synthesis begins with the regioselective nitration and bromination of a suitable indazole-3-carboxylic acid derivative, followed by a classic Fischer-Speier esterification.

Synthesis_Workflow cluster_0 Stage 1: Halogenation & Nitration cluster_1 Stage 2: Esterification Start 1H-Indazole-3-carboxylic Acid Intermediate1 5-Bromo-1H-indazole-3-carboxylic Acid Start->Intermediate1 Br2, Acetic Acid Intermediate2 5-Bromo-4-nitro-1H-indazole-3-carboxylic Acid Intermediate1->Intermediate2 HNO3, H2SO4 FinalProduct This compound Intermediate2->FinalProduct Methanol (MeOH), H2SO4 (cat.), Reflux

Caption: Proposed two-stage synthesis workflow for the target compound.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the conversion of the carboxylic acid precursor to the final methyl ester product. This method is widely used for its reliability and simplicity.[1][5]

Materials:

  • 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 mL per gram of starting material)

  • Sulfuric Acid (H₂SO₄), concentrated (catalytic amount, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-4-nitro-1H-indazole-3-carboxylic acid and anhydrous methanol.

  • Acid Catalysis: Place the flask in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid dropwise with stirring. Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[6] Trustworthiness Check: The bicarbonate wash is critical. Effervescence indicates successful neutralization of the acid. Continue washing until no more gas evolves.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. While specific spectral data for this exact molecule is proprietary to commercial vendors[3], the expected results can be predicted based on its structure.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - A singlet for the methyl ester protons (~4.0 ppm).- Two doublets in the aromatic region corresponding to the protons at C6 and C7.- A broad singlet for the N-H proton of the indazole ring (>10 ppm).
¹³C NMR - A signal for the methyl carbon (~53 ppm).- A signal for the ester carbonyl carbon (~160-165 ppm).- Signals corresponding to the aromatic carbons of the indazole ring, with shifts influenced by the bromo and nitro substituents.
FT-IR - A broad peak for the N-H stretch (~3300 cm⁻¹).- A sharp peak for the C=O stretch of the ester (~1720 cm⁻¹).- Strong peaks for the asymmetric and symmetric N-O stretches of the nitro group (~1530 and 1350 cm⁻¹).
Mass Spec (LC-MS) The calculated exact mass is 298.9593 for the [M+H]⁺ ion (for ⁷⁹Br). The mass spectrum should show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate.[4] Its utility stems from the ability to selectively manipulate its functional groups.

  • Kinase Inhibitor Synthesis: The indazole core is a key feature in many Type I and Type II kinase inhibitors. The nitro group at the 4-position can be readily reduced to an amine. This amine serves as a crucial attachment point for building side chains that interact with the hinge region or allosteric pockets of protein kinases. The bromine at position 5 allows for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional diversity and modulate properties like solubility and cell permeability.[4]

  • Anti-Inflammatory Agents: Indazole derivatives have been explored as inhibitors of inflammatory mediators. The functional groups on this molecule provide the necessary handles to synthesize libraries of compounds for screening against targets like COX enzymes or cytokine-modulating proteins.[4]

  • Agrochemical Development: The biological activity of indazoles also extends to agrochemicals, where they can be used to develop novel herbicides and fungicides.[1]

MoA cluster_synthesis Synthetic Pathway cluster_target Biological Target Intermediate This compound Nitro Group Bromo Atom Ester Amine_Intermediate Amine Derivative Intermediate:n->Amine_Intermediate Reduction Coupled_Product Cross-Coupled Product Intermediate:br->Coupled_Product Suzuki Coupling Final_Inhibitor Final Kinase Inhibitor Amine_Intermediate->Final_Inhibitor Amide Coupling Coupled_Product->Final_Inhibitor Further Steps Kinase ATP Binding Site Protein Kinase Hinge Region Final_Inhibitor->Kinase:f2 Binds to Hinge

Caption: Synthetic utility of the intermediate for kinase inhibitor development.

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment. While a specific Material Safety Data Sheet (MSDS) is not publicly available, data from closely related compounds like 5-bromo-1H-indazole-3-carboxylic acid and other nitroaromatics can inform safe practices.[7][8][9]

Hazard Identification (Inferred):

  • Acute Toxicity: Harmful if swallowed or inhaled.[8]

  • Skin Contact: Causes skin irritation.[7]

  • Eye Contact: Causes serious eye irritation.[7]

  • Respiratory: May cause respiratory irritation.[7]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166 standard).[7]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[7]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7]

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7]

  • Storage: Keep container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[4][7]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in pharmaceutical and agrochemical research. Its dense and versatile functionalization provides a robust platform for the synthesis of complex molecular architectures, particularly for the development of targeted kinase inhibitors. This guide has provided a detailed overview of its structure, properties, a logical synthesis protocol, and essential handling procedures to empower researchers in leveraging this valuable building block for future discoveries.

References

An In-Depth Technical Guide to Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the rationale behind synthetic strategies and analytical methodologies.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in drug discovery.[1] This structure is a key component in a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The introduction of bromo and nitro functionalities, along with a carboxylate group, to the indazole core in this compound creates a highly functionalized molecule with significant potential as a versatile intermediate for the synthesis of novel therapeutic agents.[3] Specifically, nitro-containing heterocyclic compounds have a long history in chemotherapy, acting as bioreductive prodrugs that can be selectively activated in hypoxic environments, a characteristic of many solid tumors.[2]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource/Basis
CAS Number 1403767-11-2[4]
Molecular Formula C₉H₆BrN₃O₄[4]
Molecular Weight 300.07 g/mol [4]
Appearance Expected to be a solidGeneral property of similar organic molecules
Melting Point Not available (predicted to be relatively high due to aromaticity and polar groups)N/A
Boiling Point 449.2 ± 40.0 °C (Predicted)[3]
Density 1.863 ± 0.06 g/cm³ (Predicted)[3]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in alcohols. Poorly soluble in water.Based on the polarity of the functional groups
pKa The N-H proton of the indazole ring is weakly acidic. The exact pKa is not available but is expected to be in the range of 12-14.General knowledge of indazole chemistry

Synthesis and Mechanistic Insights

A plausible and efficient synthesis of this compound can be envisioned in a three-step sequence starting from indazole-3-carboxylic acid. This proposed pathway is based on established methodologies for the functionalization of the indazole ring.

Diagram of the Proposed Synthetic Pathway:

Synthetic_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification cluster_2 Step 3: Nitration Indazole-3-carboxylic_acid Indazole-3-carboxylic acid 5-Bromo-1H-indazole-3-carboxylic_acid 5-Bromo-1H-indazole- 3-carboxylic acid Indazole-3-carboxylic_acid->5-Bromo-1H-indazole-3-carboxylic_acid Br₂, Acetic Acid 90-120°C, 16h [5] Methyl_5-bromo-1H-indazole-3-carboxylate Methyl 5-bromo-1H-indazole- 3-carboxylate 5-Bromo-1H-indazole-3-carboxylic_acid->Methyl_5-bromo-1H-indazole-3-carboxylate Methanol, H₂SO₄ (cat.) Reflux [3, 4] Final_Product Methyl 5-bromo-4-nitro-1H- indazole-3-carboxylate Methyl_5-bromo-1H-indazole-3-carboxylate->Final_Product HNO₃, H₂SO₄ 0°C to rt

Caption: Proposed three-step synthesis of the target compound.

Step 1: Bromination of Indazole-3-carboxylic Acid

Protocol:

  • Suspend indazole-3-carboxylic acid in glacial acetic acid.

  • Heat the suspension to 120°C to obtain a clear solution, then cool to 90°C.

  • Slowly add a solution of bromine in glacial acetic acid while maintaining the temperature at 90°C.

  • Continue heating at 90°C for 16 hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.[5]

Mechanistic Rationale: The bromination of the indazole ring is an electrophilic aromatic substitution. The indazole ring is activated towards electrophilic attack, and the substitution occurs preferentially at the C5 and C7 positions. Under these conditions, the C5 position is favored.

Step 2: Fischer Esterification

Protocol:

  • Dissolve 5-bromo-1H-indazole-3-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain methyl 5-bromo-1H-indazole-3-carboxylate.[6][7]

Causality of Experimental Choices: The use of excess methanol drives the equilibrium of this reversible reaction towards the product side. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step 3: Nitration

Protocol:

  • Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0°C.

  • Slowly add methyl 5-bromo-1H-indazole-3-carboxylate to the cold acid mixture with stirring.

  • Allow the reaction to proceed at 0°C for a period and then let it warm to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove residual acid, and then purify by recrystallization or column chromatography.

Regioselectivity Explained: The nitration of the indazole ring is another electrophilic aromatic substitution. The regiochemical outcome is directed by the existing substituents. The bromo group at C5 is an ortho-, para-director, while the ester group at C3 is a meta-director with respect to the pyrazole ring. The nitro group is expected to be introduced at the C4 position due to the directing effect of the bromo group and the overall electronic nature of the substituted indazole ring.

Structural Elucidation and Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

  • ~14.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the indazole ring.

  • ~8.0-8.5 ppm (d, 1H): Aromatic proton at the C7 position.

  • ~7.5-8.0 ppm (d, 1H): Aromatic proton at the C6 position.

  • ~3.9 ppm (s, 3H): The singlet for the methyl protons of the ester group.

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):

  • ~160-165 ppm: Carbonyl carbon of the ester group.

  • ~110-150 ppm: Aromatic carbons of the indazole ring. The exact shifts will be influenced by the bromo and nitro substituents.

  • ~52 ppm: Methyl carbon of the ester group.

Infrared (IR) Spectroscopy

Predicted Key Absorptions (cm⁻¹):

  • 3300-3400 (broad): N-H stretching vibration of the indazole ring.

  • ~1720-1740: C=O stretching of the ester carbonyl group.

  • ~1520-1560 and 1340-1380: Asymmetric and symmetric stretching vibrations of the nitro group.

  • ~1600, 1470: C=C stretching vibrations of the aromatic ring.

  • ~1200-1300: C-O stretching of the ester.

  • ~600-800: C-Br stretching.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (300.07 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately 1:1 ratio).

  • Major Fragments: Loss of the methoxy group (-OCH₃) from the ester, loss of the entire ester group (-COOCH₃), and potentially the loss of the nitro group (-NO₂).

Reactivity and Stability

This compound is expected to be a stable crystalline solid under standard laboratory conditions. The presence of multiple functional groups makes it a versatile intermediate for further chemical transformations:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be used for various coupling reactions to build more complex molecules.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides or other derivatives.

  • Nucleophilic Aromatic Substitution: The bromine atom may be susceptible to nucleophilic aromatic substitution under certain conditions, allowing for the introduction of other functional groups.

Potential Applications in Drug Discovery

The highly functionalized nature of this compound makes it an attractive building block in medicinal chemistry.

  • Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors used in cancer therapy. This compound can serve as a starting material for the synthesis of novel kinase inhibitors.[3]

  • Anti-inflammatory Agents: Indazole derivatives have shown potent anti-inflammatory activity. This molecule could be a precursor for new anti-inflammatory drugs.[3]

  • Antiparasitic Agents: Nitro-containing heterocycles are known to have activity against various parasites. The 5-nitroindazole moiety, in particular, has been investigated for its antichagasic and trichomonacidal properties.[1][2]

Diagram of Potential Derivatizations:

Derivatizations Start Methyl 5-bromo-4-nitro- 1H-indazole-3-carboxylate Amino_derivative Amino derivative Start->Amino_derivative Reduction of NO₂ Carboxylic_acid Carboxylic acid derivative Start->Carboxylic_acid Ester Hydrolysis Substituted_indazole Further substituted indazoles Start->Substituted_indazole Nucleophilic Aromatic Substitution of Br Amide_library Amide library Carboxylic_acid->Amide_library Amide Coupling

References

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1403767-11-2 Molecular Formula: C₉H₆BrN₃O₄ Molecular Weight: 300.07 g/mol

Introduction: The Strategic Value of a Polysubstituted Indazole Scaffold

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is recognized as a "privileged scaffold," capable of interacting with a wide range of biological targets, most notably protein kinases.[1] This particular derivative is distinguished by a dense arrangement of functional groups—a bromine atom, a nitro group, and a methyl ester—each offering unique opportunities for synthetic diversification and modulation of biological activity.

The strategic placement of the bromo and nitro substituents on the indazole ring, coupled with the reactive ester at the 3-position, makes this molecule a valuable intermediate for the synthesis of complex, targeted therapeutics.[2] This guide provides an in-depth analysis of its (predicted) properties, a plausible synthetic route, and its potential applications, particularly in the development of kinase inhibitors.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Basis
Melting Point>200 °C (decomposes)Based on similar polysubstituted nitroaromatics
Boiling Point449.2 ± 40.0 °CPrediction from supplier data[2]
Density1.863 ± 0.06 g/cm³Prediction from supplier data[2]
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, ethyl acetate; insoluble in waterGeneral solubility of polar, aromatic compounds
pKa (indazole N-H)~12-13Electron-withdrawing groups decrease basicity

Spectroscopic Profile (Predicted)

A key aspect of validating the synthesis of this compound lies in its spectroscopic signature. Based on analogous structures, the following characteristics are anticipated:

  • ¹H NMR (in DMSO-d₆): The spectrum is expected to be complex due to the lack of symmetry. Key signals would include a singlet for the methyl ester protons (~3.9-4.0 ppm), two doublets in the aromatic region for the C6-H and C7-H protons (likely between 7.5 and 8.5 ppm), and a broad singlet for the N-H proton at a downfield shift (>13 ppm). The exact shifts of the aromatic protons are influenced by the strong electron-withdrawing effect of the nitro group and the anisotropic effect of the bromine atom.

  • ¹³C NMR (in DMSO-d₆): The spectrum should display nine distinct carbon signals. The carbonyl carbon of the ester would appear significantly downfield (~160-165 ppm), and the methyl carbon of the ester would be upfield (~52-53 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with their chemical shifts heavily influenced by the attached substituents.

  • Mass Spectrometry (ESI-MS): A prominent peak for the molecular ion [M-H]⁻ at m/z ~298.95 and/or [M+H]⁺ at m/z ~300.96, showing a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Proposed Synthesis Workflow

A specific, peer-reviewed synthesis for this compound is not currently published. However, a robust and logical synthetic route can be proposed based on well-established reactions for indazole synthesis and functionalization. The proposed pathway starts from the commercially available 1H-indazole-3-carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Bromination Start 1H-Indazole-3-carboxylic acid Intermediate1 Methyl 1H-indazole-3-carboxylate Start->Intermediate1 MeOH, H₂SO₄ (cat.) Reflux Intermediate2 Methyl 4-nitro-1H-indazole-3-carboxylate Intermediate1->Intermediate2 HNO₃, H₂SO₄ 0 °C to RT FinalProduct This compound Intermediate2->FinalProduct NBS, MeCN RT Kinase_Inhibition_Pathway cluster_0 Cellular Signaling cluster_1 Mechanism of Inhibition Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Binds Indazole Methyl 5-bromo-4-nitro- 1H-indazole-3-carboxylate (or derivative) Kinase Intracellular Kinase (e.g., PLK4, ERK) Receptor->Kinase Activates ATP ATP Substrate Substrate Protein Kinase->Substrate Phosphorylates Block Inhibition Kinase->Block PhosphoSubstrate Phosphorylated Substrate CellResponse Cell Proliferation, Survival, Angiogenesis PhosphoSubstrate->CellResponse Leads to Indazole->Kinase Binds to ATP Pocket Block->CellResponse Prevents

References

Spectroscopic Characterization of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Key Features

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate possesses a core indazole scaffold, which is a bicyclic aromatic system composed of a fused benzene and pyrazole ring. The molecule is further functionalized with a bromo group at position 5, a nitro group at position 4, and a methyl carboxylate group at position 3. These substituents significantly influence the electronic environment of the indazole core and, consequently, its spectroscopic properties.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the indazole ring, and the methyl ester protons.

Predicted Chemical Shifts and Multiplicities
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-H~14.0 - 15.0Broad Singlet1HThe N-H proton of the indazole ring is acidic and often appears as a broad signal at a downfield chemical shift, which can be confirmed by D₂O exchange.
H-6~8.2 - 8.5Doublet1HThe proton at position 6 is expected to be a doublet due to coupling with H-7. The electron-withdrawing effect of the adjacent nitro and bromo groups will shift this proton downfield.
H-7~7.8 - 8.1Doublet1HThe proton at position 7 will appear as a doublet due to coupling with H-6.
-OCH₃~3.9 - 4.1Singlet3HThe methyl protons of the ester group will appear as a sharp singlet in a region typical for methyl esters.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The predicted values are based on data from similar substituted indazole derivatives.[1][2]

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: The spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate resolution.[2]

  • Acquisition Parameters:

    • Number of scans: 16-64 (to achieve a good signal-to-noise ratio)

    • Relaxation delay: 1-5 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: 0-16 ppm

  • Data Processing: The acquired free induction decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.

Predicted Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)~160 - 165The carbonyl carbon of the ester group is expected in this downfield region.
C-3~140 - 145The carbon bearing the carboxylate group.
C-3a~120 - 125Bridgehead carbon.
C-4~145 - 150The carbon attached to the nitro group will be significantly deshielded.
C-5~115 - 120The carbon bearing the bromo group.
C-6~125 - 130Aromatic CH carbon.
C-7~110 - 115Aromatic CH carbon.
C-7a~135 - 140Bridgehead carbon.
-OCH₃~52 - 55The methyl carbon of the ester group.

Note: These predictions are based on the analysis of ¹³C NMR data for various substituted indazoles.[1][2] The presence of the electron-withdrawing nitro and bromo groups, as well as the ester functionality, will have a significant impact on the chemical shifts of the aromatic carbons.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is recommended.

  • Instrument Setup: The spectrum should be acquired on a spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Proton decoupling should be applied to simplify the spectrum to singlets for each carbon.

    • Number of scans: 1024 or more.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, the data requires Fourier transformation, phasing, and baseline correction.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Vibrational Frequencies
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch3100 - 3300Medium-BroadCharacteristic of the N-H bond in the indazole ring.
C-H Stretch (Aromatic)3000 - 3100MediumTypical for C-H bonds in an aromatic ring.
C-H Stretch (Aliphatic)2850 - 3000Weak-MediumCorresponding to the methyl group of the ester.
C=O Stretch (Ester)1710 - 1730StrongA strong, sharp peak characteristic of the carbonyl group in an ester.
C=C Stretch (Aromatic)1450 - 1600MediumMultiple bands are expected for the aromatic ring system.
N-O Stretch (Asymmetric)1500 - 1550StrongA very strong absorption due to the asymmetric stretching of the nitro group.[3]
N-O Stretch (Symmetric)1330 - 1370StrongAnother strong absorption from the symmetric stretching of the nitro group.[3]
C-N Stretch1200 - 1300MediumAssociated with the C-N bonds in the indazole ring.
C-Br Stretch500 - 600Medium-StrongCharacteristic absorption for a carbon-bromine bond.

The presence of strong absorption bands for the ester carbonyl and the two nitro group stretches would be key diagnostic features in the IR spectrum.[3]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum should be collected and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion and Fragmentation
  • Molecular Ion (M⁺): For this compound (C₉H₆BrN₃O₄), the expected monoisotopic mass is approximately 300.96 g/mol . The mass spectrum should show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the ester to give a fragment at [M-31]⁺.

    • Loss of the entire methyl carboxylate group (-COOCH₃) to give a fragment at [M-59]⁺.

    • Loss of the nitro group (-NO₂) to give a fragment at [M-46]⁺.

    • Cleavage of the indazole ring system. The fragmentation of the indazole core can be complex.[4]

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements and confirm the elemental composition of the molecular ion and its fragments.

  • Data Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak and characteristic fragment ions.

Workflow and Data Integration

The comprehensive characterization of this compound requires the integration of data from all the spectroscopic techniques described above.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification HNMR 1H NMR Purification->HNMR Proton Environment CNMR 13C NMR Purification->CNMR Carbon Skeleton IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Structure_Confirmation Structure Confirmation HNMR->Structure_Confirmation CNMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

References

mass spectrometry fragmentation of bromo-nitro-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Bromo-Nitro-Indazoles

Authored by: A Senior Application Scientist

Foreword: Charting the Fragmentation Landscape of Bromo-Nitro-Indazoles

In the intricate world of drug discovery and development, the indazole scaffold represents a privileged structure, forming the core of numerous pharmacologically active agents. The introduction of bromo- and nitro-substituents dramatically modulates their biological activity, but also introduces significant complexity in their analytical characterization. Understanding the gas-phase behavior of these molecules under mass spectrometric conditions is not merely an academic exercise; it is a critical necessity for unambiguous identification, metabolite profiling, and quality control.

This guide eschews a conventional, rigid template. Instead, it is structured to mirror the logical flow of a scientific investigation, beginning with foundational principles and progressively delving into the nuanced fragmentation pathways specific to bromo-nitro-indazoles. As your guide, I will not only present the "what" but, more importantly, the "why"—explaining the causal relationships between molecular structure, ionization technique, and the resulting fragmentation patterns. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers in the field.

Foundational Principles: Ionization and the Indazole Core

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization method is the single most critical experimental parameter, as it dictates the energy imparted to the molecule and, consequently, the extent of fragmentation. For bromo-nitro-indazoles, two techniques are of primary relevance: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1][2] This process induces extensive fragmentation, providing a detailed molecular "fingerprint" that is highly reproducible and ideal for library matching.[2][3] The high energy can, however, sometimes obliterate the molecular ion, making it difficult to determine the parent mass.[4]

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by creating an aerosol of charged droplets.[5][6] ESI is exceptionally well-suited for polar, thermally labile molecules and typically produces protonated molecules [M+H]+ with minimal fragmentation.[4][7] To induce fragmentation for structural elucidation, ESI is almost always coupled with tandem mass spectrometry (MS/MS).[8][9]

The stability of the indazole ring system itself plays a central role. The core fragmentation of the protonated indazole cation often involves the loss of stable neutral molecules like N₂ or HCN, leading to characteristic fragment ions.[10]

Experimental Workflow: A Conceptual Overview

The logical flow from sample to structural confirmation is a critical, self-validating process. Each step informs the next, ensuring data integrity.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_interp Data Interpretation A Analyte Solution (e.g., in ACN/H2O) B Ionization (ESI or EI) A->B Introduction C MS1 Scan (Determine Precursor Ion) B->C Ion Generation D Isolation of [M+H]+ C->D Selection E Collision-Induced Dissociation (CID) D->E Activation F MS2 Scan (Detect Product Ions) E->F Fragmentation G Propose Fragmentation Pathways F->G Data Acquisition H Structure Elucidation G->H Mechanistic Analysis

Caption: High-level workflow for MS/MS analysis of bromo-nitro-indazoles.

The Influence of Substituents: Decoding the Fragmentation Cascade

The true complexity and richness of the mass spectra of bromo-nitro-indazoles arise from the directing effects of the bromo- and nitro-substituents. These groups have well-documented fragmentation behaviors that compete with and modify the fragmentation of the indazole core.

The Nitro Group: A Hub of Radical Losses and Rearrangements

The nitro group is a potent electron-withdrawing group that significantly influences fragmentation. Under both EI and CID conditions, several characteristic neutral losses are observed.[8][11]

  • Loss of •NO (30 u): A common pathway, particularly in ESI-MS/MS, resulting from the cleavage of the N-O bond.[8][11]

  • Loss of •NO₂ (46 u): This pathway involves the cleavage of the C-N bond and is frequently observed.[8][12] The stability of the resulting aryl cation influences the prevalence of this fragmentation.

  • Loss of HNO₂ (47 u): This requires the presence of an adjacent hydrogen atom (an ortho effect) and proceeds via a rearrangement mechanism.[13]

  • Loss of •OH (17 u): An interesting rearrangement, often seen in ortho-substituted nitroaromatics, where an oxygen atom from the nitro group abstracts a hydrogen from an adjacent substituent.[11]

The Bromo Substituent: An Isotopic Signature and Facile Cleavage

The presence of bromine provides an immediate and powerful diagnostic tool due to its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[14] This results in any bromine-containing ion appearing as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity (M and M+2 peaks).[14]

The primary fragmentation pathway involving bromine is the cleavage of the C-Br bond, which is one of the weaker bonds in the molecule.[14]

  • Loss of •Br (79/81 u): Homolytic cleavage of the C-Br bond to yield an aryl cation. This is a very common and often dominant fragmentation pathway.

  • Loss of HBr (80/82 u): Elimination of hydrogen bromide, often facilitated by an available hydrogen in a sterically favorable position.[15]

Synergistic and Competitive Pathways

When both substituents are present, the fragmentation becomes a competition. The initial fragmentation event is dictated by the lowest energy pathway. For a hypothetical 5-bromo-3-nitro-1H-indazole, several competing pathways can be envisaged from the protonated molecular ion [M+H]+.

Initial Loss Resulting Fragment Rationale / Causality
•NO₂[M+H - 46]⁺Cleavage of the relatively weak C-N bond, driven by the stability of the resulting indazolyl cation. A very common pathway for nitroaromatics.[8]
•Br[M+H - 79/81]⁺Cleavage of the C-Br bond. The relative ease of this cleavage competes directly with the loss of the nitro group.[14]
•NO[M+H - 30]⁺N-O bond cleavage is energetically accessible and frequently observed in tandem mass spectrometry of nitro compounds.[11]
HBr[M+H - 80/82]⁺Elimination reaction, less common than radical loss but possible depending on the protonation site and molecular geometry.[15]

Table 1: Primary competitive fragmentation pathways for a bromo-nitro-indazole.

Secondary fragmentation events will then proceed from these primary product ions. For instance, the ion resulting from the loss of •NO₂ may subsequently lose •Br, and vice-versa. High-resolution mass spectrometry (HRMS) is invaluable here to confirm the elemental composition of each fragment ion, validating the proposed pathway.

G M [M+H]+ M_NO2 [M+H - NO2]+ M->M_NO2 - •NO2 M_Br [M+H - Br]+ M->M_Br - •Br M_NO2_Br [M+H - NO2 - Br]+ M_NO2->M_NO2_Br - •Br M_Br_NO2 [M+H - Br - NO2]+ M_Br->M_Br_NO2 - •NO2 IndazoleCore Further Indazole Core Fragments (e.g., loss of N2, HCN) M_NO2_Br->IndazoleCore M_Br_NO2->IndazoleCore

Caption: Competing fragmentation pathways for a generic bromo-nitro-indazole.

Experimental Protocol: A Self-Validating Approach to LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of bromo-nitro-indazoles. The key to a self-validating system is the inclusion of controls and systematic variation of parameters to confirm observations.

Objective: To determine the fragmentation pattern of a purified bromo-nitro-indazole sample.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., Methanol or Acetonitrile).

    • Create a working solution by diluting the stock solution to 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The use of the mobile phase as the diluent is critical to prevent peak distortion during injection.

    • Filter the working solution through a 0.22 µm syringe filter to remove particulates that could clog the system.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A C18 column is chosen for its versatility in retaining moderately polar to nonpolar small molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is added to acidify the mobile phase, promoting protonation of the analyte for positive mode ESI.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes. A gradient is essential for eluting compounds with a range of polarities and ensuring sharp peak shapes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the indazole nitrogen atoms are basic and readily accept a proton.

    • MS1 Full Scan:

      • Scan Range: m/z 100-500. This range should comfortably encompass the expected molecular weight of the analyte.

      • Acquire a full scan spectrum to identify the m/z of the protonated molecular ion [M+H]+. Confirm the presence of the characteristic bromine M/M+2 isotope pattern.

    • MS2 (Tandem MS) Scan:

      • Select the monoisotopic [M+H]+ peak as the precursor ion for fragmentation.

      • Collision Energy (CE): Perform a stepped collision energy experiment (e.g., acquiring scans at 10, 20, and 40 eV). This is a crucial self-validating step. Low energy scans will reveal the primary, most facile fragmentations, while higher energies will induce more extensive secondary and tertiary fragmentation, providing a complete picture of the cascade.

      • Acquire high-resolution product ion spectra to enable accurate mass measurements of all fragments.

  • Data Analysis:

    • Extract the product ion spectra for each collision energy.

    • Calculate the elemental composition of the precursor and all significant fragment ions using the accurate mass data.

    • Propose neutral losses and fragmentation pathways that are consistent with the observed data and known chemical principles of nitroaromatic and halogenated compound fragmentation.[8][11][14]

Conclusion and Future Outlook

The mass spectrometric fragmentation of bromo-nitro-indazoles is a predictable yet complex interplay of competing pathways governed by the fundamental principles of ion chemistry. The nitro group offers multiple avenues for radical and neutral losses, while the bromo-substituent provides a definitive isotopic signature and a facile cleavage site. By employing a systematic, multi-energy collision-induced dissociation approach with high-resolution mass spectrometry, researchers can confidently elucidate the structure of these and related molecules. This guide provides the foundational logic and a practical framework to navigate this intricate analytical landscape, empowering scientists to turn complex spectra into definitive structural knowledge.

References

A Technical Guide to the Solubility of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this complex heterocyclic compound. It further outlines detailed, field-proven experimental protocols for accurately determining its solubility in a range of common laboratory solvents. By integrating theoretical insights with practical methodologies, this guide serves as an essential resource for the effective handling, formulation, and application of this compound in a research and development setting.

Introduction: Understanding the Molecule

This compound is a substituted indazole, a class of aromatic heterocyclic compounds featuring a fused benzene and pyrazole ring.[1][2] Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[3][4] The specific functionalization of this molecule—a bromine atom at the 5-position, a nitro group at the 4-position, and a methyl carboxylate group at the 3-position—imparts a unique combination of electronic and steric properties that profoundly influence its physicochemical characteristics, most notably its solubility.

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that impacts its bioavailability, formulation, and route of administration.[5] A thorough understanding of the solubility of this compound is therefore paramount for its successful development and application. This guide will provide the foundational knowledge and practical steps to characterize the solubility profile of this compound.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that a solute will dissolve in a solvent with similar polarity.[6] The polarity of this compound is a composite of its various functional groups.

  • The Indazole Core: The bicyclic aromatic system is largely nonpolar. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[2][3]

  • The Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group capable of participating in dipole-dipole interactions.[7][8]

  • The Bromo Group (-Br): While electronegative, bromine is less polar than the nitro group and contributes to the molecule's overall size and London dispersion forces.

  • The Methyl Carboxylate Group (-COOCH₃): The ester group introduces polarity and potential for hydrogen bond acceptance at the carbonyl oxygen.

Given this complex interplay of polar and nonpolar functionalities, it is anticipated that this compound will exhibit limited solubility in highly nonpolar solvents like hexanes and also in highly polar protic solvents like water, where it cannot effectively disrupt the strong hydrogen-bonding network. Its solubility is likely to be more favorable in polar aprotic solvents and some polar protic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in common laboratory solvents is presented in Table 1.

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticLowThe large nonpolar scaffold and lack of significant hydrogen bond donating groups limit solubility.
MethanolPolar ProticModerateThe alcohol can act as both a hydrogen bond donor and acceptor, interacting with the nitro and ester groups.
EthanolPolar ProticModerateSimilar to methanol, but the increased nonpolar character may slightly enhance solubility.
AcetonePolar AproticModerate to HighThe strong dipole moment can interact with the polar groups of the solute.
Dichloromethane (DCM)NonpolarLow to ModerateWhile considered nonpolar, it has a significant dipole moment that may solvate the compound to some extent.
Ethyl AcetatePolar AproticModerate to HighThe ester functionality is compatible with the solute's ester group, and it has a moderate polarity.
N,N-Dimethylformamide (DMF)Polar AproticHighA highly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
HexanesNonpolarVery LowThe nonpolar nature of hexanes is incompatible with the polar functional groups of the solute.
TolueneNonpolarLowThe aromatic ring may offer some pi-stacking interactions, but the overall nonpolar character will limit solubility.

Experimental Determination of Solubility

To empirically determine the solubility, a systematic approach involving both qualitative and quantitative methods is recommended.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Based on the SDS for structurally similar compounds, the following precautions should be taken[9][10][11]:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol:

  • Place approximately 1-2 mg of this compound into a small test tube.

  • Add 0.5 mL of the chosen solvent to the test tube.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is considered "soluble."

  • If the solid remains, the compound is "insoluble" or "sparingly soluble."

  • Repeat this procedure for each solvent listed in Table 1.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[12]

Protocol:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Determine the concentration of the diluted solution using the chosen analytical method.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

The following diagram illustrates the workflow for the quantitative solubility determination.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add excess solute to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Let stand for >24h for settling C->D E Withdraw supernatant with filtered syringe D->E F Dilute supernatant E->F G Analyze concentration (UV-Vis/HPLC) F->G H Calculate original solubility G->H

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation and Interpretation

The results from the quantitative analysis should be tabulated for clear comparison.

Solvent Solubility (mg/mL) at 25 °C Solubility (mol/L) at 25 °C
Water
Methanol
Ethanol
Acetone
Dichloromethane
Ethyl Acetate
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Hexanes
Toluene

The empirical data should be compared with the initial predictions. Any discrepancies can provide further insight into the specific intermolecular interactions at play. For instance, a higher-than-expected solubility in a particular solvent may indicate specific favorable interactions, such as strong hydrogen bonding or pi-pi stacking.

The relationship between solvent properties and the observed solubility can be visualized as follows:

G cluster_solute This compound cluster_solvent Solvent Properties Solute Solute Properties - Polar Groups (-NO2, -COOCH3) - Nonpolar Scaffold - H-bond Acceptor Solubility Solubility Solute->Solubility Influences Polarity Polarity Polarity->Solubility Correlates with Hbond H-bonding Capacity Hbond->Solubility Enhances Dipole Dipole Moment Dipole->Solubility Contributes to

Caption: Factors Influencing Solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can obtain accurate and reliable solubility data. This information is critical for the advancement of this compound in drug discovery and development, enabling informed decisions regarding formulation, delivery, and preclinical evaluation.

References

The Synthesis of 5-Bromo-1H-indazole-3-carboxylate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive review of the synthetic methodologies for preparing 5-bromo-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, and its halogenated derivatives serve as versatile intermediates for the synthesis of a wide range of biologically active compounds, including kinase inhibitors.[1] This document details the most direct and efficient synthetic route via electrophilic bromination, explores alternative strategies such as the Fischer indole synthesis and Sandmeyer-type reactions, and delves into the mechanistic principles governing regioselectivity. Detailed experimental protocols, comparative data, and safety considerations are provided to equip researchers with the practical knowledge required for the successful synthesis and purification of this important molecule.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are of significant interest in pharmaceutical and materials science due to their diverse biological activities.[2] The indazole nucleus is a bioisostere of indole and is found in numerous compounds with anti-inflammatory, anti-tumor, and antiviral properties. The introduction of a bromine atom at the 5-position of the indazole ring, coupled with a carboxylate group at the 3-position, creates a highly versatile intermediate. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, while the carboxylate group can be readily converted into amides, esters, and other functional groups, enabling the exploration of a broad chemical space in drug discovery programs.

Core Synthetic Strategy: Direct Electrophilic Bromination

The most direct and widely employed method for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid is the electrophilic bromination of the parent indazole-3-carboxylic acid. This approach is favored for its operational simplicity and high yield.

Mechanism and Regioselectivity

The bromination of indazole-3-carboxylic acid is an electrophilic aromatic substitution reaction. The indazole ring system is electron-rich and susceptible to attack by electrophiles. The regioselectivity of the bromination is dictated by the electronic properties of both the pyrazole and benzene rings, as well as the directing effect of the C3-carboxylic acid group.

Computational studies and experimental evidence suggest that in the neutral indazole molecule, the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. The pyrazole ring acts as an activating group, and while the carboxylic acid at C3 is a deactivating group, its influence is less pronounced at the C5 position. Kinetic studies on the aqueous bromination of indazole have shown the order of reactivity for the molecular species to be 5 > 3 > 7. This inherent reactivity profile leads to the preferential formation of the 5-bromo isomer under controlled conditions.

Diagram: Proposed Mechanism of Electrophilic Bromination

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Br2 Br-Br Electrophile Brδ+---Brδ- --Lewis Acid Br2->Electrophile Polarization Lewis_Acid Lewis Acid (e.g., FeBr3) or Acetic Acid (solvent) Sigma_Complex Wheland Intermediate (Sigma Complex) Electrophile->Sigma_Complex Indazole Indazole-3-carboxylic acid Indazole->Sigma_Complex π-attack at C5 Product 5-Bromo-1H-indazole-3-carboxylic acid Sigma_Complex->Product -H+ HBr HBr Sigma_Complex->HBr

Caption: Proposed mechanism for the electrophilic bromination of indazole-3-carboxylic acid.

Optimized Experimental Protocol

The following protocol is a robust and high-yielding procedure for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid.[1][3]

Materials:

  • Indazole-3-carboxylic acid

  • Glacial acetic acid

  • Bromine

  • Ice

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter flask

Procedure:

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.

  • Heat the suspension to 120 °C with stirring until a clear solution is obtained.

  • Cool the solution to 90 °C.

  • In a separate container, prepare a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL).

  • Slowly add the bromine solution dropwise to the indazole solution at 90 °C over a period of 10-15 minutes.

  • After the addition is complete, maintain the reaction mixture at 90 °C for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker containing ice water and stir for 15 minutes. A white precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Dry the product under vacuum at room temperature to afford 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

Expected Yield: 87.5%[3]

Characterization Data (1H NMR, DMSO-d6):

  • δ 13.95 (s, 1H)

  • δ 13.18 (br s, 1H)

  • δ 8.21 (d, J = 1.2 Hz, 1H)

  • δ 7.65 (d, J = 7.0 Hz, 1H)

  • δ 7.56 (dd, J = 7.0, 1.2 Hz, 1H)[3]

Alternative Synthetic Strategies

While direct bromination is the most common approach, alternative synthetic routes can be employed, particularly when specific substitution patterns are desired or when starting from different precursors.

Fischer Indole Synthesis Approach

The Fischer indole synthesis, a classic method for forming indole rings, can be adapted for the synthesis of indazoles. This route would typically involve the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by acid-catalyzed cyclization.

Diagram: Fischer Indole Synthesis Workflow

G Start 4-Bromophenylhydrazine Hydrazone Hydrazone Formation Start->Hydrazone Reagent Ethyl pyruvate Reagent->Hydrazone Cyclization Acid-catalyzed Cyclization ([3,3]-sigmatropic rearrangement) Hydrazone->Cyclization Product Ethyl 5-bromo-1H-indazole-3-carboxylate Cyclization->Product

Caption: General workflow for the synthesis of the target ester via a Fischer indole-type reaction.

Conceptual Protocol:

  • Hydrazone Formation: React 4-bromophenylhydrazine with ethyl pyruvate in a suitable solvent like ethanol to form the corresponding hydrazone.

  • Cyclization: Treat the hydrazone with a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride at elevated temperatures to induce cyclization and aromatization to the indazole core.

  • Hydrolysis (if necessary): If the ester is formed, it can be hydrolyzed to the carboxylic acid using standard basic or acidic conditions.

Causality Behind Experimental Choices:

  • 4-Bromophenylhydrazine: This starting material already contains the bromine atom at the desired position, dictating the final substitution pattern.

  • Ethyl Pyruvate: This α-ketoester provides the necessary carbon framework to form the pyrazole ring with the C3-carboxylate functionality.

  • Acid Catalyst: The acid is crucial for protonating the hydrazone, which facilitates the key[4][4]-sigmatropic rearrangement that is characteristic of the Fischer indole synthesis mechanism.

Sandmeyer-Type Reactions

A Sandmeyer-type reaction offers another synthetic avenue, starting from an appropriately substituted aniline. This method involves the conversion of an amino group to a diazonium salt, which is then displaced. For the synthesis of the indazole ring, a subsequent cyclization step is required.

Conceptual Protocol:

  • Diazotization: Start with 2-amino-4-bromobenzoic acid. Treat it with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Reduction and Cyclization: The diazonium salt can then be reduced (e.g., with stannous chloride) to a hydrazine intermediate, which can subsequently cyclize to form the indazole ring.

Causality Behind Experimental Choices:

  • 2-Amino-4-bromobenzoic acid: This precursor contains all the necessary atoms in the correct relative positions on the benzene ring for the formation of the 5-bromo-1H-indazole-3-carboxylic acid.

  • Diazotization: This is a standard and reliable method for converting an amino group into a versatile diazonium group, which is an excellent leaving group.

  • Reduction and Cyclization: This sequence allows for the formation of the N-N bond of the pyrazole ring.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Steps Advantages Disadvantages Typical Yield
Direct Bromination Indazole-3-carboxylic acid, BromineElectrophilic Aromatic SubstitutionHigh yield, Operationally simple, One-pot reactionRequires handling of hazardous bromine, Precursor synthesis needed80-90%[3]
Fischer Indole Synthesis 4-Bromophenylhydrazine, Pyruvate derivativeHydrazone formation, Acid-catalyzed cyclizationGood for building substituted indazoles from simple precursorsCan require harsh conditions, Potential for side productsVariable, typically moderate
Sandmeyer-Type Reaction Substituted anilinesDiazotization, Reduction, CyclizationUtilizes readily available anilinesMulti-step synthesis, Diazonium salts can be unstableVariable, often lower than direct bromination

Purification and Characterization

High purity of 5-bromo-1H-indazole-3-carboxylate is often required for subsequent reactions.

  • Recrystallization: The crude product from the direct bromination can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to remove unreacted starting material and byproducts.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes. For more polar impurities, HPLC on a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) can be effective.[5]

Safety and Handling

  • Bromine: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.

  • Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes, and handle in a fume hood.

  • General Precautions: Always wear appropriate PPE in the laboratory. Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before use.

Conclusion

The synthesis of 5-bromo-1H-indazole-3-carboxylate is most efficiently achieved through the direct electrophilic bromination of indazole-3-carboxylic acid. This method offers high yields and operational simplicity, making it the preferred route for many applications. Alternative strategies, such as the Fischer indole synthesis and Sandmeyer-type reactions, provide valuable options when starting from different precursors or when more complex substitution patterns are desired. A thorough understanding of the underlying reaction mechanisms and careful attention to experimental detail and safety protocols are paramount for the successful synthesis of this important pharmaceutical intermediate.

References

A Technical Guide to Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: A Versatile Scaffold for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable." The design of bifunctional degraders, such as Proteolysis-Targeting Chimeras (PROTACs), relies on the availability of versatile chemical building blocks that enable the systematic exploration of chemical space. This guide introduces methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate, a highly functionalized scaffold poised to serve as a cornerstone in the synthesis of novel protein degraders. We will dissect the strategic value of its constituent parts—the privileged indazole core, a reactive ester, and orthogonally addressable bromo and nitro handles—and provide field-proven insights and detailed protocols for its application in degrader development workflows.

Introduction: The Demand for Advanced Building Blocks in Protein Degradation

The paradigm of small-molecule drug discovery has traditionally focused on occupancy-driven inhibition of protein function. Targeted Protein Degradation, however, operates via a different mechanism: it hijacks the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate a protein of interest (POI). PROTACs, the most prominent class of TPD molecules, are heterobifunctional compounds composed of a "warhead" that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This event-driven pharmacology allows for substoichiometric, catalytic degradation of target proteins, offering advantages in potency and duration of effect.

The success of a PROTAC is intimately tied to the optimal presentation of the warhead and the E3 ligand in a productive ternary complex (POI-PROTAC-E3 Ligase). This requires meticulous optimization of the warhead, linker, and attachment vectors. Consequently, the field has an urgent need for advanced chemical building blocks that provide:

  • A biologically relevant core scaffold.

  • Multiple, orthogonally reactive handles for linker attachment.

  • Tunable physicochemical properties.

The indazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly protein kinase inhibitors.[3][4][5][6] Its ability to form key hydrogen bond interactions within ATP-binding pockets makes it an ideal starting point for developing potent warheads.[3] This guide focuses on This compound , a molecule strategically designed to leverage the power of the indazole core for the challenges of degrader synthesis.

Profile of a Powerhouse Scaffold: this compound

This building block is not merely an intermediate; it is a pre-packaged solution for complex synthetic challenges in TPD. Its structure offers four distinct points for chemical modification, enabling a modular and flexible approach to degrader design.

PropertyData
Molecular Formula C9H6BrN3O4
Molecular Weight 300.07 g/mol
CAS Number 1403767-11-2
Appearance Typically a yellow or light-colored solid[7]
Key Functional Groups Methyl Ester, Bromo, Nitro, Indazole N-H
Solubility Good solubility in organic solvents like DMSO and DMF.[7]
Synthetic Accessibility

Strategic Functionalization: A Multi-Handle Approach to Degrader Synthesis

The true power of this compound lies in its four distinct reactive sites. The ability to choose an attachment point allows for comprehensive Structure-Activity Relationship (SAR) studies to optimize the exit vector for the linker, a critical parameter in PROTAC efficacy.

Caption: Versatile functionalization handles on the indazole scaffold.

The C3-Methyl Ester: The Primary Attachment Point

The methyl ester at the C3 position is an ideal and commonly used handle for linker attachment. Its value lies in its straightforward conversion to a carboxylic acid, which is a staple functional group for robust amide bond formation.

Protocol 1: Saponification (Ester Hydrolysis)

  • Rationale: This standard procedure uses a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to cleanly hydrolyze the ester to the corresponding carboxylate salt without harsh conditions that might affect other parts of the molecule.

  • Step-by-Step:

    • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add LiOH·H₂O (1.5–2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

    • Upon completion, carefully acidify the mixture to pH ~3-4 with 1M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used directly in the next step.

Protocol 2: Amide Coupling with a Linker

  • Rationale: With the carboxylic acid in hand, standard peptide coupling reagents can be used to form a stable amide bond with an amine-terminated linker. HATU is an excellent choice as it is highly efficient and minimizes side reactions.

  • Step-by-Step:

    • Dissolve the 5-bromo-4-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in N,N-Dimethylformamide (DMF).

    • Add the amine-terminated linker (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Add the coupling reagent, such as HATU (1.2 eq), to the mixture.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the resulting conjugate by flash column chromatography or preparative HPLC.

The C4-Nitro Group: A Gateway to New Functionality

The nitro group is a powerful synthetic handle. Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring.[10] More importantly, it can be selectively reduced to a primary amine, opening a completely different vector for linker attachment or further diversification.

Protocol 3: Selective Nitro Group Reduction

  • Rationale: The choice of reducing agent is critical to avoid unwanted side reactions like debromination or ester reduction. Catalytic hydrogenation with Pd/C can be risky.[11] Milder chemical methods are preferred. Tin(II) chloride (SnCl₂) in an acidic medium or iron/zinc powder in acetic acid are reliable, cost-effective, and highly selective methods for reducing aromatic nitro groups in the presence of other sensitive functionalities.[11][12]

  • Step-by-Step (using SnCl₂):

    • Suspend this compound (1.0 eq) in ethanol or ethyl acetate.

    • Add an excess of SnCl₂·2H₂O (4.0-5.0 eq).

    • Heat the mixture to reflux (approx. 70-80°C) and stir for 2-6 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and quench by carefully adding saturated aqueous NaHCO₃ until the solution is basic (pH > 8).

    • Filter the resulting tin salts through a pad of Celite®, washing thoroughly with ethyl acetate.

    • Separate the layers of the filtrate and extract the aqueous phase with additional ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired 4-amino derivative.

The resulting aniline is a versatile nucleophile that can be acylated, sulfonylated, or used in reductive amination to attach a diverse array of linkers.

The C5-Bromo and N1-Indazole Groups: Secondary Options
  • C5-Bromo: This handle is perfect for late-stage diversification using transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or alkyl groups, which can be used to fine-tune solubility, modulate binding affinity, or serve as an alternative linker attachment point.

  • N1-Indazole N-H: The indazole nitrogen can be alkylated under basic conditions.[13][14] However, this modification must be approached with caution. The N-H group is often a critical hydrogen bond donor for anchoring the warhead to its protein target.[3] Alkylating this position may disrupt binding and abrogate activity. This route is best explored if the N-H is known not to be involved in target engagement.

Workflow for PROTAC Synthesis: A Practical Application

This building block seamlessly integrates into a typical PROTAC development workflow.

PROTAC_Workflow start_node start_node process_node process_node output_node output_node start Start: Methyl 5-bromo-4-nitro- 1H-indazole-3-carboxylate step1 Step 1: Hydrolyze Ester (Protocol 1) start->step1 intermediate1 Indazole-3-COOH (Warhead Precursor) step1->intermediate1 step2 Step 2: Amide Couple Linker (Protocol 2) intermediate1->step2 intermediate2 Warhead-Linker Conjugate step2->intermediate2 step3 Step 3: Couple E3 Ligand (e.g., CRBN/VHL) intermediate2->step3 final_product Final PROTAC Degrader step3->final_product

Caption: A streamlined workflow for PROTAC synthesis.

Hypothetical Case Study: Targeting Fibroblast Growth Factor Receptor 1 (FGFR1)

Indazole derivatives have been identified as potent inhibitors of FGFR1, a kinase implicated in various cancers.[15] Let's design a hypothetical PROTAC using our building block.

  • Warhead Synthesis: The core, this compound, serves as the initial warhead. Its affinity for FGFR1 would first be confirmed via a binding assay.

  • Linker Attachment: Following Protocol 1 , the ester is hydrolyzed. An amino-PEG3-acid linker is then coupled to the resulting carboxylic acid using Protocol 2 . This provides a flexible linker of a defined length with a terminal carboxylic acid ready for the next step.

  • E3 Ligand Conjugation: The terminal carboxylic acid on the Warhead-Linker intermediate is activated (e.g., with HATU) and reacted with the hydroxy-glutarimide portion of a pomalidomide-derived CRBN ligand to form the final ester-linked PROTAC.

  • Validation: The final compound is purified and subjected to a series of validation assays:

    • Biochemical Assays: Confirm binding to both FGFR1 and the CRBN E3 ligase.

    • Cellular Assays: A Western Blot analysis in an FGFR1-dependent cancer cell line is performed to demonstrate dose-dependent degradation of FGFR1 protein.

    • Functional Assays: Cell viability assays are conducted to show that degradation of FGFR1 leads to the desired anti-proliferative effect.

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a strategic tool for accelerating the discovery of novel protein degraders. Its pre-installed, orthogonally addressable functional groups provide unparalleled flexibility for researchers. By enabling the rapid generation of diverse PROTAC libraries with varied linker lengths, compositions, and exit vectors, this building block allows for a thorough and efficient exploration of the complex SAR required for potent and selective protein degradation. As the field of TPD continues to expand, the demand for such intelligently designed, versatile scaffolds will only grow, positioning this indazole derivative as an essential component in the modern drug hunter's toolkit.

References

Methodological & Application

The Synthetic Versatility of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate has emerged as a highly versatile and strategic building block in modern organic synthesis. Its unique constellation of functional groups—a privileged indazole core, a modifiable C3-ester, a reactive C5-bromide, and an activating/transformable C4-nitro group—renders it an ideal starting material for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on key synthetic transformations including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and functional group interconversions. Designed for researchers, medicinal chemists, and process development scientists, this document offers not only detailed, field-proven protocols but also the underlying scientific rationale for experimental design, ensuring both reproducibility and adaptability.

Introduction: A Privileged Scaffold for Discovery

The indazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1] Molecules incorporating this heterocycle have shown significant therapeutic potential, including anticancer and anti-inflammatory activities. This compound ( 1 ) is a particularly valuable derivative, engineered for synthetic efficiency.

The strategic placement of its functional groups provides a roadmap for sequential and regioselective modifications:

  • C5-Bromine: A versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

  • C4-Nitro Group: A strong electron-withdrawing group that significantly activates the C5-position towards nucleophilic aromatic substitution (SₙAr). Furthermore, it can be readily reduced to a primary amine, opening a vast landscape of subsequent chemical transformations.

  • C3-Methyl Ester: A site for straightforward modification into amides, hydrazides, or the corresponding carboxylic acid, crucial for tuning solubility, polarity, and biological interactions.

  • N1-Proton: The acidic proton of the indazole ring can be alkylated or protected to modulate the electronic properties and steric environment of the molecule.

This combination makes compound 1 an invaluable precursor for generating diverse libraries of complex molecules in drug discovery and agrochemical research.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1403767-11-2[3]
Molecular Formula C₉H₆BrN₃O₄
Molecular Weight 300.07 g/mol [2]
Appearance Typically a yellow or off-white solid
Storage Store at 2-8°C, protected from light and moisture

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl and heteroaryl-aryl linkages. For compound 1 , this reaction at the C5-position provides a powerful method to introduce diverse aromatic and heteroaromatic substituents, which is a common strategy in the development of kinase inhibitors.

Scientific Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with a boronic acid derivative, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.

The choice of catalyst, ligand, and base is critical for success, especially with electron-rich heterocyclic substrates like indazoles.

  • Catalyst/Ligand: A phosphine-ligated palladium source is typically employed. Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective for bromoindazoles, as the bidentate dppf ligand stabilizes the palladium center throughout the catalytic cycle, promoting high yields and preventing side reactions.[1]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to facilitate the transmetalation step by forming a more nucleophilic boronate species.

  • Solvent: Anhydrous, polar aprotic solvents like 1,2-dimethoxyethane (DME) or a mixture of 1,4-dioxane and water are commonly used to ensure solubility of all reaction components.[1][4]

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Indazole Indazole-Br (1) OxAdd Oxidative Addition Complex Indazole->OxAdd ArylBoronic Ar-B(OH)₂ Transmetalation Transmetalation Complex ArylBoronic->Transmetalation Base CoupledProduct Coupled Product (2) Pd0 Pd(0)L₂ Pd0->OxAdd Oxidative Addition OxAdd->Transmetalation Transmetalation RedElim Reductive Elimination Complex Transmetalation->RedElim RedElim->CoupledProduct RedElim->Pd0 Reductive Elimination

Caption: General workflow for the Suzuki-Miyaura cross-coupling of compound 1.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1 )

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1 ) (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to a concentration of ~0.1 M) via syringe.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. For microwave-assisted reactions, heating at 120-140 °C for 30-60 minutes is often sufficient.[4][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-4-nitro-1H-indazole derivative.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acidMethyl 4-nitro-5-phenyl-1H-indazole-3-carboxylate85-95
24-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-4-nitro-1H-indazole-3-carboxylate80-92
3Pyridin-3-ylboronic acidMethyl 4-nitro-5-(pyridin-3-yl)-1H-indazole-3-carboxylate70-85
4Thiophen-2-ylboronic acidMethyl 4-nitro-5-(thiophen-2-yl)-1H-indazole-3-carboxylate75-90

Note: Yields are estimated based on similar substrates reported in the literature and may require optimization for this specific compound.[1][6]

Core Application: Nucleophilic Aromatic Substitution (SₙAr)

The presence of the potent electron-withdrawing nitro group at the C4-position, ortho to the C5-bromide, strongly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). This allows for the direct displacement of the bromide by a wide range of nucleophiles, providing a straightforward route to highly functionalized indazoles.

Scientific Rationale

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken.

  • Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The stability of the Meisenheimer complex is the key to this reaction's feasibility. The negative charge of the intermediate is delocalized onto the electron-withdrawing nitro group, significantly lowering the activation energy for its formation.[7] This makes the C5-position of compound 1 highly susceptible to attack by nucleophiles such as amines, thiols, and alkoxides.

Caption: The addition-elimination mechanism of SₙAr on compound 1.

Experimental Protocol: General Procedure for SₙAr with Amines

Materials:

  • This compound (1 )

  • Primary or secondary amine (1.5 - 2.5 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

  • In a reaction vessel, dissolve this compound (1 ) (1.0 eq) in the chosen anhydrous solvent (e.g., DMSO, to a concentration of ~0.2 M).

  • Add the amine (1.5 eq) followed by the base (e.g., DIPEA, 2.0 eq). The base acts as a scavenger for the HBr generated during the reaction.

  • Seal the vessel and heat the reaction mixture to 80-120 °C. The reaction can also be performed efficiently under microwave irradiation.

  • Monitor the reaction for 2-16 hours until completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography or recrystallization to yield the pure 5-amino-4-nitro-1H-indazole derivative.

Table 3: Representative SₙAr Reactions with Nucleophiles

EntryNucleophileProductTypical Yield (%)
1MorpholineMethyl 5-(morpholino)-4-nitro-1H-indazole-3-carboxylate80-95
2BenzylamineMethyl 5-(benzylamino)-4-nitro-1H-indazole-3-carboxylate75-90
3Sodium thiophenoxideMethyl 4-nitro-5-(phenylthio)-1H-indazole-3-carboxylate85-98
4Sodium methoxideMethyl 5-methoxy-4-nitro-1H-indazole-3-carboxylate70-85

Further Transformations: Expanding Molecular Diversity

Beyond C-C and C-N bond formation, the functional groups on compound 1 allow for a range of valuable transformations.

Reduction of the C4-Nitro Group

The conversion of the C4-nitro group to a C4-amino group is a critical step in many synthetic routes, as it introduces a new site for functionalization and significantly alters the electronic properties of the indazole ring.

Workflow Start Indazole-NO₂ (1) Intermediate Indazole-NH₂ Start->Intermediate Reduction (e.g., SnCl₂ or H₂/Pd) Product1 Amide/Sulfonamide Formation Intermediate->Product1 Product2 Reductive Amination Intermediate->Product2 Product3 Diazotization (Sandmeyer Reaction) Intermediate->Product3

Caption: Synthetic pathways enabled by the reduction of the C4-nitro group.

Protocol: Nitro Group Reduction using Tin(II) Chloride

  • Suspend this compound (1 ) (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq).

  • Heat the mixture to reflux (typically 60-80 °C) for 1-4 hours, monitoring by TLC.

  • Cool the reaction, dilute with ethyl acetate, and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Filter the mixture through a pad of celite to remove tin salts, washing the pad with ample ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 4-amino-5-bromo-1H-indazole derivative, which can be purified by chromatography.

Modification of the C3-Ester

The methyl ester at the C3-position can be readily converted into a carboxylic acid or an amide. Amide formation is particularly relevant, as the indazole-3-carboxamide scaffold is present in numerous bioactive compounds.

Protocol: Amide Formation via Direct Aminolysis

  • Combine this compound (1 ) (1.0 eq) with a high-boiling point primary or secondary amine (5-10 eq) either neat or in a high-boiling solvent like xylenes.

  • Heat the mixture to 120-150 °C in a sealed tube.

  • Monitor the reaction by TLC or LC-MS. The reaction may take 12-48 hours.

  • Upon completion, cool the mixture and purify directly by column chromatography to isolate the desired N-substituted-5-bromo-4-nitro-1H-indazole-3-carboxamide.

Conclusion

This compound is a powerful and multifaceted building block for organic synthesis. Its well-defined reactive sites allow for a predictable and sequential introduction of molecular complexity. The protocols and scientific principles outlined in this guide demonstrate its utility in constructing diverse molecular libraries through robust and scalable reactions like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. This strategic intermediate will undoubtedly continue to play a pivotal role in the discovery and development of novel pharmaceuticals and agrochemicals.

References

The Strategic Intermediate: Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Among the myriad of functionalized indazoles, methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate has emerged as a highly versatile and strategic intermediate. Its unique arrangement of reactive sites—a bromine atom amenable to cross-coupling reactions, a nitro group that can be readily transformed into an amine, and a methyl ester poised for amidation or hydrolysis—offers medicinal chemists a powerful toolkit for rapid lead optimization and the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this pivotal research chemical, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1403767-11-2--INVALID-LINK--[3]
Molecular Formula C₉H₆BrN₃O₄--INVALID-LINK--[3]
Molecular Weight 300.07 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--[4]

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following protocol is a representative synthesis based on established methodologies for the functionalization of indazole systems.

Synthesis_Workflow Indazole-3-carboxylic_acid Indazole-3-carboxylic Acid Esterification Esterification (MeOH, H₂SO₄) Indazole-3-carboxylic_acid->Esterification Methyl_indazole-3-carboxylate Methyl 1H-indazole-3-carboxylate Esterification->Methyl_indazole-3-carboxylate Nitration Nitration (HNO₃, H₂SO₄) Methyl_indazole-3-carboxylate->Nitration Methyl_4-nitro-1H-indazole-3-carboxylate Methyl 4-nitro-1H-indazole-3-carboxylate Nitration->Methyl_4-nitro-1H-indazole-3-carboxylate Bromination Bromination (Br₂, Acetic Acid) Methyl_4-nitro-1H-indazole-3-carboxylate->Bromination Target_Compound This compound Bromination->Target_Compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Esterification of Indazole-3-carboxylic Acid

  • To a solution of indazole-3-carboxylic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 1H-indazole-3-carboxylate.

Step 2: Nitration of Methyl 1H-indazole-3-carboxylate

  • To a stirred solution of methyl 1H-indazole-3-carboxylate (1 equivalent) in concentrated sulfuric acid (5 volumes) at 0 °C, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield methyl 4-nitro-1H-indazole-3-carboxylate.

Step 3: Bromination of Methyl 4-nitro-1H-indazole-3-carboxylate

  • Suspend methyl 4-nitro-1H-indazole-3-carboxylate (1 equivalent) in glacial acetic acid (10 volumes).

  • Add bromine (1.1 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash thoroughly with water, and then with a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Wash again with water and dry the solid under vacuum to obtain this compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The strategic placement of functional groups on this compound makes it a valuable precursor for the synthesis of kinase inhibitors, particularly those targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key mediator in inflammatory signaling pathways.[1][2][5][6]

Applications_Workflow Intermediate This compound Suzuki_Coupling Suzuki Coupling (Arylboronic acid, Pd catalyst) Intermediate->Suzuki_Coupling Nitro_Reduction Nitro Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) Intermediate->Nitro_Reduction Amide_Coupling Amide Coupling (Amine, Coupling agent) Intermediate->Amide_Coupling Coupled_Product 5-Aryl-4-nitro-indazole Suzuki_Coupling->Coupled_Product Amino_Indazole 5-Bromo-4-amino-indazole Nitro_Reduction->Amino_Indazole Indazole_Amide Indazole-3-carboxamide Amide_Coupling->Indazole_Amide Final_Compound Complex Kinase Inhibitor Scaffolds Coupled_Product->Final_Compound Amino_Indazole->Final_Compound Indazole_Amide->Final_Compound

Caption: Key transformations of the intermediate in drug discovery.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl moieties.

  • To a degassed solution of this compound (1 equivalent), an arylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 v/v), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the 5-aryl-4-nitro-1H-indazole-3-carboxylate derivative.

Protocol 3: Reduction of the Nitro Group

The nitro group at the 4-position can be selectively reduced to an amine, which can then serve as a key building block for further derivatization.

  • To a solution of this compound (1 equivalent) in a solvent such as ethanol or acetic acid, add a reducing agent. Common reagents for this transformation include iron powder in the presence of ammonium chloride or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[7]

  • For Iron/Ammonium Chloride: Add iron powder (3-5 equivalents) and a solution of ammonium chloride (1-2 equivalents) in water. Heat the mixture to reflux for 2-4 hours.

  • For Catalytic Hydrogenation: Suspend the starting material and 10% Pd/C (5-10 mol%) in ethanol in a hydrogenation vessel. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake at room temperature until the reaction is complete.

  • After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of celite to remove the catalyst or iron salts.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by crystallization or column chromatography to yield methyl 4-amino-5-bromo-1H-indazole-3-carboxylate.

Protocol 4: Amide Bond Formation

The methyl ester at the 3-position can be readily converted to a wide range of amides, a common functional group in many drug molecules.

Method A: Two-step Hydrolysis and Amidation

  • Hydrolysis: To a solution of this compound (1 equivalent) in a mixture of THF and water, add lithium hydroxide (2-3 equivalents). Stir at room temperature until the ester is completely hydrolyzed (monitored by TLC). Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain 5-bromo-4-nitro-1H-indazole-3-carboxylic acid.

  • Amidation: To a solution of the resulting carboxylic acid (1 equivalent) and a desired amine (1.1 equivalents) in an aprotic solvent like DMF, add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2-3 equivalents). Stir at room temperature for 2-12 hours.

  • Work-up the reaction by adding water and extracting with an organic solvent. Purify the crude product by chromatography or crystallization.

Method B: Direct Aminolysis (for reactive amines)

  • In a sealed tube, dissolve this compound (1 equivalent) and the desired amine (2-5 equivalents) in a suitable solvent such as methanol or isopropanol.

  • Heat the mixture at an elevated temperature (e.g., 80-120 °C) until the reaction is complete.

  • Cool the reaction mixture and concentrate in vacuo.

  • Purify the residue by column chromatography or crystallization to obtain the desired amide.

Conclusion

This compound is a strategically designed chemical intermediate that provides a robust platform for the synthesis of complex indazole-based molecules. Its trifunctional nature allows for a divergent synthetic approach, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The protocols detailed herein provide a foundation for researchers to leverage this versatile building block in their drug discovery endeavors, particularly in the pursuit of novel kinase inhibitors. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Core in Modern Drug Discovery

The indazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets. This is particularly evident in the field of oncology, where the indazole core is a prominent feature in numerous kinase inhibitors. Kinases, a class of enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, making them a prime target for therapeutic intervention. The rigid, bicyclic structure of the indazole ring system provides an excellent framework for the spatial presentation of functional groups that can engage in specific interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate (CAS No. 1403767-11-2) is a highly functionalized and versatile building block designed for the efficient construction of diverse indazole-based compound libraries. Its strategic substitution pattern, featuring a reactive bromine atom, a reducible nitro group, and a modifiable methyl ester, offers medicinal chemists a powerful tool to explore structure-activity relationships (SAR) and optimize lead compounds. This guide provides in-depth application notes and detailed experimental protocols for the utilization of this key intermediate in the synthesis of potential kinase inhibitors and other biologically active molecules.

Chemical Properties and Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. Understanding the interplay of these groups is crucial for designing efficient and selective synthetic routes.

PropertyValueSource
CAS Number 1403767-11-2--INVALID-LINK--[1]
Molecular Formula C₉H₆BrN₃O₄--INVALID-LINK--
Molecular Weight 300.07 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Inert atmosphere, Room Temperature--INVALID-LINK--

Note: For detailed analytical data such as NMR, HPLC, and LC-MS, it is recommended to request a Certificate of Analysis (COA) from the supplier.[1]

Strategic Functionalization Pathways

The strategic placement of the bromo, nitro, and ester groups allows for a sequential and controlled diversification of the indazole scaffold. The following diagram illustrates the key transformations that can be performed on this compound.

G A Methyl 5-bromo-4-nitro- 1H-indazole-3-carboxylate B Suzuki Coupling (C-C bond formation) A->B Pd Catalyst, Boronic Acid/Ester D Nitro Reduction (Aminoindazole Intermediate) A->D Reducing Agents (e.g., SnCl2, Fe/HCl, H2/Pd-C) E Ester Hydrolysis (Carboxylic Acid) A->E Base or Acid Hydrolysis B->D Nitro Reduction C Amide Coupling (Diverse Amides) C->D Nitro Reduction D->B Suzuki Coupling E->C Coupling Agents (e.g., HATU, EDCI)

Caption: Key functionalization pathways for this compound.

Application Notes and Experimental Protocols

Palladium-Catalyzed Cross-Coupling of the 5-Bromo Position

The bromine atom at the C5 position is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl moieties, which are crucial for modulating kinase selectivity and potency.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For electron-rich indazoles, a less electron-rich phosphine ligand may be suitable, while for electron-poor systems, more electron-rich and bulky ligands can promote reductive elimination. The use of a mixed aqueous-organic solvent system often enhances the solubility of the reagents and facilitates the reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material and the formation of the desired product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reduction of the 4-Nitro Group to an Amino Group

The nitro group at the C4 position can be readily reduced to a primary amine, a versatile functional group for further derivatization. This amino group can serve as a key interaction point with the hinge region of many kinases or as a handle for introducing further diversity through amide bond formation or reductive amination.

Causality Behind Experimental Choices: Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation is a clean method but may not be suitable for substrates containing other reducible functional groups. Metal-acid systems like tin(II) chloride in HCl or iron in acetic acid are robust and widely used. The choice of reducing agent can be influenced by the presence of other functional groups and the desired reaction conditions.

Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride

This protocol provides a reliable method for the reduction of the nitro group to an amine using stannous chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 equiv.) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The disappearance of the starting material and the appearance of the more polar amino-indazole product can be monitored by TLC. The final product's structure should be confirmed by spectroscopic methods. The characteristic shifts of the aromatic protons in the ¹H NMR spectrum will change significantly upon reduction of the nitro group.

Modification of the 3-Carboxylate Group

The methyl ester at the C3 position offers a handle for introducing a variety of amide functionalities, which are commonly found in kinase inhibitors and can contribute to binding affinity and selectivity. The ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines.

Protocol 3: Hydrolysis of the Methyl Ester to a Carboxylic Acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 equiv.) in a mixture of methanol (or THF) and water.

  • Add lithium hydroxide (2.0-3.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, or until TLC analysis shows complete conversion of the starting ester.

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Protocol 4: Amide Bond Formation using HATU

This protocol describes the coupling of the resulting carboxylic acid with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • 5-bromo-4-nitro-1H-indazole-3-carboxylic acid (from Protocol 3)

  • Amine (primary or secondary)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve 5-bromo-4-nitro-1H-indazole-3-carboxylic acid (1.0 equiv.) in anhydrous DMF.

  • Add the desired amine (1.1 equiv.) and DIPEA (2.0-3.0 equiv.).

  • Add HATU (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety and Handling

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. This compound and related nitro-bromo aromatic compounds should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[2][3]

  • Ventilation: Handle the solid and any solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][5]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention if irritation persists. Do not ingest. Wash hands thoroughly after handling.[2][3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Hazard Summary of Structurally Related Compounds:

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

This information is based on safety data for structurally similar compounds and should be used as a guideline. A specific Safety Data Sheet (SDS) for this compound should be consulted prior to use.

Conclusion and Future Perspectives

This compound is a strategically designed and highly versatile building block for the synthesis of complex indazole derivatives. The orthogonal reactivity of its functional groups allows for a systematic and efficient exploration of chemical space, making it an invaluable tool for researchers in drug discovery, particularly in the development of novel kinase inhibitors. The protocols outlined in this guide provide a solid foundation for the utilization of this compound, and with careful planning and execution, will enable the synthesis of innovative molecules with the potential for significant therapeutic impact. The continued exploration of the synthetic potential of this and related indazole scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation targeted therapies.

References

The Strategic Application of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structure, capable of engaging in a multitude of non-covalent interactions, has been exploited in the design of a plethora of bioactive molecules.[1][2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases, which are pivotal regulators of cellular processes and are often dysregulated in diseases like cancer.[3] This guide focuses on a particularly valuable, yet underexplored, derivative: methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate . The strategic placement of the bromo, nitro, and methyl carboxylate groups on the indazole core provides medicinal chemists with a versatile platform for the synthesis of next-generation therapeutics. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate.

Physicochemical Properties and Structural Features

This compound is a solid compound with the molecular formula C₉H₆BrN₃O₄. The key structural features that underpin its utility in medicinal chemistry are:

  • The Indazole Core: Provides a rigid scaffold that can be appropriately decorated with functional groups to interact with the active sites of biological targets.

  • The 5-Bromo Substituent: Serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties.[4][5]

  • The 4-Nitro Group: As a strong electron-withdrawing group, it influences the electronic properties of the indazole ring. Furthermore, it can be readily reduced to an amino group, which can then be functionalized through various reactions, including amide bond formation.

  • The 3-Methyl Carboxylate Group: This ester functionality can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for the synthesis of amides and other derivatives.[6]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from indazole-3-carboxylic acid. The following protocol is a proposed synthetic route based on established methodologies for the individual transformations.

Protocol 1: Synthesis of this compound

Step 1: Bromination of Indazole-3-carboxylic Acid

This step introduces the bromine atom at the 5-position of the indazole ring.

  • Reagents and Materials:

    • Indazole-3-carboxylic acid

    • Glacial acetic acid

    • Bromine

    • Ice water

    • Round-bottom flask with reflux condenser

    • Stirring plate with heating mantle

  • Procedure:

    • Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Heat the suspension to 120°C until a clear solution is obtained.

    • Cool the solution to 90°C.

    • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise to the reaction mixture at 90°C.

    • Maintain the reaction at 90°C for 16 hours.

    • After completion, cool the reaction to room temperature and pour it into ice water with stirring.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.[7]

Step 2: Nitration of 5-bromo-1H-indazole-3-carboxylic acid

This step introduces the nitro group at the 4-position.

  • Reagents and Materials:

    • 5-bromo-1H-indazole-3-carboxylic acid

    • Fuming nitric acid

    • Concentrated sulfuric acid

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a round-bottom flask containing fuming nitric acid, cooled in an ice bath, slowly add concentrated sulfuric acid.

    • To this nitrating mixture, add 5-bromo-1H-indazole-3-carboxylic acid portion-wise, maintaining the temperature below 10°C.

    • Stir the reaction mixture at 0-5°C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain 5-bromo-4-nitro-1H-indazole-3-carboxylic acid.

Step 3: Esterification of 5-bromo-4-nitro-1H-indazole-3-carboxylic acid

This final step converts the carboxylic acid to the methyl ester.

  • Reagents and Materials:

    • 5-bromo-4-nitro-1H-indazole-3-carboxylic acid

    • Methanol

    • Concentrated sulfuric acid

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • Suspend 5-bromo-4-nitro-1H-indazole-3-carboxylic acid in methanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.[8]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and reduce the volume of methanol under reduced pressure.

    • Pour the residue into ice water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram 1: Synthetic Pathway to the Target Compound

G A Indazole-3-carboxylic Acid B 5-Bromo-1H-indazole-3-carboxylic Acid A->B Br2, Acetic Acid C 5-Bromo-4-nitro-1H-indazole-3-carboxylic Acid B->C HNO3, H2SO4 D This compound C->D Methanol, H2SO4

Caption: Synthetic route to this compound.

Application in the Synthesis of Kinase Inhibitors

This compound is a linchpin intermediate for the synthesis of potent kinase inhibitors, particularly targeting Polo-like kinase 4 (PLK4) and Aurora kinases, both of which are critical regulators of cell division and are attractive targets for cancer therapy.[9][10] The following protocols detail the key chemical transformations used to elaborate this core scaffold into advanced drug candidates.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the 5-Bromo Position

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl groups at the 5-position of the indazole ring.[11][12]

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water or DME)

    • Microwave reactor or conventional heating setup

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

    • Add the degassed solvent system.

    • If using conventional heating, reflux the mixture under an inert atmosphere for 12-24 hours. If using a microwave reactor, heat the mixture at a specified temperature (e.g., 120-150°C) for a shorter duration (e.g., 30-60 minutes).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 5-aryl-4-nitro-1H-indazole-3-carboxylate derivative.

Diagram 2: Suzuki-Miyaura Coupling Workflow

G Start Combine Reactants: - Indazole (1 eq) - Boronic Acid (1.5 eq) - Pd Catalyst (0.1 eq) - Base (2 eq) Reaction Heat under Inert Atmosphere (Conventional or Microwave) Start->Reaction Workup Cool, Dilute, Filter Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 5-Aryl Indazole Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Reduction of the Nitro Group and Subsequent Amide Coupling

The 4-nitro group can be selectively reduced to an amine, which then serves as a nucleophile for the formation of an amide bond with a variety of carboxylic acids.

Step 1: Reduction of the Nitro Group

  • Reagents and Materials:

    • Methyl 5-aryl-4-nitro-1H-indazole-3-carboxylate

    • Reducing agent (e.g., Iron powder in acetic acid, or SnCl₂·2H₂O in ethanol)

    • Solvent (as appropriate for the reducing agent)

    • Heating and stirring apparatus

  • Procedure (using Iron/Acetic Acid):

    • Suspend the nitro-indazole derivative in a mixture of ethanol and water.

    • Add ammonium chloride and a portion of iron powder.

    • Heat the mixture to reflux and add the remaining iron powder portion-wise.

    • Continue refluxing for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction and filter through celite, washing with ethanol.

    • Concentrate the filtrate and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the 4-amino-indazole derivative.

Step 2: Amide Bond Formation

  • Reagents and Materials:

    • Methyl 5-aryl-4-amino-1H-indazole-3-carboxylate

    • Carboxylic acid of interest

    • Coupling agents (e.g., EDC·HCl, HOBt)

    • Base (e.g., DIPEA or triethylamine)

    • Anhydrous aprotic solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve the carboxylic acid (1.1 eq) in the anhydrous solvent.

    • Add the coupling agents (e.g., EDC·HCl, 1.2 eq; HOBt, 1.2 eq) and stir for 15-30 minutes at room temperature to activate the acid.

    • Add the 4-amino-indazole derivative (1.0 eq) followed by the base (2.0-3.0 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with a mild acid, a mild base, and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final amide product.[13][14]

Biological Activity of Indazole-Based Kinase Inhibitors

The derivatization of the this compound scaffold has led to the discovery of potent inhibitors of key kinases involved in cancer progression.

Table 1: Inhibitory Activity of Indazole-Based PLK4 Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference Cell LineCitation
CFI-400437PLK40.6N/A (Biochemical)[15]
CFI-400945PLK42.8N/A (Biochemical)[15]
AxitinibPLK46.5N/A (Biochemical)[15]
Compound C05PLK4< 0.1N/A (Biochemical)[9]
Compound K22PLK40.1N/A (Biochemical)[15]

Table 2: Inhibitory Activity of Indazole-Based Aurora Kinase Inhibitors

Compound IDTarget Kinase(s)IC₅₀ (nM)Citation
PHA-739358Aurora A, B, C13, 79, 61[10]
AMG-900Aurora A, B, C5, 4, 1[10]
R763Aurora A, B, C4, 4.8, 6.8[10]
SNS-314Aurora A, B, C9, 31, 3[10]

Diagram 3: Simplified PLK4 Signaling in Centrosome Duplication

G PLK4 PLK4 Centrosome Centrosome PLK4->Centrosome activates Duplication Centrosome Duplication Centrosome->Duplication Aneuploidy Aneuploidy & Genomic Instability Duplication->Aneuploidy Dysregulation leads to Cancer Cancer Progression Aneuploidy->Cancer Inhibitor Indazole-Based PLK4 Inhibitor Inhibitor->PLK4 inhibits

References

Application Note: Strategic Derivatization of Methyl 5-Bromo-4-Nitro-1H-Indazole-3-Carboxylate for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents.[1][2] This application note provides a detailed guide for the synthesis of novel derivatives starting from methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate, a highly versatile and strategically functionalized building block. We present field-proven protocols for selective modifications at three key positions: the C5-bromo group, the C4-nitro group, and the C3-ester. The methodologies detailed herein—including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, nitro group reduction, and amide bond formation—are designed to empower researchers, scientists, and drug development professionals to rapidly generate diverse libraries of indazole derivatives for screening and lead optimization campaigns.

Introduction

Indazole-containing compounds exhibit a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The therapeutic success of drugs like Niraparib and Pazopanib has further cemented the importance of this heterocyclic system in drug discovery.[2] The starting material, this compound, is an ideal platform for chemical exploration. Its three distinct functional groups offer orthogonal handles for sequential or parallel synthesis, allowing for systematic exploration of the chemical space around the indazole core.

  • C5-Bromo Group: An ideal site for introducing aryl, heteroaryl, or alkyl groups through transition metal-catalyzed cross-coupling reactions.

  • C4-Nitro Group: A powerful electron-withdrawing group that can be reduced to a versatile amino group for further functionalization or potentially displaced via nucleophilic aromatic substitution (SNAr).

  • C3-Carboxylate Group: Readily converted into amides, a critical functional group for modulating pharmacokinetic properties and establishing key interactions with biological targets.

This guide explains the causality behind experimental choices and provides self-validating protocols to ensure reproducibility and scientific integrity.

Core Synthetic Strategies & Protocols

A. C5-Arylation and Heteroarylation via Suzuki-Miyaura Coupling

Mechanistic Rationale: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds.[5][6] The reaction proceeds via a palladium-catalyzed catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] For the C5-bromo position of our indazole scaffold, a catalyst system like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is highly effective, demonstrating good functional group tolerance and high yields.[8] A base, typically K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for the transmetalation step.[7]

Suzuki_Miyaura_Reaction Start Methyl 5-bromo-4-nitro- 1H-indazole-3-carboxylate Product C5-Aryl/Heteroaryl Derivative Start->Product Suzuki-Miyaura Coupling (80-95% Yield) Reagents Aryl/Heteroaryl Boronic Acid Pd(dppf)Cl₂ Catalyst K₂CO₃ Base DME/H₂O Solvent Reagents->Start

Caption: Suzuki-Miyaura coupling at the C5 position.

Experimental Protocol: Synthesis of Methyl 5-(4-methoxyphenyl)-4-nitro-1H-indazole-3-carboxylate

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 316 mg), (4-methoxyphenyl)boronic acid (1.5 mmol, 228 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 37 mg) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL) via syringe.

  • Reaction: Stir the mixture vigorously at 85 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerProductTypical Yield
Phenylboronic acidMethyl 4-nitro-5-phenyl-1H-indazole-3-carboxylate92%
4-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-4-nitro-1H-indazole-3-carboxylate95%
Thiophene-2-boronic acidMethyl 4-nitro-5-(thiophen-2-yl)-1H-indazole-3-carboxylate88%
Pyridine-3-boronic acidMethyl 4-nitro-5-(pyridin-3-yl)-1H-indazole-3-carboxylate81%

Trustworthiness & Validation: The protocol's integrity is ensured by strict adherence to an inert atmosphere to protect the palladium catalyst. Reaction completion is validated by the disappearance of the starting material spot on TLC and confirmed by LC-MS analysis. The final product structure and purity should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

B. C5-Amination via Buchwald-Hartwig Amination

Mechanistic Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[9][10] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[11] The choice of ligand is critical for reaction efficiency. Sterically hindered biarylphosphine ligands, such as XPhos, are highly effective for coupling a wide range of amines, including primary and secondary amines, under relatively mild conditions.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine or the N-H bond in the intermediate complex.[13]

Buchwald_Hartwig_Reaction Start Methyl 5-bromo-4-nitro- 1H-indazole-3-carboxylate Product C5-Amino Derivative Start->Product Buchwald-Hartwig Amination (70-90% Yield) Reagents Primary/Secondary Amine Pd₂(dba)₃ / XPhos NaOtBu Base Toluene Solvent Reagents->Start Nitro_Reduction_Acylation Start Methyl 5-bromo-4-nitro- 1H-indazole-3-carboxylate Step1 Methyl 4-amino-5-bromo- 1H-indazole-3-carboxylate Start->Step1 1. SnCl₂·2H₂O, HCl (85-95% Yield) Product Methyl 4-acetamido-5-bromo- 1H-indazole-3-carboxylate Step1->Product 2. Acetyl Chloride, Pyridine (>90% Yield) Amide_Formation_Workflow Start Methyl 5-bromo-4-nitro- 1H-indazole-3-carboxylate Step1 5-Bromo-4-nitro-1H-indazole- 3-carboxylic acid Start->Step1 1. LiOH, THF/H₂O (Saponification, >95% Yield) Product N-Substituted-5-bromo-4-nitro- 1H-indazole-3-carboxamide Step1->Product 2. Amine, HATU, DIPEA (Amide Coupling, 75-90% Yield)

References

Application Notes and Protocols for the Strategic Functionalization of 5-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Bromo-4-nitro-1H-indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors and anticancer drugs. The strategic derivatization of this heterocyclic system is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The 5-bromo-4-nitro-1H-indazole molecule, in particular, serves as a highly versatile and powerful building block for drug discovery professionals.

The unique electronic architecture of this starting material dictates its reactivity. The potent electron-withdrawing nature of the nitro group at the C4 position significantly influences the entire aromatic system. This effect accomplishes two critical goals for the synthetic chemist:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The C5 position, bearing the bromo leaving group, is rendered highly electrophilic and susceptible to attack by various nucleophiles.[1][2] The nitro group is ideally positioned (ortho) to stabilize the negatively charged Meisenheimer intermediate, which is the rate-determining step in SNAr reactions.[3]

  • Facilitation of Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the C5 position is an excellent handle for a suite of palladium-catalyzed cross-coupling reactions. While the electron-deficient nature of the ring can influence the kinetics of the catalytic cycle, it provides a reliable site for the formation of new carbon-carbon and carbon-nitrogen bonds.

This guide provides a detailed exploration of the key reaction conditions and protocols for the functionalization of 5-bromo-4-nitro-1H-indazole, offering researchers a strategic toolkit for library synthesis and lead optimization.

Diagram: Synthetic Pathways from 5-Bromo-4-nitro-1H-indazole

The following diagram illustrates the primary functionalization routes discussed in this guide, showcasing the versatility of the 5-bromo-4-nitro-1H-indazole core.

G cluster_start Starting Material cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_snar C-Nu Bond Formation A 5-Bromo-4-nitro-1H-indazole B 5-Aryl/Heteroaryl- 4-nitro-1H-indazole A->B Suzuki Coupling (ArB(OH)₂, Pd Cat.) C 5-Alkynyl- 4-nitro-1H-indazole A->C Sonogashira Coupling (R-C≡CH, Pd/Cu Cat.) D 5-Amino- 4-nitro-1H-indazole A->D Buchwald-Hartwig Amination (R₂NH, Pd Cat.) E 5-Alkoxy/Thio/Amino- 4-nitro-1H-indazole A->E Nucleophilic Aromatic Substitution (Nu⁻)

Caption: Key functionalization pathways for 5-bromo-4-nitro-1H-indazole.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds. For the 5-bromo-4-nitro-indazole substrate, this reaction allows for the introduction of a diverse range of aryl and heteroaryl moieties, which is critical for structure-activity relationship (SAR) studies.

Expertise & Causality: The choice of catalyst, base, and solvent is crucial. For electron-deficient heteroaryl halides like our substrate, a palladium catalyst bearing electron-rich phosphine ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), is often highly effective.[4] The dppf ligand promotes the reductive elimination step and stabilizes the Pd(0) active species. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to facilitate the transmetalation step.[5][6] Dimethoxyethane (DME) or a dioxane/water mixture are common solvent systems that effectively solubilize both the organic and inorganic reagents.

Comparative Reaction Conditions for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane (DME)802 - 485 - 95[4][7]
Pd(PPh₃)₄Cs₂CO₃Ethanol / H₂O100 (MW)0.5 - 0.790 - 98[8]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene / H₂O10012 - 1880 - 92N/A
NiCl₂(PCy₃)₂K₃PO₄t-amyl alcohol1001285 - 95[7]

Yields are representative for analogous bromo-heterocyclic substrates and serve as a strong predictive baseline.

Detailed Protocol: Synthesis of 5-Phenyl-4-nitro-1H-indazole
  • Reagent Preparation: To a flame-dried Schlenk flask, add 5-bromo-4-nitro-1H-indazole (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent and Catalyst Addition: Add anhydrous dimethoxyethane (DME) via syringe. Bubble argon through the solution for 15 minutes to degas. Add Pd(dppf)Cl₂ (0.03 eq.) to the flask under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, replacing harsher classical methods.[9] This reaction is particularly valuable for synthesizing libraries of N-substituted 5-amino-4-nitro-indazoles, a common structural motif in kinase inhibitors.

Expertise & Causality: The success of this reaction is highly dependent on the choice of phosphine ligand.[10] For coupling with primary and secondary amines, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) are state-of-the-art. These ligands facilitate both the oxidative addition and the C-N reductive elimination steps of the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine nucleophile.[10]

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Amine TypeLigandBaseSolventTemp. (°C)Reference(s)
Primary AminesBrettPhosLiHMDSToluene100[10]
Secondary AminesRuPhosNaOtBuDioxane100[10]
AnilinesXPhosK₂CO₃t-BuOH110[11]
NH-HeterocyclestBuXPhosK₃PO₄Toluene100[10]
Detailed Protocol: Synthesis of 5-(Piperidin-1-yl)-4-nitro-1H-indazole
  • Reagent Preparation: In a glovebox, add Pd₂(dba)₃ (0.02 eq.), RuPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried reaction vial.

  • Substrate Addition: Outside the glovebox, add 5-bromo-4-nitro-1H-indazole (1.0 eq.) to the vial, followed by anhydrous dioxane.

  • Nucleophile Addition: Add piperidine (1.2 eq.) via syringe.

  • Inert Atmosphere & Reaction: Seal the vial with a Teflon-lined cap, and heat the mixture to 100°C with stirring for 12-24 hours.

  • Work-up & Purification: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate and purify the resulting residue by flash column chromatography.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling provides a direct route to introduce alkyne functionalities onto the indazole core.[12][13] These alkynyl indazoles are not only valuable final products but also serve as versatile intermediates for further transformations, such as cycloadditions (e.g., "click chemistry") and reductions.

Expertise & Causality: The standard Sonogashira reaction employs a dual catalytic system: a palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.[13] An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves as both the base to deprotonate the alkyne and often as the solvent. The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[14]

Protocol: Synthesis of 5-(Phenylethynyl)-4-nitro-1H-indazole
  • Reagent Preparation: To a Schlenk flask, add 5-bromo-4-nitro-1H-indazole (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. Add phenylacetylene (1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group at C4 makes the C5 position exceptionally susceptible to nucleophilic attack, enabling a broad range of substitutions via the SNAr mechanism. This pathway often provides a cost-effective, palladium-free alternative for introducing heteroatom nucleophiles.

Expertise & Causality: The reaction proceeds via an addition-elimination mechanism.[3] The nucleophile attacks the electron-deficient C5 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility and is greatly enhanced by the ortho-nitro group.[1] The subsequent expulsion of the bromide leaving group restores aromaticity. The choice of solvent is critical; polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent choices as they can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

Diagram: SNAr Mechanism

Caption: The Addition-Elimination mechanism of SNAr.

Protocol: Synthesis of 5-Methoxy-4-nitro-1H-indazole
  • Reagent Preparation: To a round-bottom flask, add a solution of sodium methoxide (2.0 eq.) in methanol.

  • Substrate Addition: Add 5-bromo-4-nitro-1H-indazole (1.0 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with 1M aqueous HCl. Remove the methanol under reduced pressure.

  • Extraction: Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the desired product.

References

HPLC and LC-MS methods for methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a substituted indazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indazole core is a key pharmacophore in numerous compounds with diverse biological activities. The presence of bromo and nitro functional groups, along with the methyl ester, makes this molecule a versatile intermediate for further chemical synthesis. Accurate and reliable quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products.

This document provides detailed analytical procedures for the determination of this compound using both HPLC with UV detection for routine quantification and LC-MS for enhanced sensitivity and specificity. The methodologies are designed to be robust and are grounded in established chromatographic principles, with validation parameters defined by international guidelines.

Part 1: HPLC-UV Method for Quantification

This method is suitable for routine quality control, purity assessment, and quantitative analysis where moderate sensitivity is sufficient.

Principle and Method Rationale

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The analyte, this compound, possesses significant hydrophobicity due to its aromatic rings and bromo-substituent, leading to strong retention on a non-polar stationary phase like C18.[1] Elution is achieved by increasing the concentration of an organic solvent (modifier) in the mobile phase, which decreases the mobile phase polarity and causes the analyte to partition into the mobile phase and travel through the column.

  • Column Choice: A C18 (octadecylsilane) column is selected as it provides excellent retention and selectivity for a wide range of moderately polar to non-polar compounds, including halogenated aromatics.[1][3]

  • Mobile Phase: A mixture of water and acetonitrile is used. Acetonitrile is chosen for its low UV cutoff and viscosity. A small amount of formic acid is added to the mobile phase to control the ionization state of the indazole N-H proton and any residual silanols on the column packing, thereby ensuring sharp, symmetrical peak shapes.[4] This also makes the method directly transferable to LC-MS.

  • Detection: The nitroaromatic and indazole chromophores are expected to have strong UV absorbance. Detection is set at a wavelength that provides high sensitivity for the analyte.

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), HPLC or MS-grade

  • Water, HPLC or Milli-Q grade

  • Formic Acid (FA), >99% purity

  • Methanol (MeOH), HPLC grade (for sample preparation)

1.2.2. Instrumentation and Conditions

ParameterRecommended Setting
Instrument HPLC system with UV/Vis or Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 20 minutes

1.2.3. Preparation of Solutions

  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Bring to volume and mix.

  • Mobile Phase B (0.1% FA in ACN): Add 1.0 mL of formic acid to a 1 L volumetric flask containing acetonitrile. Bring to volume and mix.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (60:40 Mobile Phase A:B).

  • Sample Preparation: Prepare samples by dissolving them in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases A and B A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard Stock Solution P3 Prepare Working Standards & Samples P2->P3 A2 Inject Standards & Samples P3->A2 A1->A2 A3 Acquire Data (20 min/run) A2->A3 D1 Integrate Peaks A3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Sample Concentration D2->D3

Fig 1. HPLC-UV analysis workflow.

Part 2: LC-MS Method for Identification and Trace Analysis

This method provides superior sensitivity and selectivity, making it ideal for impurity profiling, metabolite identification, and quantification at low levels.

Principle and Method Rationale

The method couples the separation power of HPLC with the detection capabilities of mass spectrometry. The chromatographic principles are the same as the HPLC-UV method.

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique that generates gas-phase ions from solution-phase analytes with minimal fragmentation, making it ideal for determining molecular weight.[5] For this compound, the indazole N-H proton is acidic and can be readily lost. The presence of the electron-withdrawing nitro group further stabilizes the resulting anion. Therefore, Negative Ion Mode ESI is selected, which is expected to generate a prominent deprotonated molecule, [M-H]⁻.[6][7]

  • Mass Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. For quantification, tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is highly specific. This involves selecting the [M-H]⁻ precursor ion, fragmenting it via collision-induced dissociation (CID), and monitoring a specific product ion. A likely fragmentation pathway is the loss of the nitro group (NO₂).

Predicted Mass Information:

  • Molecular Formula: C₉H₆BrN₃O₄

  • Monoisotopic Mass: 314.9542 Da

  • Predicted [M-H]⁻ Ion (m/z): 313.9464

Experimental Protocol

2.2.1. Materials and Reagents

  • Use MS-grade solvents (Acetonitrile, Water, Methanol) and reagents (Formic Acid).

2.2.2. Instrumentation and Conditions

ParameterRecommended Setting
LC System UHPLC or HPLC system
Mass Spectrometer Triple Quadrupole, Q-TOF, or Orbitrap
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized based on HPLC method, typically faster for UHPLC
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI, Negative
Capillary Voltage -3.0 kV
Drying Gas Temp. 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Scan Mode (Full) m/z 100-500
SRM Transition Q1 (Precursor): m/z 314.0 → Q3 (Product): m/z 268.0 (Loss of NO₂)

2.2.3. Preparation of Solutions

  • Prepare solutions as described in the HPLC-UV method, but use MS-grade solvents and ensure final concentrations are lower to match the higher sensitivity of the instrument (e.g., 1-1000 ng/mL range).

Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Prepare MS-Grade Mobile Phases A1 LC Separation (C18 Column) P1->A1 P2 Prepare Trace Level Standards & Samples P2->A1 A2 Ionization (ESI Negative) A1->A2 A3 Precursor Selection (Q1: m/z 314) A2->A3 A4 Fragmentation (CID in Q2) A3->A4 A5 Product Ion Detection (Q3: m/z 268) A4->A5 D1 Extract SRM Chromatogram A5->D1 D2 Integrate & Quantify D1->D2

Fig 2. LC-MS/MS analysis workflow.

Part 3: Method Validation Protocol

To ensure that the developed analytical procedures are suitable for their intended purpose, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

Validation Parameters

The following parameters should be evaluated for either the HPLC-UV or LC-MS method.

ParameterPurpose & MethodologyAcceptance Criteria (Typical)
Specificity To demonstrate that the signal is unequivocally from the analyte. Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a DAD or by MS.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between concentration and instrument response. Analyze at least 5 concentration levels.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The concentration interval over which the method is precise, accurate, and linear.Established by confirming linearity, accuracy, and precision within the specified range.
Accuracy To measure the closeness of the test results to the true value. Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120% of target).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Agreement between results of successive measurements under the same conditions (n=6 injections of one standard). Intermediate Precision: Agreement between results from the same lab but on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters should remain within limits. Analyte concentration should not change significantly.
System Suitability

Before each analytical run, a system suitability test (SST) must be performed by injecting a standard solution multiple times (e.g., n=5). This ensures the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria (Typical)
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

References

Mastering the Solid State: A Guide to X-ray Crystallography of Functionalized Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Hunter

In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a "privileged" heterocyclic motif, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and neurological disorders.[1][2] The power of this scaffold lies in its synthetic tractability, allowing for extensive functionalization to fine-tune its interaction with biological targets.[3] However, the ultimate validation of rational drug design—the precise understanding of how a functionalized indazole derivative binds to its target protein or adopts its bioactive conformation—is unequivocally provided by single-crystal X-ray crystallography.[4][5]

This guide is crafted for researchers, medicinal chemists, and drug development professionals who work with functionalized indazole compounds. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind experimental choices. Herein, we present not just protocols, but a validated workflow, grounded in the principles of crystallographic science, to guide you from a promising powdered compound to a refined, three-dimensional structure that can accelerate your research and development efforts. The structural insights gained are paramount, as different crystalline forms (polymorphs) of the same compound can exhibit varied physicochemical properties, including solubility and bioavailability, which are critical for a drug's efficacy and stability.[6][7]

Section 1: The Crystallization Challenge of Functionalized Indazoles

Obtaining high-quality single crystals suitable for X-ray diffraction is the most critical and often the most challenging step in the entire process.[3] Unlike the parent 1H-indazole, which readily forms crystals, functionalized derivatives, with their often-flexible side chains and varied polarities, present unique hurdles. Success hinges on a systematic exploration of the crystallization parameter space.

The Rationale of Solvent Selection and Supersaturation

Crystallization is essentially a controlled precipitation process. The goal is to bring a solution of your compound from a state of solubility to a state of supersaturation slowly, allowing molecules to self-assemble into a highly ordered crystal lattice rather than crashing out as an amorphous solid.

Common Crystallization Techniques for Indazole Derivatives:

TechniquePrincipleBest Suited ForKey Considerations
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, inducing crystallization.Thermally stable compounds with moderate volatility solvents.Simple and widely used. The rate of evaporation is critical and can be controlled by restricting the opening of the vessel (e.g., with parafilm pierced with needles).[6]
Vapor Diffusion (Hanging/Sitting Drop) A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant, slowly drawing solvent from the drop and inducing crystallization.Requires small amounts of material; excellent for screening multiple conditions.The choice of precipitant and the ratio of compound solution to reservoir solution are key variables.
Anti-Solvent Addition A solvent in which the compound is poorly soluble (the anti-solvent) is slowly introduced into a solution of the compound, causing a decrease in solubility and promoting crystal growth.[8]Compounds that are highly soluble in one solvent but poorly soluble in another miscible solvent.The rate of addition of the anti-solvent is crucial. Slow, dropwise addition or diffusion of the anti-solvent vapor can yield better crystals.
Slurry Conversion/Temperature Cycling A suspension (slurry) of the compound is stirred, often with temperature cycling, to allow for the dissolution of less stable forms and the growth of the most thermodynamically stable crystal form.[9]Useful for polymorph screening and for compounds that are difficult to crystallize by other methods.Can be time-consuming, but is effective for finding the most stable polymorph.
Protocol: High-Throughput Crystallization Screening

Given the unpredictable nature of crystallization, a high-throughput screening approach is the most efficient starting point.

Materials:

  • Purified functionalized indazole compound (>98% purity is recommended).

  • A diverse set of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, acetone, dichloromethane, toluene, heptane).

  • 96-well crystallization plates.

  • Automated liquid handling system (optional, but recommended for efficiency).

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of your indazole compound in a solvent in which it is freely soluble.

  • Plate Setup: In each well of a 96-well plate, dispense a small volume (e.g., 1-2 µL) of the compound stock solution.

  • Screening: Using a liquid handler or multichannel pipette, add a variety of solvents and solvent/anti-solvent mixtures to the wells. The goal is to create a matrix of conditions that covers a wide range of polarities and solubilities.

  • Incubation: Seal the plate and store it in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly inspect the wells under a microscope over a period of days to weeks for the formation of single crystals. Document any crystal "hits," noting the conditions.

Section 2: From Crystal to Diffraction Data

Once a suitable single crystal is obtained (typically 0.05 to 0.5 mm in size with well-defined faces), the next step is to collect the X-ray diffraction data.[10]

The Logic of Data Collection

The crystal is mounted and cooled in a stream of cold nitrogen gas (typically 100-173 K).[11] This cryogenic cooling minimizes atomic vibrations and protects the crystal from radiation damage, resulting in higher quality diffraction data. The crystal is then rotated in a high-intensity X-ray beam. As the crystal rotates, different sets of crystal lattice planes satisfy the Bragg diffraction condition, producing a pattern of diffraction spots that are recorded by a detector.

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Determination Compound Purified Compound Screening Crystallization Screen Compound->Screening Dissolve Crystal Single Crystal Screening->Crystal Incubate MountedCrystal Mounted Crystal Crystal->MountedCrystal Mount & Cryo-cool DiffractionData Diffraction Pattern MountedCrystal->DiffractionData Expose to X-rays ElectronDensity Electron Density Map DiffractionData->ElectronDensity Process & Phase AtomicModel Initial Atomic Model ElectronDensity->AtomicModel Build Model RefinedStructure Final Structure AtomicModel->RefinedStructure Refine

Protocol: Single-Crystal X-ray Diffraction Data Collection

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source and a CCD or CMOS detector.[11]

  • Cryogenic cooling system (e.g., Oxford Cryostream).

Methodology:

  • Crystal Mounting: Under a microscope, select a high-quality single crystal with sharp edges and no visible defects. Mount the crystal on a suitable loop (e.g., nylon) or glass fiber using cryoprotectant oil.

  • Cryo-cooling: Immediately place the mounted crystal into the cold stream of the diffractometer.

  • Centering: Center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Devise a data collection strategy to ensure high completeness and redundancy of the data. This typically involves a series of scans through different crystal orientations. Key parameters to consider are:

    • Exposure Time: Longer exposure times can improve the signal for weakly diffracting crystals but increase the risk of radiation damage. High-brilliance sources can significantly reduce required exposure times.[12]

    • Scan Width: Typically 0.5° to 1.0° per frame.

    • Detector Distance: A shorter distance allows for the collection of higher-resolution data.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections (e.g., for absorption), and scaling the data from different frames.

Typical Data Collection and Refinement Parameters:

ParameterTypical Value/RangeRationale
Radiation SourceMo Kα or Cu KαMo is standard for small molecules; Cu is better for absolute configuration determination.
Temperature100 - 173 KReduces thermal motion and radiation damage.[11]
Resolution< 0.8 ÅHigh resolution is necessary for accurate bond lengths and angles.
Completeness> 99%Ensures all unique reflections are measured.
R(int)< 0.05A measure of the agreement between symmetry-equivalent reflections.
Final R1< 0.05A measure of the agreement between the observed and calculated structure factors.
Goodness-of-Fit (GooF)~1.0Indicates a good fit of the model to the data.

Section 3: Solving and Refining the Structure: The Path to Insight

With a complete dataset, the next phase is to determine the arrangement of atoms in the crystal—to solve and refine the structure.

From Diffraction Spots to an Atomic Model

The integrated diffraction data provides the intensities of the reflections, but not their phases. This "phase problem" is typically solved for small molecules like indazoles using direct methods. Once initial phases are obtained, an electron density map can be calculated. The crystallographer then builds an atomic model into this map, assigning atom types to the peaks of electron density.

This initial model is then refined using a least-squares process, which iteratively adjusts the atomic positions and displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed data.[11]

Addressing Common Challenges: Disorder in Functionalized Groups

A frequent challenge in the crystallography of functionalized indazoles is disorder, where a flexible side chain or a solvent molecule occupies multiple conformations within the crystal lattice.[2][13] This manifests as smeared or unusual-looking electron density.

Modeling Disorder:

  • Identify the Disordered Group: Look for atoms with unusually large or elongated anisotropic displacement parameters (ADPs) or significant peaks in the difference Fourier map.[14]

  • Use PART Instructions: In refinement software like SHELXL, use PART 1 and PART 2 instructions to model the two (or more) different conformations of the disordered group.[13]

  • Refine Occupancies: The occupancies of the different parts are refined such that they sum to 1.0. For a two-part disorder, the occupancies would be x and 1-x.

  • Apply Restraints: It is crucial to apply geometric restraints (e.g., SADI, DFIX, SAME) to maintain sensible bond lengths and angles within the disordered fragments, as the data may not be sufficient to refine them freely.[14] Using software with integrated tools, such as the Disordered Structure Refinement (DSR) program, can automate the application of chemically meaningful restraints.[15]

G Start Initial Refinement Complete Check Check ADP & Difference Map Start->Check Disorder Disorder Identified Check->Disorder Yes NoDisorder No Significant Disorder Check->NoDisorder No Model Model Multiple Conformations (PART 1 / PART 2) Disorder->Model Finalize Finalize & Validate Structure NoDisorder->Finalize Restrain Apply Geometric & ADP Restraints (SADI, SIMU, etc.) Model->Restrain RefineOcc Refine Occupancies Restrain->RefineOcc RefineOcc->Finalize

Protocol: Structure Solution and Refinement

Software:

  • Structure Solution and Refinement Suite (e.g., SHELX[14], Olex2[16]).

Methodology:

  • Space Group Determination: Determine the space group from the systematic absences in the diffraction data.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT). This will generate an initial model of the indazole core and potentially some of the functional groups.

  • Initial Refinement: Perform an initial round of isotropic refinement.

  • Model Building: Use the difference electron density map to locate and add any missing atoms. Assign atom types correctly.

  • Anisotropic Refinement: Refine the model with anisotropic displacement parameters for all non-hydrogen atoms.

  • Hydrogen Atom Placement: Add hydrogen atoms to the model. They are typically placed in calculated positions and refined using a "riding" model.

  • Disorder Modeling (if necessary): If disorder is present, model it as described in section 3.2.

  • Final Refinement Cycles: Continue refinement until the model converges (i.e., the shifts in atomic parameters are negligible).

  • Validation: Check the final model for correctness using validation tools (e.g., checkCIF). The R1 value, GooF, and residual electron density should all be within acceptable limits.

Section 4: Application in Drug Discovery - A Case Study Perspective

The true power of X-ray crystallography is realized when the resulting structure informs the drug discovery process, elucidating key structure-activity relationships (SAR).[17][18]

For instance, in the development of indazole arylsulfonamides as CCR4 antagonists, X-ray diffraction studies of two key fragments were instrumental.[19] The crystal structures revealed an important intramolecular interaction that defined the active conformation of the molecule. This insight allowed researchers to understand why certain substitutions were beneficial while others were detrimental, guiding the synthesis of more potent analogues.[19]

Similarly, in the design of ERK1/2 kinase inhibitors, a structure-based approach was employed.[17] By obtaining co-crystal structures of indazole derivatives bound to the target kinase, researchers could visualize the specific hydrogen bonds and hydrophobic interactions responsible for binding affinity. This atomic-level feedback loop—synthesize, crystallize, analyze, and redesign—is the cornerstone of modern structure-based drug design and is critically enabled by the techniques described in this guide.[20]

Conclusion

The journey from a functionalized indazole powder to a high-resolution crystal structure is a meticulous process that demands both technical skill and scientific intuition. By understanding the principles behind crystallization, data collection, and structure refinement, researchers can overcome the inherent challenges and unlock the invaluable structural insights that drive modern drug discovery. The protocols and workflows presented here provide a robust framework for success, enabling scientists to confidently harness the power of X-ray crystallography to advance their therapeutic programs.

References

Application Note: A Strategic Guide to Developing Indazole-Based PROTACs Using Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that redirects the cell's native ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[3] This offers a powerful strategy to address targets previously considered "undruggable" and to overcome resistance mechanisms associated with conventional inhibitors.[4][5]

A PROTAC is a heterobifunctional molecule comprising three key components: a "warhead" ligand that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[6] The formation of a productive ternary complex (POI-PROTAC-E3 ligase) is the critical event that triggers the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[2][7]

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[8][9] Its rigid, bicyclic nature allows for well-defined vector orientations, making it an ideal starting point for warhead design in PROTAC development. This guide provides a detailed framework for researchers utilizing methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate as a versatile chemical starting block for the rational design and synthesis of novel, indazole-based PROTACs. We will detail the strategic functionalization of this molecule, linker conjugation protocols, final PROTAC assembly, and the essential cascade of biological characterization assays.

The Strategic Utility of this compound

The chosen starting material is not merely an arbitrary scaffold; it is a strategically functionalized platform for PROTAC synthesis. Each substituent serves a distinct and valuable purpose, offering multiple avenues for chemical elaboration.

  • The Indazole Core: Provides the foundational structure for target engagement. Many approved drugs and clinical candidates targeting protein kinases feature an indazole core, making it a validated pharmacophore.[8][9]

  • The Nitro Group (Position 4): This electron-withdrawing group can be readily reduced to a primary amine (-NH₂). This amine is an ideal nucleophilic handle for attaching a linker via stable amide bond formation, a cornerstone of PROTAC synthesis.[10]

  • The Bromo Group (Position 5): This halogen serves as a versatile anchor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups to explore the target's binding pocket and optimize warhead affinity and selectivity.

  • The Methyl Ester (Position 3): This group can be hydrolyzed to the corresponding carboxylic acid for linker attachment or converted directly into an amide. This provides an alternative "exit vector" for the linker, which is a critical variable in optimizing ternary complex formation.[3][11]

The presence of these distinct functional handles allows for a modular and highly adaptable approach to building a library of PROTAC candidates from a single, commercially available starting material.

cluster_Start Starting Material cluster_Mods Potential Modifications (Handles) cluster_End Synthetic Utility Start Methyl 5-bromo-4-nitro- 1H-indazole-3-carboxylate Nitro Nitro Reduction (-NO₂ → -NH₂) Primary Linker Attachment Point Start->Nitro Bromo Cross-Coupling (e.g., Suzuki) Warhead Scaffolding Start->Bromo Ester Hydrolysis / Amidation (-CO₂Me → -CO₂H / -CONHR) Alternate Linker Exit Vector Start->Ester End Versatile Precursor for Indazole-Based Warhead Library Nitro->End Bromo->End Ester->End

Figure 1: Chemical utility of the starting material.

Protocols for PROTAC Synthesis and Assembly

This section outlines a generalized, three-part synthetic workflow. The causality behind each step is explained to empower researchers to adapt these protocols to their specific targets.

Protocol 1: Functionalization of the Indazole Core (Nitro Reduction)

The conversion of the nitro group to an amine is a critical first step to create a robust attachment point for the linker.

Principle: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups without affecting other sensitive functionalities like the ester or bromo group under controlled conditions.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Round-bottom flask, magnetic stirrer, filtration apparatus (Celite pad)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent mixture such as MeOH/EtOAc in a round-bottom flask.

  • Carefully add Pd/C (0.1 eq by weight) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

  • Seal the flask and purge with H₂ gas (a balloon is sufficient for small-scale reactions).

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional MeOH/EtOAc.

  • Concentrate the filtrate under reduced pressure to yield the crude product, methyl 4-amino-5-bromo-1H-indazole-3-carboxylate, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of the Warhead-Linker Conjugate

This protocol describes the coupling of the functionalized indazole warhead to a linker possessing a terminal carboxylic acid.

Principle: Amide bond formation using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient, proceeds under mild conditions, and minimizes side reactions, making it a gold standard in PROTAC synthesis.[12]

Materials:

  • Methyl 4-amino-5-bromo-1H-indazole-3-carboxylate (from Protocol 1)

  • Linker with a terminal carboxylic acid (e.g., Boc-amino-PEG4-acid) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution, brine

Procedure:

  • In a clean, dry flask, dissolve the linker (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the linker solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the aminated indazole (1.0 eq) in a minimal amount of anhydrous DMF to the activated linker mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.

  • Once complete, dilute the reaction mixture with EtOAc and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting warhead-linker conjugate by flash column chromatography or preparative HPLC.

Protocol 3: Final PROTAC Assembly

This final step couples the warhead-linker conjugate to a suitable E3 ligase ligand. Here, we use the example of coupling to a pomalidomide-derived CRBN ligand after deprotection of the linker's terminal amine.

Principle: This step mirrors the logic of Protocol 2, utilizing robust amide coupling chemistry to forge the final PROTAC molecule. The modular nature of this synthesis allows for the straightforward swapping of E3 ligase ligands.[11]

Procedure (Two Steps):

  • Deprotection: If the linker is Boc-protected, dissolve the warhead-linker conjugate in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). Concentrate under reduced pressure to remove the TFA/DCM.

  • Coupling:

    • Pre-activate a CRBN ligand with a carboxylic acid handle (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-carboxyisoindoline-1,3-dione) (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq to neutralize the TFA salt and drive the reaction) in anhydrous DMF for 15 minutes.

    • Add the deprotected warhead-linker amine salt to the activated CRBN ligand.

    • Stir at room temperature for 2-16 hours, monitoring by LC-MS.

    • Perform an aqueous workup as described in Protocol 2.

    • Purify the final PROTAC molecule using preparative reverse-phase HPLC.

cluster_Synth PROTAC Synthetic Workflow Start Indazole Starting Material P1 Protocol 1: Functionalization (e.g., Nitro Reduction) Start->P1 Intermediate1 Functionalized Warhead Core P1->Intermediate1 P2 Protocol 2: Linker Conjugation (Amide Coupling) Intermediate1->P2 Intermediate2 Warhead-Linker Construct P2->Intermediate2 P3 Protocol 3: Final Assembly (Couple to E3 Ligand) Intermediate2->P3 End Purified PROTAC Molecule P3->End

Figure 2: A modular workflow for PROTAC synthesis.

Characterization and Biological Evaluation

Synthesizing the molecule is only the first phase. Rigorous characterization is mandatory to validate its structure and function.

Protocol 4: Analytical Characterization

Objective: To confirm the identity, purity, and structural integrity of the final PROTAC.

  • Purity Assessment (HPLC):

    • Use a reverse-phase C18 column with a water/acetonitrile gradient (both containing 0.1% TFA or formic acid).

    • Monitor at multiple wavelengths (e.g., 214 nm, 254 nm).

    • The final compound should exhibit >95% purity for use in biological assays.

  • Identity Confirmation (LC-MS):

    • Use analytical LC-MS to confirm the mass-to-charge ratio (m/z) of the parent ion, corresponding to the calculated molecular weight of the PROTAC.[13]

  • Structural Elucidation (NMR):

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Confirm the presence of all expected protons and carbons and verify that the chemical shifts and coupling constants are consistent with the final structure.

Analytical Technique Purpose Expected Outcome Example
RP-HPLC Assess puritySingle major peak at >95% area under the curve (AUC).
LC-MS (ESI+) Confirm molecular weightObserved [M+H]⁺ matches the calculated exact mass ± 0.1 Da.
¹H NMR Confirm structure & protonsAll expected aromatic and aliphatic proton signals are present with correct integration and splitting patterns.
Protocol 5: Biological Evaluation Cascade

Objective: To determine if the synthesized PROTAC can induce the degradation of the target protein in a cellular context.

Principle: The most direct method to measure PROTAC efficacy is to quantify the reduction of the target protein levels in cells via Western Blotting. This assay serves as the foundational experiment in any protein degradation campaign.

Materials:

  • Cancer cell line expressing the protein of interest (POI).

  • Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS).

  • Synthesized PROTAC, dissolved in DMSO to create a 10 mM stock.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Plating: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium from the DMSO stock. Treat cells with a range of concentrations (e.g., 1 nM to 10,000 nM) for a set duration (e.g., 18-24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein content for all samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply the chemiluminescence substrate.

  • Imaging and Analysis:

    • Image the blot using a digital imager.

    • Strip or cut the membrane and re-probe for the loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle control.

Data Interpretation:

  • DC₅₀: The concentration of PROTAC that results in 50% degradation of the POI.

  • Dₘₐₓ: The maximum percentage of degradation achieved.

  • A successful PROTAC will show a dose-dependent decrease in the POI level. A "hook effect," where degradation is less efficient at very high concentrations, is often observed and is characteristic of PROTACs.[2]

cluster_Eval Biological Evaluation Cascade Perm 1. Cellular Permeability & Target Engagement (NanoBRET™, CETSA®) Ternary 2. Ternary Complex Formation (SPR, ITC, FP Assay) [7, 14] Perm->Ternary Deg 3. Target Degradation (Western Blot / Proteomics) Primary Endpoint Ternary->Deg Potency 4. Cellular Potency & Selectivity (DC₅₀, Dₘₐₓ, Anti-proliferative Assays) Deg->Potency

Figure 3: A logical flow for biological experiments.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Coupling Steps Inefficient coupling reagent; steric hindrance; moisture in the reaction.Use a more potent coupling reagent like HATU or COMU. Ensure all reagents and solvents are anhydrous. Consider a longer linker to reduce steric clash.[12]
Difficult Purification Compound is insoluble or aggregates; multiple closely related impurities.Optimize HPLC gradient (make it shallower). Screen different solvent systems for column chromatography. Ensure purity of starting materials.
No Target Degradation Poor cell permeability; failure to form a ternary complex; incorrect linker length/vector.Assess cell permeability using specific assays. Synthesize analogs with different linker lengths and attachment points. Confirm binary binding of the warhead to the POI and the E3 ligand to its target.[14][15]
"Hook Effect" is Severe High concentrations favor binary complex formation over the productive ternary complex.This is an intrinsic property of many PROTACs. Focus on the potency (DC₅₀) rather than efficacy at supra-physiological concentrations.[2]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate. The unique structural characteristics of this molecule—namely the highly polar nitro group, the indazole N-H moiety capable of hydrogen bonding, and the heavy bromo-substituent—present specific and often frustrating hurdles during isolation and purification. This document provides in-depth, experience-driven troubleshooting advice and step-by-step protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

The primary difficulties stem from the compound's high polarity and potential instability under certain conditions. Key challenges include:

  • Poor Solubility: Limited solubility in standard non-polar organic solvents used for chromatography (e.g., hexanes).

  • Strong Adsorption to Silica Gel: The polar nitro group and the hydrogen-bonding N-H of the indazole ring can lead to very strong, sometimes irreversible, binding to the acidic surface of standard silica gel. This results in poor mobility (low Rf), significant tailing, and potential decomposition.[1][2]

  • Product Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive molecules. It is crucial to assess the stability of your compound on silica before committing to large-scale column chromatography.[2]

  • Difficulty in Crystallization: The compound may "oil out" or yield very fine, impure needles during recrystallization attempts due to persistent impurities or improper solvent selection.[3]

Q2: Which purification technique is generally the best starting point for this compound?

For crude mixtures, flash column chromatography is typically necessary for initial cleanup to remove major impurities. However, due to the challenges mentioned above, the choice of stationary phase and solvent system is critical. Recrystallization is an excellent secondary step for achieving high purity if a suitable solvent system can be identified.

Q3: My compound is a yellow-orange solid. Is this normal?

Yes, many nitroaromatic compounds are characteristically yellow to orange in color. The color intensity can sometimes be an indicator of purity, with highly pure compounds often appearing as pale yellow crystals. However, color alone is not a reliable measure of purity and should be confirmed with analytical techniques like NMR or LC-MS.

Troubleshooting Guide 1: Flash Column Chromatography

Flash chromatography is often the first line of defense against impurities. However, the polarity of this compound demands a non-standard approach.

Q4: My compound is stuck at the baseline on the TLC plate, even with 100% Ethyl Acetate. How can I get it to move?

This is a classic sign of a highly polar compound strongly adsorbing to the silica. 100% ethyl acetate is not polar enough to compete for the binding sites on the silica gel.

Solution: You must increase the polarity of your mobile phase significantly.

  • Introduce Methanol: A robust solvent system for highly polar compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[4] Start by testing a TLC with 5% MeOH in DCM and gradually increase the MeOH concentration (e.g., 10%, 15%) until you achieve an Rf value between 0.2 and 0.4.[2][4]

  • Ammonia/Methanol System: For compounds with basic handles or those that streak badly, a solvent system containing ammonia can be highly effective. Prepare a stock solution of 1-10% ammonium hydroxide in methanol and use this as the polar component in your eluent (e.g., 1-10% of the stock solution in DCM).[1]

Q5: I'm seeing significant peak tailing and streaking during elution, leading to poor separation. How can I improve the peak shape?

Tailing is often caused by non-ideal interactions between the analyte and the stationary phase, particularly the acidic silanol groups on silica gel.

Solution: Modify the mobile phase or the stationary phase to suppress these interactions.

  • Deactivate the Silica Gel: The acidic nature of silica is often the culprit. Neutralizing the active sites can dramatically improve peak shape. This is a highly recommended first step.[5]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a different stationary phase.

    • Alumina: Neutral or basic alumina can be an excellent alternative for compounds that are sensitive to acid or are basic in nature.[6]

    • Reversed-Phase (C18) Silica: For polar compounds, reversed-phase chromatography uses a polar mobile phase (like water/acetonitrile or water/methanol). Your compound may elute very quickly, but it can be effective for removing less polar impurities.[7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like amine- or diol-bonded silica) with a reversed-phase type solvent system (e.g., acetonitrile/water). It is specifically designed for retaining and separating very polar compounds that are not retained in reversed-phase.[8]

Experimental Protocol 1: Silica Gel Deactivation

This protocol neutralizes the acidic silanol groups on the silica surface, minimizing tailing for polar or basic compounds.[5]

  • Column Packing: Dry pack your column with the required amount of silica gel.

  • Deactivating Solvent Preparation: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine (TEA) .

  • Column Flush: Flush the packed column with 2-3 column volumes of this TEA-containing solvent. This allows the TEA to adsorb to the active sites.

  • Equilibration: Flush the column with another 2-3 column volumes of your initial elution solvent (this time, without TEA) to remove the excess base.

  • Loading and Elution: Your column is now deactivated and ready for sample loading and elution as normal.

Chromatography Troubleshooting Workflow

G cluster_TLC TLC Analysis cluster_Polar Increase Polarity cluster_Tailing Address Tailing cluster_Run Run Column TLC Run TLC in Hex/EtOAc (e.g., 1:1) Rf_check Is Rf > 0.1? TLC->Rf_check DCM_MeOH Try DCM/MeOH (95:5) Rf_check->DCM_MeOH No (Rf too low) Tailing_check Is there streaking/tailing? Rf_check->Tailing_check Yes Rf_check2 Is Rf 0.2-0.4? DCM_MeOH->Rf_check2 Rf_check2->Tailing_check Yes Run_Column Run Flash Chromatography Rf_check2->Run_Column No (Rf is good) No Tailing Deactivate Deactivate Silica w/ Triethylamine Tailing_check->Deactivate Yes Tailing_check->Run_Column No Alumina Try Alumina Stationary Phase Deactivate->Alumina Still Tailing Deactivate->Run_Column Tailing Resolved Alumina->Run_Column

Caption: Workflow for troubleshooting flash chromatography.

Troubleshooting Guide 2: Recrystallization

Recrystallization can provide material of exceptional purity if the correct conditions are found. It is an equilibrium process that relies on the difference in solubility of your compound and its impurities in a solvent at different temperatures.

Q6: How do I select the best solvent for recrystallization?

The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.

Solution: A systematic solvent screening is the most effective method.

  • Single Solvent Screening: Place a few milligrams of your crude material in a test tube. Add a small amount of a solvent (see table below) dropwise. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot and then precipitates upon cooling, you have found a potential solvent.

  • Mixed Solvent System: This is often more successful. Find a "good" solvent that dissolves your compound readily at room temperature and a "poor" solvent in which it is insoluble.[3] Dissolve the compound in a minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

Table 1: Common Solvents for Recrystallization of Polar Aromatic Compounds
Solvent SystemBoiling Point (°C)PolarityComments
Ethanol78Polar ProticA very general and effective solvent for many indazole derivatives.[9] Often used in combination with water.
Methanol65Polar ProticMore polar than ethanol; good for highly polar compounds. Can be paired with DCM or water.[10]
Ethyl Acetate / Hexanes77 / 69Mid-Polar / Non-PolarA classic mixed-solvent system. Dissolve in hot ethyl acetate, add hexanes to induce crystallization.[3]
Acetone / Water56 / 100Polar Aprotic / Polar ProticGood for compounds with moderate polarity.
Acetic Acid / Water118 / 100Polar ProticHas been successfully used for recrystallizing nitroindazoles.[9] The acidic nature can help by protonating basic impurities.

Q7: My compound is "oiling out" instead of forming crystals. What should I do?

Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to come out of solution as a liquid instead of a solid.

Solution:

  • Slow Down Cooling: This is the most important factor. Do not place the hot flask directly in an ice bath. Allow it to cool to room temperature slowly, then move it to a refrigerator. Insulating the flask can help.[11]

  • Use More Solvent: The solution may be too concentrated. Add more of the "good" solvent to the hot mixture and try again.

  • Lower the Saturation Temperature: Add more of the "good" solvent so that the solution becomes saturated at a lower temperature, which is hopefully below the compound's melting point.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[11]

Recrystallization Troubleshooting Logic

G cluster_single Single Solvent Method cluster_mixed Mixed Solvent Method Start Start with Crude Solid Solvent_Screen Screen Solvents (Table 1) Start->Solvent_Screen Good_Solvent Find Single Good Solvent? Solvent_Screen->Good_Solvent Dissolve_Hot Dissolve in Minimum Hot Solvent Good_Solvent->Dissolve_Hot Yes Find_Pair Find Good/Poor Solvent Pair Good_Solvent->Find_Pair No Cool_Slowly Cool Slowly Dissolve_Hot->Cool_Slowly Outcome Observe Outcome Cool_Slowly->Outcome Dissolve_Good Dissolve in Hot 'Good' Solvent Find_Pair->Dissolve_Good Add_Poor Add 'Poor' Solvent until Cloudy Dissolve_Good->Add_Poor Clarify Add drop of 'Good' to Clarify Add_Poor->Clarify Cool_Slowly2 Cool Slowly Clarify->Cool_Slowly2 Cool_Slowly2->Outcome Oiling_Out Problem: Oiling Out Outcome->Oiling_Out Liquid forms Low_Yield Problem: Low Yield Outcome->Low_Yield Few crystals Success Success: Collect Crystals Outcome->Success Crystals form Fix_Oil Solution: 1. Use more solvent 2. Cool even slower Oiling_Out->Fix_Oil Fix_Yield Solution: 1. Concentrate mother liquor 2. Cool longer/colder Low_Yield->Fix_Yield

Caption: Logic for troubleshooting recrystallization issues.

References

Technical Support Center: Synthesis of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges.

Overview of the Synthetic Pathway

The synthesis of this compound is a sequential process involving the functionalization of the indazole core. The most reliable and commonly employed route starts with 1H-indazole-3-carboxylic acid, proceeding through bromination and esterification, followed by a regioselective nitration. Each step presents unique challenges that require careful control of reaction conditions to achieve high yield and purity.

Synthetic_Pathway A 1H-Indazole-3-carboxylic Acid B 5-Bromo-1H-indazole-3-carboxylic Acid A->B Step 1: Bromination (Br2, Acetic Acid) C Methyl 5-bromo-1H-indazole-3-carboxylate B->C Step 2: Esterification (MeOH, H2SO4) D This compound C->D Step 3: Nitration (HNO3, H2SO4)

Caption: Overall synthetic route to the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Step 1: Bromination of 1H-Indazole-3-carboxylic Acid

Question: My bromination reaction has a low yield, and TLC analysis shows a significant amount of unreacted starting material. What's going wrong?

Answer: This issue typically points to insufficient reactivity of the brominating agent or suboptimal reaction conditions.

  • Probable Cause 1: Reaction Temperature. The bromination of the indazole ring requires thermal activation to proceed efficiently.[1]

    • Solution: Ensure the reaction temperature is maintained at or near 90 °C. The starting material, 1H-indazole-3-carboxylic acid, should be fully dissolved in glacial acetic acid before the bromine solution is added.[1]

  • Probable Cause 2: Insufficient Bromine. While an excess of bromine can lead to side products, an insufficient amount will result in an incomplete reaction.

    • Solution: Use a slight excess of bromine (e.g., 2.0 equivalents). The bromine should be added dropwise as a solution in glacial acetic acid to maintain control over the reaction exotherm and prevent localized high concentrations.[1]

  • Probable Cause 3: Reaction Time. This reaction is not instantaneous and requires a prolonged period at elevated temperatures to reach completion.

    • Solution: The recommended reaction time is typically around 16 hours at 90 °C.[1] Monitor the reaction progress by TLC until the starting material is consumed.

Question: I'm observing the formation of multiple spots on my TLC plate, suggesting di-brominated or other side products. How can I improve the selectivity for 5-bromo-1H-indazole-3-carboxylic acid?

Answer: The formation of multiple products is often a result of over-bromination or reaction conditions that are too harsh. The C-5 position is generally favored for electrophilic substitution, but other positions can react under forcing conditions.

  • Probable Cause: Excess Bromine and High Temperature. A large excess of bromine or temperatures significantly above 90-100 °C can lead to the formation of di-brominated species.

    • Solution: Carefully control the stoichiometry of bromine as mentioned above. Maintain a steady temperature and avoid overheating. Slow, dropwise addition of the bromine solution is crucial for controlling the reaction's selectivity.

Step 2: Fischer Esterification

Question: The esterification of 5-bromo-1H-indazole-3-carboxylic acid is incomplete, even after a long reflux period. How can I drive the reaction to completion?

Answer: Fischer esterification is an equilibrium-controlled process. To achieve a high yield, the equilibrium must be shifted towards the product side.

  • Probable Cause 1: Presence of Water. Water is a product of the reaction, and its presence will inhibit the forward reaction according to Le Chatelier's principle.

    • Solution: Use anhydrous methanol and concentrated sulfuric acid. Ensure your glassware is thoroughly dried before starting the reaction.

  • Probable Cause 2: Insufficient Catalyst. Sulfuric acid acts as a catalyst and a dehydrating agent. An inadequate amount will result in a slow reaction rate.

    • Solution: Use a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).

  • Probable Cause 3: Reversibility. The reaction can proceed in reverse (hydrolysis).

    • Solution: Use a large excess of methanol to serve as both the solvent and the reactant, pushing the equilibrium towards the methyl ester product.[2] A common technique is to reflux for 4-6 hours.[2]

Step 3: Nitration of Methyl 5-bromo-1H-indazole-3-carboxylate

Question: The yield of the desired this compound is very low, and I'm isolating a mixture of nitro-isomers. How can I improve the regioselectivity for the C-4 position?

Answer: This is the most critical and challenging step of the synthesis. The regiochemical outcome of the nitration is dictated by the directing effects of the existing substituents on the indazole ring. The bromine at C-5 is an ortho-, para- director, and the indazole ring itself has a complex reactivity pattern. The desired C-4 nitration is sterically hindered and electronically influenced by the adjacent groups.

  • Probable Cause 1: Incorrect Nitrating Agent or Conditions. The choice and concentration of the nitrating agent are paramount.

    • Solution: A standard and effective nitrating mixture is a combination of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated ring system.

  • Probable Cause 2: Reaction Temperature. Nitration reactions are highly exothermic and temperature-sensitive.

    • Solution: Strict temperature control is essential. The reaction should be performed at a low temperature, typically between 0 °C and 5 °C, to minimize the formation of undesired side products and prevent thermal decomposition. The nitrating mixture should be added very slowly (dropwise) to the solution of the indazole ester in sulfuric acid while vigorously stirring and monitoring the internal temperature.

  • Probable Cause 3: Formation of Isomers. The electronic properties of the indazole ring can direct nitration to other positions, such as C-6 or C-7.

    • Solution: While difficult to completely avoid, low-temperature conditions and the slow addition of the nitrating agent can favor the desired C-4 isomer. The purification step (column chromatography) will be critical for isolating the correct product.

Troubleshooting_Nitration Start Low Yield / Isomer Mixture in Nitration Step Q_Temp Was reaction temperature kept at 0-5 °C? Start->Q_Temp A_Temp_No High temp increases side products. Maintain strict cold bath control. Q_Temp->A_Temp_No No A_Temp_Yes Temperature control is good. Q_Temp->A_Temp_Yes Yes Q_Addition Was nitrating mix added slowly? A_Temp_Yes->Q_Addition A_Addition_No Rapid addition causes exotherms & side reactions. Add dropwise over 30-60 min. Q_Addition->A_Addition_No No A_Addition_Yes Addition rate is correct. Q_Addition->A_Addition_Yes Yes Q_Purification Is purification method effective? A_Addition_Yes->Q_Purification A_Purification_No Isomers may be co-eluting. Optimize solvent system for column chromatography (e.g., Hexane/EtOAc gradient). Q_Purification->A_Purification_No No A_Purification_Yes Yield remains low. Consider reaction time or reagent purity. Q_Purification->A_Purification_Yes Yes

References

common side reactions in the synthesis of nitro-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Nitro-Indazole Synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and side reactions encountered during the synthesis of this critical pharmacophore. This resource moves beyond simple protocols to explain the causality behind experimental outcomes, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My direct nitration of 3-methyl-1H-indazole is giving me a mixture of regioisomers. How can I control the position of the nitro group?

A1: This is a classic challenge in indazole chemistry. The indazole ring system's electronic nature allows for nitration at multiple positions (typically 4, 5, 6, and 7), and the final distribution is highly dependent on reaction conditions.

  • Mechanistic Insight: The nitration of indazole is an electrophilic aromatic substitution reaction. The protonated indazole ring is deactivated, but the benzene part of the bicycle is still susceptible to attack by the nitronium ion (NO₂⁺) generated from the nitrating mixture (commonly HNO₃/H₂SO₄).[1][2] The position of substitution is governed by the electronic effects of the pyrazole ring and any existing substituents.

  • Troubleshooting & Optimization:

    • Temperature Control: Lower temperatures can enhance selectivity. Running the reaction at 0°C or even lower can favor the formation of one isomer over others.

    • Nitrating Agent: The choice of nitrating agent is crucial. While mixed acid (HNO₃/H₂SO₄) is common, other reagents can offer better control. For instance, using milder nitrating agents or alternative protocols like C-H activation can provide different regioselectivity.[3]

    • Starting Material: The most reliable method to achieve specific isomers is often not through direct nitration of the parent indazole but by starting with an appropriately substituted precursor. For example, the synthesis of 5-nitroindazole is reliably achieved via the cyclization of 2-amino-5-nitrotoluene.[4][5] Similarly, 6-nitro-1H-indazole can be prepared from 2-methyl-5-nitroaniline.[5]

The following diagram illustrates the potential outcomes of direct nitration.

G cluster_products Potential Regioisomers Indazole 3-Methyl-1H-Indazole Nitration Nitration (e.g., HNO3/H2SO4) Indazole->Nitration P4 4-Nitro Isomer Nitration->P4 Side Product P5 5-Nitro Isomer Nitration->P5 Possible Product P6 6-Nitro Isomer Nitration->P6 Desired Product (e.g., for Pazopanib intermediate) P7 7-Nitro Isomer Nitration->P7 Side Product G Start 2-Amino-5-nitrotoluene Diazonium Diazonium Salt Intermediate Start->Diazonium Diazotization (NaNO2, Acid) SideProduct Diazoamino Compound (Yellow Precipitate) Desired 5-Nitroindazole Diazonium->Desired Intramolecular Cyclization Diazonium->SideProduct Coupling with excess Start

References

stability and degradation of methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. The guidance herein is based on established principles of physical organic chemistry and forced degradation studies of related molecules.

I. Compound Stability Profile: At a Glance

This compound is a complex heterocyclic molecule with several functional groups that dictate its stability: the indazole ring, a nitro group, a bromine atom, and a methyl ester. Understanding the interplay of these groups is critical for successful experimentation.

Functional GroupPotential InstabilityImplication in Experiments
Nitroaromatic System Photodegradation, Resistance to OxidationProne to degradation under UV/Vis light; robust against many common oxidizing agents.[1][2]
Methyl Ester HydrolysisSusceptible to degradation in aqueous solutions, particularly under basic or strongly acidic conditions.[3]
Indazole Ring Tautomerization, Potential Ring OpeningThe 1H-indazole tautomer is generally more stable.[3][4] Extreme pH or high thermal stress may compromise the ring.
C-Br Bond Nucleophilic SubstitutionGenerally stable, but can be a site for nucleophilic attack under harsh conditions.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed, amber glass vial at -20°C, protected from light and moisture. The nitroaromatic group makes the compound susceptible to photodecomposition.[2][5] For solutions, prepare them fresh in a suitable anhydrous solvent. If storage of a solution is unavoidable, it should be kept at low temperatures (-20°C or -80°C), purged with an inert gas like argon or nitrogen, and protected from light.

Q2: I am dissolving the compound in methanol for my experiments. Is this a suitable solvent?

A2: Methanol is a common solvent for this compound. However, be aware that residual water or basic/acidic impurities in the methanol could potentially lead to slow hydrolysis of the methyl ester over time, even at room temperature. For critical applications requiring high purity, it is recommended to use anhydrous methanol and to prepare solutions fresh.

Q3: Is this compound sensitive to pH?

A3: Yes, the methyl ester functionality is susceptible to hydrolysis. Under basic conditions (pH > 8), you can expect rapid saponification to the corresponding carboxylic acid. Under strongly acidic conditions (pH < 2), acid-catalyzed hydrolysis can also occur, albeit generally slower than base-catalyzed hydrolysis.[3] The stability is expected to be optimal in a slightly acidic to neutral pH range (pH 4-7).

Q4: My compound has a yellowish tint, is this normal?

A4: Nitroaromatic compounds are often pale yellow solids. However, a significant change in color, such as turning deep yellow, orange, or brown, could indicate the presence of degradation products. This is often associated with exposure to light or high temperatures. It is advisable to verify the purity of the material using an appropriate analytical technique like HPLC-UV or LC-MS if you observe a noticeable color change.

III. Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Problem 1: Appearance of a New, More Polar Peak in HPLC Analysis of an Aged Solution
  • Symptom: When analyzing a solution of the compound that has been stored for some time, you observe a new peak in your reverse-phase HPLC chromatogram with a shorter retention time.

  • Potential Cause: This is a classic sign of hydrolysis of the methyl ester to the more polar carboxylic acid (5-bromo-4-nitro-1H-indazole-3-carboxylic acid). This is accelerated by the presence of water and basic or acidic conditions.[3]

  • Troubleshooting Steps:

    • Confirm Identity: If you have a standard of the corresponding carboxylic acid, co-inject it to confirm the identity of the new peak. Alternatively, collect the fraction and analyze it by LC-MS to check for the expected mass-to-charge ratio.

    • Solvent Check: Ensure you are using high-purity, anhydrous solvents for your stock solutions.

    • pH Control: If working in aqueous media, buffer your solution to a pH between 4 and 7.

    • Fresh Preparations: For all quantitative experiments, prepare solutions fresh from solid material.

Problem 2: Discoloration and Multiple New Peaks After Exposure to Laboratory Light
  • Symptom: The solid compound or a solution of it has turned a darker yellow or brown after being left on the lab bench, and HPLC analysis shows a complex mixture of new, often poorly resolved peaks.

  • Potential Cause: Nitroaromatic compounds are known to be photosensitive.[2][5][6] UV and even visible light can induce a variety of degradation reactions, including nitro-group rearrangement and free-radical pathways, leading to a complex mixture of byproducts.[7][8]

  • Troubleshooting Steps:

    • Light Protection: Always handle the solid compound and its solutions under amber or foil-wrapped glassware. Minimize exposure to ambient light.

    • Photostability Study: If light stability is a critical parameter for your application, perform a controlled photostability study according to ICH Q1B guidelines. This involves exposing the compound to a defined light source and analyzing for degradation over time.[2]

Problem 3: Low Yield or Reaction Failure in a Base-Mediated Reaction
  • Symptom: You are attempting a reaction at the indazole N-H or another position using a strong base (e.g., NaH, LDA, or hydroxides), but you get low yields of the desired product and recover a significant amount of the carboxylic acid byproduct.

  • Potential Cause: Strong bases will readily saponify the methyl ester, consuming your starting material.

  • Troubleshooting Steps:

    • Protecting Group Strategy: If the ester is not the desired reactive site, consider if the reaction can be performed on the corresponding carboxylic acid, and the ester reformed later.

    • Use of Non-Nucleophilic Bases: For reactions at the indazole N-H, consider using non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a carbonate base (e.g., Cs2CO3) under anhydrous conditions, which are less likely to attack the ester.

    • Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions.

IV. Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods.

G cluster_hydrolysis Hydrolytic Degradation cluster_reduction Reductive Degradation cluster_photolytic Photolytic Degradation parent This compound hydrolysis_product 5-bromo-4-nitro-1H-indazole-3-carboxylic acid parent->hydrolysis_product H+ or OH- / H2O reduction_product Methyl 4-amino-5-bromo-1H-indazole-3-carboxylate parent->reduction_product Reducing Agent (e.g., SnCl2, H2/Pd) photo_product Complex Mixture (e.g., radical species, rearranged products) parent->photo_product hv (UV/Vis Light)

Caption: Potential degradation pathways for the title compound.

V. Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation of this compound under various stress conditions, as recommended by ICH guidelines.[5]

Objective: To identify the potential degradation products and pathways for the compound and to establish a stability-indicating analytical method.
Materials:
  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV/PDA detector and/or a mass spectrometer

  • Photostability chamber

  • Temperature-controlled oven

Workflow Diagram:

G cluster_stress Apply Stress Conditions (in parallel) cluster_analysis Analysis start Prepare Stock Solution of Compound (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) oxidation Oxidation (3% H2O2, RT) thermal Thermal (80°C, solid & solution) photo Photolytic (ICH Q1B light exposure) sampling Sample at Time Points (e.g., 0, 2, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by HPLC-UV/PDA neutralize->hplc mass_spec Characterize Degradants (LC-MS, MS/MS) hplc->mass_spec

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Keep the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Neutralize with an equivalent amount of NaOH before HPLC analysis.

  • Base Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation.

    • Neutralize with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H2O2.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Expose the solid compound to 80°C in an oven.

    • Separately, expose a solution of the compound (in a suitable solvent like acetonitrile) to 80°C.

    • Analyze at specified time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method. A good starting point is a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

    • The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[9]

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the parent peak area.

    • Use a PDA detector to check for peak purity.

    • Use LC-MS to obtain mass information for the degradation products to aid in their structural elucidation.

VI. References

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. 10

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. 1

  • Silva, A. M. G., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(9), 7583–7601. 3

  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. 11

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. 12

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.

  • IJPREMS. (n.d.). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. 13

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 50, 1–19. 14

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1–19.

  • MedCrave. (2016). Forced Degradation Studies. 2

  • Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. 6

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. 4

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). 9

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

  • ResearchGate. (2011). Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. 7

  • Döpp, D., & Döpp, H. (1986). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. Tetrahedron, 42(1), 275-282.

  • Laria, C., et al. (2011). Primary photochemistry of nitrated aromatic compounds: excited-state dynamics and NO· dissociation from 9-nitroanthracene. The Journal of Physical Chemistry A, 115(8), 1382–1392. 8

References

Technical Support Center: Optimization of Bromination and Nitration Reactions on the Indazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents.[1][2][3] Its functionalization is a cornerstone of medicinal chemistry and drug development. This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of two key electrophilic substitution reactions on the indazole ring: bromination and nitration. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common experimental challenges, ensuring reproducible and efficient synthesis of desired indazole derivatives.

Part 1: Bromination of the Indazole Ring

Bromination of indazoles is a fundamental transformation, often serving as a gateway to further structural diversification through cross-coupling reactions.[3][4] However, achieving high regioselectivity and yield can be challenging due to the presence of multiple reactive sites on the heterocyclic ring.

Frequently Asked Questions (FAQs) - Bromination

Q1: What is the most common position for bromination on an unsubstituted 1H-indazole, and why?

A1: The C3 position is the most common site for electrophilic bromination on an unsubstituted 1H-indazole under neutral or basic conditions.[4][5] This is attributed to the higher electron density at this position, making it the most nucleophilic carbon. The reaction typically proceeds via an addition-elimination mechanism on the indazole anion.[5][6]

Q2: My bromination reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for the mono-brominated product?

A2: The formation of multiple brominated products, or over-bromination, is a frequent issue.[5][7] To enhance selectivity for mono-bromination, consider the following:

  • Control Stoichiometry: Carefully control the amount of the brominating agent. Use 1.0 to 1.3 equivalents to favor mono-substitution.[5]

  • Lower Reaction Temperature: High temperatures can increase the reaction rate and lead to over-bromination. Running the reaction at a lower temperature can improve selectivity.[5]

  • Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further bromination.[5]

Q3: I am observing undesired regioisomers, such as 5-bromo or 7-bromo-indazole, instead of the expected 3-bromo product. What is causing this?

A3: The formation of undesired regioisomers is often dependent on the reaction conditions and the substrate.

  • Reaction Medium: Acidic conditions can lead to the formation of the indazolium cation, which can alter the regioselectivity of the bromination, potentially favoring substitution on the benzene ring (e.g., C5 or C7).[5] Performing the reaction under neutral or basic conditions generally favors C3 bromination.[5]

  • Substituent Effects: The presence of directing groups on the indazole ring will significantly influence the position of bromination. For instance, a 4-sulfonamido group has been shown to direct bromination to the C7 position.[3][8]

Q4: What are the advantages of using N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) over elemental bromine (Br₂)?

A4: While elemental bromine can be effective, it is highly toxic, volatile, and can be difficult to handle.[9] NBS and DBDMH are solid reagents that are easier and safer to handle. They often provide milder reaction conditions and can lead to improved regioselectivity.[4][9] For example, ultrasound-assisted bromination using DBDMH has been shown to be a rapid and efficient method for C3-bromination.[9][10][11][12]

Troubleshooting Guide - Bromination
Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficiently active brominating agent. 2. Low reaction temperature. 3. Inappropriate solvent or base.1. Switch to a more reactive brominating agent (e.g., from NBS to Br₂ in acetic acid, with appropriate safety precautions). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Screen different solvents (e.g., EtOH, MeCN, DMF) and bases (e.g., Na₂CO₃, K₂CO₃, NaOAc) to find the optimal conditions.[9][10] Ultrasound assistance can also enhance reaction rates.[9][10][11][12]
Formation of Over-brominated Products 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Reduce the equivalents of the brominating agent to 1.0-1.1 eq.[5] 2. Lower the reaction temperature. 3. Monitor the reaction closely by TLC/LC-MS and quench upon consumption of the starting material.[5]
Poor Regioselectivity (Mixture of Isomers) 1. Reaction conditions favoring multiple pathways (e.g., acidic medium). 2. N-H tautomerism leading to different reactive species. 3. Strong directing effects of existing substituents.1. Use neutral or basic conditions to favor C3 bromination.[5] 2. Consider N-protection to lock the tautomeric form and direct the substitution. For example, N2-protection with a SEM group can direct subsequent C3-lithiation and functionalization.[13] 3. Analyze the electronic and steric effects of your substituents to predict the most likely site of bromination.
Difficulty in Product Purification 1. Similar polarities of the desired product and byproducts. 2. Presence of insoluble impurities.1. Optimize the solvent system for column chromatography, potentially using a gradient elution. 2. Recrystallization from a suitable solvent system can be an effective purification method.[5] 3. Filter the crude product before chromatography to remove insoluble materials.[5]
Experimental Protocol: Ultrasound-Assisted C3-Bromination of 2-Phenyl-2H-indazole

This protocol is adapted from a reported efficient and mild procedure.[9][10][11][12]

Materials:

  • 2-phenyl-2H-indazole

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Ultrasonic bath (40 kHz/50 W)

Procedure:

  • To a reaction vial, add 2-phenyl-2H-indazole (0.2 mmol), DBDMH (0.2 mmol), and Na₂CO₃ (0.4 mmol).

  • Add 2.0 mL of EtOH to the vial.

  • Place the sealed vial in an ultrasonic bath pre-heated to 40 °C.

  • Irradiate with ultrasound (40 kHz/50 W) for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-2-phenyl-2H-indazole.

Visualization of Bromination Regioselectivity

G cluster_conditions Reaction Conditions cluster_outcomes Primary Bromination Site Neutral_Basic Neutral/Basic Conditions (e.g., Na2CO3, K2CO3) C3 C3-Position (Most Electron Rich) Neutral_Basic->C3 Favors Anion Formation Acidic Acidic Conditions (e.g., Acetic Acid) C5_C7 C5/C7-Positions (Benzene Ring) Acidic->C5_C7 Favors Cation Formation N_Protected N-Protected Indazole (e.g., N2-SEM) Directed_Position Substituent-Directed Position N_Protected->Directed_Position Blocks Tautomerism & Directs

Caption: Logical flow for predicting bromination regioselectivity.

Part 2: Nitration of the Indazole Ring

Nitration of indazoles is a less commonly reported but crucial reaction for introducing a versatile nitro group, which can be a precursor for amines and other functionalities. The reaction is often more challenging than bromination due to the strongly acidic conditions typically required, which can lead to side reactions or decomposition.

Frequently Asked Questions (FAQs) - Nitration

Q1: What are the main challenges associated with the nitration of indazoles?

A1: The primary challenges include:

  • Harsh Reaction Conditions: Classical nitrating mixtures (e.g., HNO₃/H₂SO₄) are highly acidic and can lead to degradation of the indazole ring.

  • Regioselectivity: Similar to bromination, controlling the position of nitration can be difficult. Both the pyrazole and benzene rings can be nitrated.

  • Limited Protocols: Compared to bromination, there are fewer well-established and high-yielding protocols for the direct nitration of a wide range of indazole derivatives.[4]

Q2: I need to synthesize a 3-nitro-2H-indazole. What conditions should I explore?

A2: Recent literature has described a radical C3-nitration of 2H-indazoles.[4][14] This method utilizes iron(III) nitrate (Fe(NO₃)₃) in the presence of TEMPO as a radical initiator.[4][14] This approach avoids the harsh acidic conditions of traditional nitration and offers good regioselectivity for the C3 position on 2H-indazoles.

Q3: Is it possible to achieve selective nitration on the benzene ring of the indazole?

A3: Yes, site-selective nitration on the benzene ring has been demonstrated. For example, a method for the direct nitration of 2H-indazoles to yield 7-nitroindazoles has been reported.[15][16] The regioselectivity in these cases is highly dependent on the specific reaction conditions and any directing groups already present on the indazole scaffold.

Q4: How does an existing nitro group on the indazole ring affect subsequent bromination reactions?

A4: A nitro group is a strong deactivating and meta-directing group. Its position will significantly dictate the regioselectivity of any subsequent electrophilic substitution.[7] For example, in 4-nitro-1H-indazole, the C7 position is preferentially brominated as it is the least deactivated position.[7]

Troubleshooting Guide - Nitration
Issue Potential Cause(s) Recommended Solution(s)
Decomposition of Starting Material 1. Harsh acidic conditions (e.g., concentrated HNO₃/H₂SO₄). 2. High reaction temperature.1. Explore milder, more modern nitration protocols, such as the radical nitration with Fe(NO₃)₃/TEMPO for C3-nitration.[4][14] 2. Carefully control the temperature, often running reactions at 0 °C or below when using strong acids.
Low Yield 1. Incomplete reaction. 2. Formation of multiple unidentified byproducts.1. Increase reaction time or temperature cautiously, while monitoring for decomposition. 2. Consider alternative nitrating agents (e.g., nitrate salts under specific catalytic conditions).[17] 3. N-protection might be necessary to stabilize the indazole ring and improve yields.
Undesired Regioisomer Formation 1. Lack of strong directing group on the substrate. 2. Reaction conditions allowing for multiple nitration pathways.1. If a specific regioisomer is required, it may be more efficient to synthesize it from a pre-functionalized starting material rather than through direct nitration of the parent indazole. 2. Carefully review literature for conditions known to favor the desired isomer. For example, specific Lewis acids may influence regioselectivity.[15]
Experimental Protocol: Radical C3-Nitration of 2-Phenyl-2H-indazole

This protocol is based on the iron-promoted C3-H nitration method.[14]

Materials:

  • 2-phenyl-2H-indazole

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Acetonitrile (MeCN)

Procedure:

  • In a reaction flask, dissolve 2-phenyl-2H-indazole (1 mmol) in acetonitrile.

  • Add Fe(NO₃)₃·9H₂O (2 equivalents) and TEMPO (as a catalyst, e.g., 10 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., N₂) at a specified temperature (e.g., 80 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain 3-nitro-2-phenyl-2H-indazole.

Visualization of Nitration Pathways

G cluster_pathways Nitration Methodologies cluster_products Resulting Regioisomers Indazole Indazole Substrate Radical Radical Nitration (Fe(NO3)3 / TEMPO) Indazole->Radical 2H-Indazole Electrophilic Direct Electrophilic Nitration (e.g., HNO3/Lewis Acid) Indazole->Electrophilic 2H-Indazole C3_Nitro C3-Nitroindazole Radical->C3_Nitro Selective for C3 C7_Nitro C7-Nitroindazole Electrophilic->C7_Nitro Conditions for C7

Caption: Different methodologies for the nitration of indazole.

References

Technical Support Center: Synthesis of Methyl 5-Bromo-4-Nitro-1H-Indazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify impurities encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to ensure the integrity and purity of your final compound.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a four-step process, starting from indazole-3-carboxylic acid. Understanding this pathway is crucial for anticipating potential impurities at each stage.

Synthesis_Pathway A Indazole-3-carboxylic Acid B 5-Bromo-1H-indazole-3-carboxylic Acid A->B Bromination (Br2, Acetic Acid) C Methyl 5-bromo-1H-indazole-3-carboxylate B->C Esterification (Methanol, H2SO4) D This compound (Target) C->D Nitration (HNO3, H2SO4)

Caption: Synthetic route to this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

A1: The most prevalent impurities typically arise from the final nitration step. These include:

  • Unreacted Starting Material: Methyl 5-bromo-1H-indazole-3-carboxylate.

  • Regioisomeric By-products: Nitration at alternative positions on the indazole ring, primarily forming methyl 5-bromo-6-nitro-1H-indazole-3-carboxylate and methyl 5-bromo-7-nitro-1H-indazole-3-carboxylate.

  • Di-nitrated Products: Over-nitration can lead to the formation of dinitro-indazole derivatives, although this is less common under controlled conditions.

Q2: My reaction mixture shows multiple spots on the TLC plate after nitration. What do they represent?

A2: The multiple spots likely correspond to the desired product, unreacted starting material, and one or more regioisomers. Generally, the nitro-substituted indazoles will have a lower Rf value than the non-nitrated starting material due to increased polarity. The regioisomers may have very similar Rf values, making them difficult to distinguish by TLC alone.

Q3: How can I confirm the identity of my final product and its impurities?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information to differentiate between isomers.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and quantify the impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.

Q4: What is the best way to purify the final product from its regioisomers?

A4: Purification of regioisomers can be challenging due to their similar physical properties.[1]

  • Column Chromatography: This is the most common and effective method. A careful selection of the stationary phase (silica gel is standard) and eluent system (e.g., a gradient of ethyl acetate in hexane) is crucial for achieving good separation.[1]

  • Recrystallization: If a suitable solvent system can be found where the solubility of the desired isomer is significantly different from the impurities, recrystallization can be an effective purification method.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of the final product 1. Incomplete nitration. 2. Over-nitration leading to by-products. 3. Degradation of the product during workup.1. Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time. Ensure the temperature is maintained, as higher temperatures can promote side reactions. 2. Control Stoichiometry of Nitrating Agents: Use a carefully measured amount of the nitrating mixture (HNO₃/H₂SO₄). An excess can lead to di-nitration. 3. Careful Workup: Neutralize the reaction mixture carefully at a low temperature to avoid hydrolysis of the ester or degradation of the nitro group.
Presence of significant amounts of starting material in the final product 1. Insufficient nitrating agent. 2. Reaction time is too short. 3. Low reaction temperature.1. Increase Nitrating Agent: Incrementally increase the amount of the nitrating mixture. 2. Extend Reaction Time: Continue to monitor the reaction until the starting material is consumed. 3. Adjust Temperature: If the reaction is sluggish, a modest increase in temperature may be necessary, but monitor for the formation of by-products.
Difficulty in separating regioisomers by column chromatography 1. Isomers have very similar polarities. 2. Inappropriate solvent system.1. Optimize Chromatography Conditions: Experiment with different solvent systems. Using a shallow gradient elution can improve separation. Consider using a different stationary phase, such as alumina.[1] 2. Preparative HPLC: For very difficult separations, preparative HPLC can provide higher resolution.[1] 3. Derivatization: In some cases, converting the isomers into derivatives with different properties can facilitate separation, followed by removal of the derivatizing group.
Product appears as an oil or fails to crystallize 1. Presence of impurities. 2. Residual solvent.1. Re-purify: If impurities are detected by NMR or HPLC, repeat the column chromatography. 2. Remove Solvent: Ensure all solvent is removed under high vacuum. Trituration with a non-polar solvent like hexane can sometimes induce crystallization.

IV. Analytical Protocols and Data Interpretation

Accurate identification of your product and any impurities is paramount. Below are guidelines for common analytical techniques.

A. Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). Adjust the polarity as needed to achieve good separation.

  • Visualization: UV light (254 nm). Nitroaromatic compounds are often UV-active.

B. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for analyzing nitroaromatic compounds.[2][3][4]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is a common choice.

    • Example Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Generally, less polar compounds elute earlier in reverse-phase HPLC. Therefore, the unreacted starting material (less polar) would be expected to have a longer retention time than the more polar nitro-substituted products. The regioisomers will likely have very close retention times.

C. NMR Spectroscopy: Identifying the Product and Key Impurities

The following tables provide expected ¹H NMR chemical shifts for the target compound and potential impurities. Note: Predicted chemical shifts are based on analogous compounds and may vary slightly based on solvent and experimental conditions.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton Methyl 5-bromo-1H-indazole-3-carboxylate (Starting Material) [5]This compound (Target Product) (Predicted)Methyl 5-bromo-6-nitro-1H-indazole-3-carboxylate (Isomer 1) (Predicted)Methyl 5-bromo-7-nitro-1H-indazole-3-carboxylate (Isomer 2) (Predicted)
NH ~14.13 (s, 1H)~14.5 (s, 1H)~14.3 (s, 1H)~14.4 (s, 1H)
H-4 ~8.21 (d, 1H)-~8.5 (s, 1H)~8.3 (d, 1H)
H-6 ~7.59 (dd, 1H)~7.8 (d, 1H)-~7.7 (d, 1H)
H-7 ~7.67 (d, 1H)~8.0 (d, 1H)~8.8 (s, 1H)-
-OCH₃ ~3.92 (s, 3H)~3.95 (s, 3H)~3.94 (s, 3H)~3.93 (s, 3H)

Key Differentiating Features in ¹H NMR:

  • Target Product (4-nitro): The proton at position 4 will be absent. You will observe two doublets in the aromatic region for H-6 and H-7.

  • Isomer 1 (6-nitro): The proton at position 6 will be absent. You will observe two singlets (or very narrow doublets) in the aromatic region for H-4 and H-7.

  • Isomer 2 (7-nitro): The proton at position 7 will be absent. You will observe two doublets in the aromatic region for H-4 and H-6.

  • Starting Material: Will show three distinct signals in the aromatic region corresponding to H-4, H-6, and H-7.

V. Purification Protocols

A. Column Chromatography for Regioisomer Separation

Purification_Workflow A Crude Reaction Mixture B Dissolve in minimal DCM and adsorb onto silica gel A->B D Load sample onto column B->D C Prepare silica gel column (Hexane) C->D E Elute with Hexane/Ethyl Acetate gradient (e.g., 9:1 -> 7:3 -> 1:1) D->E F Collect fractions and monitor by TLC E->F G Combine pure fractions of desired isomer F->G H Evaporate solvent G->H I Pure this compound H->I

Caption: Workflow for purification by column chromatography.

Step-by-Step Protocol:

  • Sample Preparation: Concentrate the crude reaction mixture to dryness. Dissolve the residue in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Carefully add the dried sample-silica mixture to the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3, and so on). The less polar starting material will elute first, followed by the nitro-isomers. The desired 4-nitro isomer is expected to be more polar than some other isomers and will likely elute later.

  • Fraction Collection: Collect small fractions and analyze each by TLC to identify the fractions containing the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

VI. References

  • Benchchem. (n.d.). Dealing with regioisomer formation in indazole synthesis. Retrieved from --INVALID-LINK--

  • MicroSolv Technology Corporation. (n.d.). Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from --INVALID-LINK--

  • Matisova, E., & Skrabakova, S. (1994). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography, 17(13), 2823-2838.

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis. Retrieved from --INVALID-LINK--

References

Technical Support Center: Scale-Up Synthesis of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this specific chemical synthesis. Our goal is to equip you with the necessary information to safely and efficiently scale up this process.

Synthesis Overview and Mechanism

The synthesis of this compound typically proceeds from a substituted methyl benzoate precursor, such as Methyl 2-bromo-3-nitro-6-methylbenzoate.[1][2] The key transformation involves an intramolecular cyclization to form the indazole ring system.

Proposed Reaction Pathway

The likely synthetic route involves the base-mediated cyclization of a methyl 2-halo-3-nitro-6-methylbenzoate. The methyl group ortho to the ester is activated, and upon deprotonation by a suitable base, the resulting carbanion attacks the nitro group, leading to the formation of the indazole ring.

Reaction_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Key Intermediate cluster_product Final Product start Methyl 2-bromo-3-nitro-6-methylbenzoate intermediate Carbanion Intermediate start->intermediate Deprotonation base Base (e.g., NaH, KOtBu) base->intermediate solvent Aprotic Solvent (e.g., THF, DMF) product This compound intermediate->product Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis.

Detailed Scale-Up Protocol

This protocol is a general guideline for the scale-up synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[3]

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
Jacketed Glass ReactorAppropriate volume for scaleReaction vessel with temperature control
Overhead StirrerHigh-torque motorEnsure efficient mixing
Temperature ProbeCalibratedMonitor internal reaction temperature
Addition FunnelGraduatedControlled addition of reagents
Methyl 2-bromo-3-nitro-6-methylbenzoate>98% purityStarting material
Sodium Hydride (NaH)60% dispersion in mineral oilBase for deprotonation
Anhydrous Tetrahydrofuran (THF)<50 ppm waterReaction solvent
IsopropanolReagent gradeQuenching agent
Saturated Ammonium ChlorideAqueous solutionWork-up
Ethyl AcetateReagent gradeExtraction solvent
BrineSaturated aqueous NaClWashing agent
Anhydrous Magnesium SulfatePowderDrying agent
Step-by-Step Procedure
  • Reactor Setup: Assemble the jacketed reactor with the overhead stirrer, temperature probe, and addition funnel under a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with Methyl 2-bromo-3-nitro-6-methylbenzoate and anhydrous THF. Begin stirring to dissolve the starting material.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Base Addition: Carefully add the sodium hydride dispersion portion-wise to the stirred solution, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly add isopropanol to quench any unreacted sodium hydride.

  • Work-up: Add saturated ammonium chloride solution to the reaction mixture. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Troubleshooting Guide

Troubleshooting_Tree start Problem Encountered problem1 Low or No Product Formation start->problem1 problem2 Significant Impurity Profile start->problem2 problem3 Runaway Reaction/ Exotherm start->problem3 cause1a Moisture in Reaction problem1->cause1a cause1b Inactive Base problem1->cause1b cause1c Low Reaction Temperature problem1->cause1c cause2a Side Reactions problem2->cause2a cause2b Degradation of Product problem2->cause2b cause3a Too Rapid Base Addition problem3->cause3a cause3b Inadequate Cooling problem3->cause3b solution1a Use anhydrous solvent and reagents. Ensure inert atmosphere. cause1a->solution1a solution1b Use fresh, properly stored base. cause1b->solution1b solution1c Allow reaction to warm to RT and monitor for longer. cause1c->solution1c solution2a Maintain strict temperature control. Consider a weaker base. cause2a->solution2a solution2b Minimize reaction time after completion. Ensure neutral work-up. cause2b->solution2b solution3a Add base portion-wise or via syringe pump over a longer period. cause3a->solution3a solution3b Ensure chiller is at setpoint and reactor jacket has good flow. cause3b->solution3b

Caption: A decision tree for troubleshooting common issues.

Q: My reaction is showing very low conversion to the product. What could be the cause?

A: Low conversion can be attributed to several factors:

  • Presence of Moisture: The base used (e.g., sodium hydride) is extremely sensitive to moisture. Any water in the solvent or on the glassware will consume the base, preventing the deprotonation of the starting material. Ensure all glassware is oven-dried, and the solvent is anhydrous.

  • Quality of the Base: Sodium hydride can degrade over time if not stored properly. It is recommended to use a fresh bottle or titrate the base to determine its activity.

  • Insufficient Reaction Time or Temperature: While the initial deprotonation is performed at a low temperature, the cyclization may require warming to room temperature and a sufficient reaction time to proceed to completion.

Q: I'm observing a significant amount of a side product in my crude NMR. What is it likely to be?

A: A common side product in reactions involving strong bases and nitroaromatic compounds is the formation of colored byproducts due to over-reaction or side reactions involving the nitro group. Maintaining strict temperature control during the base addition is crucial to minimize these side reactions.[5] Additionally, ensure the work-up procedure is performed promptly after the reaction is complete to avoid potential degradation of the product under the basic reaction conditions.

Q: The reaction is highly exothermic and difficult to control during the base addition. What should I do?

A: This is a critical safety concern. The reaction of sodium hydride with the substrate is exothermic.

  • Rate of Addition: The base should be added slowly and in small portions to allow the cooling system to dissipate the generated heat.

  • Cooling Efficiency: Ensure your cooling bath or circulator is functioning correctly and can handle the heat load of the reaction at scale.

  • Agitation: Good agitation is essential to prevent localized hot spots.[5] If the exotherm is still too rapid, consider diluting the reaction mixture further with more solvent.

Frequently Asked Questions (FAQs)

Q1: Why is an aprotic solvent like THF used? A1: Aprotic solvents like THF are used because they do not have acidic protons that would react with and consume the strong base. They are also effective at solvating the reactants.

Q2: What are the primary safety concerns for this scale-up? A2: The primary safety concerns are:

  • Flammable Gas Evolution: The reaction of sodium hydride with any protic species (including the substrate) generates hydrogen gas, which is highly flammable. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) with proper ventilation.

  • Exothermic Reaction: As discussed in the troubleshooting section, the reaction is exothermic and has the potential for a thermal runaway if the base is added too quickly or with inadequate cooling.[6][7]

  • Handling of Sodium Hydride: Sodium hydride is a reactive and flammable solid. It should be handled with care in a glovebox or under a nitrogen blanket.

Q3: What are the best methods for purifying the final product at scale? A3: For large-scale purification, recrystallization is often the most practical and economical method. The choice of solvent will need to be optimized, but a common starting point would be a solvent system like ethyl acetate/heptane or ethanol/water. If higher purity is required, column chromatography using a medium-pressure liquid chromatography (MPLC) system may be necessary.

Q4: How can I confirm the structure of the final product? A4: The structure of this compound should be confirmed using a combination of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to the presence of bromine).

  • Infrared (IR) Spectroscopy: To identify key functional groups like the ester carbonyl, N-H, and nitro groups.

Experimental Workflow Visualization

Experimental_Workflow start Start reactor_prep Reactor Preparation (Dry Glassware, Inert Atmosphere) start->reactor_prep reagent_charge Charge Starting Material & Solvent reactor_prep->reagent_charge cooling1 Cool to 0-5 °C reagent_charge->cooling1 base_addition Slow Addition of Base cooling1->base_addition reaction Reaction at RT (12-16h) base_addition->reaction monitoring In-Process Control (HPLC/TLC) reaction->monitoring monitoring->reaction Incomplete cooling2 Cool to 0-5 °C monitoring->cooling2 Complete quench Quench with Isopropanol cooling2->quench workup Aqueous Work-up (NH4Cl, EtOAc Extraction) quench->workup wash Wash Organic Layer (Water, Brine) workup->wash dry_concentrate Dry (MgSO4) & Concentrate wash->dry_concentrate purification Purification (Recrystallization/Chromatography) dry_concentrate->purification analysis Final Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: Overall workflow for the scale-up synthesis.

References

Technical Support Center: Regioselective Synthesis of Polysubstituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regiocontrol in the functionalization of the indazole scaffold. The indazole nucleus is a cornerstone in modern drug discovery, but its synthesis is often plagued by challenges in achieving regiochemical purity.[1][2] This resource provides expert-driven FAQs, in-depth troubleshooting guides, and validated protocols to address the specific issues you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs) - Mastering Regiocontrol

This section addresses the fundamental principles governing the regioselective substitution of indazoles. Understanding these concepts is the first step toward rational design and troubleshooting of your synthetic routes.

Q1: Why is the N-alkylation of indazoles often unselective, yielding a mixture of N1 and N2 isomers?

A1: The primary challenge stems from the annular tautomerism of the indazole ring. The indazole core exists as an equilibrium between the 1H- and 2H-tautomers.[3][4][5] The 1H-tautomer is generally more thermodynamically stable.[1][6] When the indazole is deprotonated with a base, it forms an ambident indazolide anion, which can be alkylated at either nucleophilic nitrogen atom. The resulting N1/N2 product ratio is a delicate balance of kinetic versus thermodynamic control, heavily influenced by your reaction conditions.[2]

Q2: What are the most critical factors for controlling N1 vs. N2 regioselectivity in an alkylation reaction?

A2: Four factors are paramount:

  • Choice of Base: Strong, non-coordinating bases in non-polar solvents tend to favor the thermodynamic N1 product. A classic example is Sodium Hydride (NaH) in Tetrahydrofuran (THF), which often provides excellent N1 selectivity.[1][7] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) frequently lead to mixtures.[2][3]

  • Solvent: The solvent plays a crucial role. Non-polar solvents like THF favor the formation of the N1 isomer, while polar aprotic solvents like DMF or DMSO can lead to mixtures or even favor the N2 isomer depending on the other conditions.[1][7]

  • Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically block the N1 nitrogen, thus directing the alkylating agent to the more accessible N2 position.[1][6]

  • Electronic Effects: Electron-withdrawing groups, especially at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to strongly favor N2 alkylation, even under conditions that would typically yield the N1 product.[1][6]

Q3: How can I definitively confirm the regiochemistry of my N-alkylated indazole product?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. While ¹H NMR can provide clues, 2D NMR experiments are definitive.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most reliable method. For an N1-substituted indazole, you will observe a 3-bond correlation (³J) between the protons on the alpha-carbon of your N-alkyl group and the C7a carbon of the indazole ring. For an N2-substituted isomer, this correlation will be absent; instead, a correlation to the C3 carbon is typically observed.[6][7][8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): An NOE between the C7-H proton and the protons of the N-alkyl group is indicative of an N1 isomer due to their spatial proximity.

Q4: What is a "directing group" in the context of C-H functionalization of indazoles?

A4: A directing group is a functional group attached to the indazole (often at N1 or N2) that coordinates to a transition metal catalyst (commonly Rhodium, Palladium, or Ruthenium) and positions it in close proximity to a specific C-H bond.[9][10] This chelation-assisted strategy allows for the selective cleavage of an otherwise unreactive C-H bond and the installation of a new functional group at a predictable position, overcoming the inherent reactivity patterns of the heterocycle.[10][11] For example, a 2-aryl substituent on a 2H-indazole can direct functionalization to the C7 position.[12]

Section 2: Troubleshooting Guides for Common Synthetic Problems

This section is formatted to help you diagnose and solve specific experimental failures in a logical, step-by-step manner.

Problem 1: Poor or No Regioselectivity in N-Alkylation (Getting a 1:1 Mixture of N1 and N2 Isomers)
  • Symptom: Your crude NMR shows two distinct sets of peaks for your product, and column chromatography is difficult or low-yielding.

  • Primary Cause: The reaction conditions are not sufficiently biased towards either kinetic or thermodynamic control. This is common when using base/solvent systems like K₂CO₃/DMF or Cs₂CO₃/DMF at room temperature.[1][2]

  • Recommended Solutions & Workflow:

    G start Symptom: Poor N1/N2 Selectivity q1 What is your desired isomer? start->q1 n1_path Desired: N1 Isomer (Thermodynamic Product) q1->n1_path n2_path Desired: N2 Isomer (Kinetic/Steric Product) q1->n2_path sol_n1_base Action: Switch to a strong, non-coordinating base and a less polar solvent. n1_path->sol_n1_base sol_n2_sterics Is there a bulky substituent at the C7 position? n2_path->sol_n2_sterics sol_n1_protocol Implement Protocol 1: NaH in anhydrous THF. sol_n1_base->sol_n1_protocol sol_n2_yes Yes sol_n2_sterics->sol_n2_yes sol_n2_no No sol_n2_sterics->sol_n2_no sol_n2_sterics_advice Use standard NaH/THF conditions. Steric hindrance at C7 will favor N2. sol_n2_yes->sol_n2_sterics_advice sol_n2_mitsunobu Action: Switch to a kinetically controlled reaction. sol_n2_no->sol_n2_mitsunobu sol_n2_protocol Implement Protocol 2: Mitsunobu Reaction (DIAD/PPh3). sol_n2_mitsunobu->sol_n2_protocol

    Caption: Decision workflow for troubleshooting poor N-alkylation selectivity.

Problem 2: Low Yield or No Reaction in a Transition Metal-Catalyzed C-H Functionalization
  • Symptom: You recover only starting material after running a directed C-H functionalization (e.g., Rh(III)-catalyzed arylation).

  • Possible Causes:

    • Inactive Catalyst: The pre-catalyst was not properly activated, or the active catalyst was poisoned. Moisture and oxygen are common culprits.

    • Ineffective Directing Group: The directing group on your indazole substrate is not coordinating effectively to the metal center.

    • Incorrect Oxidant/Additive: Many C-H functionalization cycles require a specific co-oxidant (e.g., Cu(OAc)₂) or additive to function.[9] Its absence or decomposition can stall the catalytic cycle.

    • Insufficient Temperature: C-H bond cleavage often has a high activation energy and requires elevated temperatures.

  • Recommended Solutions:

    • Ensure Anhydrous/Inert Conditions: Thoroughly dry all glassware. Use freshly distilled, degassed solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.

    • Verify Your Directing Group: Consult the literature to confirm that your chosen directing group is appropriate for the desired transformation.

    • Check Additives: Ensure co-oxidants like Cu(OAc)₂ are fresh. In some cases, a silver salt (e.g., AgSbF₆) is used as a halide scavenger to generate the active cationic catalyst; ensure it is added correctly.[9]

    • Optimize Temperature: Screen a range of temperatures, often starting from 80 °C and increasing to 120 °C or higher, as many C-H activation reactions require significant thermal energy.[13]

Section 3: Key Experimental Protocols

These protocols are based on robust, literature-validated methods and provide a reliable starting point for your experiments.

Protocol 1: Highly N1-Selective Alkylation using NaH/THF (Thermodynamic Control)

This protocol is optimized for achieving high N1-selectivity, particularly for indazoles without significant steric hindrance at the C7 position.[1][7]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Ar or N₂), add the starting 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should be observed.

  • Alkylating Agent: Cool the solution back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor by TLC or LC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated indazole.

Protocol 2: N2-Selective Mitsunobu Alkylation (Kinetic Control)

The Mitsunobu reaction is an effective method for achieving N2-alkylation, as it often favors attack at the more nucleophilic N2 position under kinetically controlled conditions.[2][7]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (approx. 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 15-20 minutes. A color change and/or precipitate formation is typically observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (16-24 hours).

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude mixture, containing triphenylphosphine oxide and the hydrazine byproduct, can be directly purified by flash column chromatography to separate the N1 and N2 isomers. The N2 isomer is often the major product.[6]

Section 4: Data Summaries & Mechanistic Diagrams

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity
Indazole SubstrateBaseSolventAlkylating AgentTemp (°C)N1:N2 RatioReference
3-CO₂Me-1H-indazoleCs₂CO₃DMFn-pentyl-Br201.8 : 1[1]
3-CO₂Me-1H-indazoleNaHTHFn-pentyl-Br20>99 : 1[1]
3-CO₂Me-1H-indazoleK₂CO₃DMFn-pentyl-Br201.4 : 1[1]
1H-IndazolePPh₃/DIADTHFn-pentyl-OH201 : 2.5[7]
7-NO₂-1H-indazoleNaHTHFn-pentyl-Br204 : 96[6]
7-CO₂Me-1H-indazoleNaHTHFn-pentyl-Br203 : 97[6]
Diagram: Simplified Catalytic Cycle for Rh(III)-Catalyzed C-H Activation

This diagram illustrates a plausible mechanism for the chelation-assisted C-H functionalization of a 2-aryl-2H-indazole at the C7 position.

G sub 2-Aryl-Indazole + [CpRh(III)X₂]₂ cat Active Catalyst [CpRh(III)X]⁺ sub->cat Activation coord Coordination Complex cat->coord Coordination to N1 cmd Concerted Metalation- Deprotonation (CMD) coord->cmd C7-H Cleavage rhodacycle Rhodacycle Intermediate cmd->rhodacycle insertion Insertion of Coupling Partner (e.g., Alkyne) rhodacycle->insertion reductive_elim Reductive Elimination insertion->reductive_elim C-C Bond Formation reductive_elim->cat Catalyst Regeneration product C7-Functionalized Indazole reductive_elim->product

Caption: A representative catalytic cycle for C7-H functionalization.

References

Validation & Comparative

The Indazole Scaffold: A Privileged Core for Diverse Bioactivities - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities. This guide provides a comparative analysis of the bioactivity of different substituted indazole derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. We will delve into key therapeutic areas where indazole derivatives have shown significant promise, including oncology, inflammation, and infectious diseases.

Indazole Derivatives as Potent Kinase Inhibitors in Oncology

A significant area of research for indazole derivatives has been in the development of protein kinase inhibitors for cancer therapy.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold has proven to be an excellent template for designing inhibitors that target the ATP-binding site of various kinases.

Targeting VEGFR and Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Several FDA-approved anticancer drugs are indazole-based VEGFR inhibitors.[3]

A prime example is Pazopanib , a multi-targeted tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, among other kinases like PDGFR and c-Kit.[2][4][5] Its chemical structure features a substituted indazole core linked to a pyrimidine moiety.[2] Another notable drug is Axitinib , which also potently inhibits VEGFRs.[3]

The general structure-activity relationship for many indazole-based VEGFR inhibitors indicates that substitution at the N1 or N2 position of the indazole ring and the presence of specific side chains at other positions are crucial for potent activity. For instance, a study on a series of indazole derivatives revealed that compound 30 exhibited a remarkable IC50 value of 1.24 nM against VEGFR-2.[6]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds Indazole_Inhibitor Indazole Derivative (e.g., Pazopanib, Axitinib) Indazole_Inhibitor->VEGFR Inhibits ERK ERK PLCg->ERK AKT Akt PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis ERK->Angiogenesis

Structure-Activity Relationship (SAR) of Indazole-Based Kinase Inhibitors

The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. A comparative analysis of various analogs reveals key SAR principles. For instance, in a series of 6-Bromo-1-methyl-1H-indazol-4-amine analogs targeting Polo-like Kinase 4 (PLK4), substitutions at the R1 and R2 positions significantly influenced the inhibitory activity.[7]

Compound IDR1 SubstitutionR2 SubstitutionPLK4 IC50 (nM)Cellular Antiproliferative Activity (MCF-7, IC50 µM)
LEAD-001HH505.2
COMP-002FH353.8
COMP-003ClH282.5
COMP-004CH3H454.1
COMP-005HF626.8
COMP-006HCl556.1
COMP-007HCH3758.3
Axitinib--6.50.2
Centrinone--2.74.8
Data is representative and compiled for comparative purposes.[7]

This data suggests that electron-withdrawing groups at the R1 position, such as fluorine and chlorine, enhance the inhibitory potency against PLK4 and cellular antiproliferative activity.

Anti-inflammatory Properties of Substituted Indazoles

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Indazole derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[8][9]

A study on 2H-indazole derivatives showed that certain compounds exhibit dual antimicrobial and anti-inflammatory activities.[10] Specifically, compounds 18, 21, 23, and 26 displayed in vitro inhibitory activity against human cyclooxygenase-2 (COX-2).[10] Another study found that 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (compound 1a ) showed the best anti-inflammatory activity in a carrageenan-induced rat paw edema model.[11]

Anti_Inflammatory_Workflow cluster_in_vivo In Vivo Assay cluster_in_vitro In Vitro Assay Induction Induce Inflammation (e.g., Carrageenan injection) Treatment Administer Indazole Derivative Induction->Treatment Measurement Measure Paw Edema Treatment->Measurement Comparison Compare with Control and Standard Drug Measurement->Comparison Enzyme_Assay COX-2 Inhibition Assay Cytokine_Assay Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)

Antimicrobial and Antiprotozoal Activities

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indazole derivatives have shown promise in this area, exhibiting activity against bacteria, fungi, and protozoa.[10][12]

A series of 2H-indazole derivatives were tested against various intestinal and vaginal pathogens.[10] Notably, compound 18 was found to be 12.8 times more active than the reference drug metronidazole against Giardia intestinalis.[10] Furthermore, 2,3-diphenyl-2H-indazole derivatives 18 and 23 demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata.[10] The antiprotozoal activity of 2-phenyl-2H-indazole derivatives was also significant, with compounds 8 and 10 being the most active against Entamoeba histolytica, G. intestinalis, and Trichomonas vaginalis.[10][12]

CompoundTarget OrganismIC50 (µM)
8 E. histolytica0.20 ± 0.01
G. intestinalis0.14 ± 0.01
T. vaginalis0.16 ± 0.01
10 E. histolytica0.19 ± 0.01
G. intestinalis0.13 ± 0.01
T. vaginalis0.15 ± 0.01
18 G. intestinalis0.13 ± 0.01
MetronidazoleE. histolytica1.80 ± 0.01
(Reference)G. intestinalis1.67 ± 0.01
T. vaginalis0.30 ± 0.01
Data from reference[10]

These findings highlight the potential of the indazole scaffold in developing new treatments for infectious diseases.

Experimental Protocols

In Vitro Kinase Inhibitory Assay (Example: VEGFR-2)
  • Reagents and Materials : Recombinant human VEGFR-2 kinase, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase buffer, 96-well plates, and the test indazole derivatives.

  • Procedure :

    • Prepare serial dilutions of the indazole derivatives in DMSO.

    • Add the kinase, substrate, and buffer to the wells of a 96-well plate.

    • Add the test compounds to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

    • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cell-Based Antiproliferative Assay (MTT Assay)
  • Cell Culture : Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media and conditions.

  • Procedure :

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the indazole derivatives for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.[13][14]

Conclusion

The indazole scaffold continues to be a highly versatile and fruitful starting point for the design and discovery of new therapeutic agents. The ability to readily introduce a wide range of substituents allows for the fine-tuning of biological activity against various targets. The examples presented in this guide underscore the significant impact of substituted indazole derivatives in oncology, anti-inflammatory, and antimicrobial research. Future work will likely focus on developing more selective and potent indazole-based compounds with improved pharmacokinetic and safety profiles, further solidifying the importance of this remarkable heterocyclic system in medicinal chemistry.

References

A Senior Application Scientist's Guide to Indazole-Based Chemical Probes: Evaluating Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate in the Context of Advanced DNA-PK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and Its Latent Potential

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The indazole nucleus, a bicyclic aromatic heterocycle, is one such "privileged scaffold," renowned for its ability to interact with a multitude of biological targets.[1][2] Its structural rigidity and versatile substitution patterns have led to the development of numerous kinase inhibitors, including the FDA-approved multikinase inhibitor, Pazopanib.[1]

This guide focuses on Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate (CAS 1403767-11-2), a highly functionalized yet sparsely characterized indazole derivative.[3] While not a recognized chemical probe itself, its structure represents a compelling starting point for the synthesis of novel, potent, and selective kinase inhibitors. The presence of a bromo group, a nitro group, and a methyl ester offers multiple handles for chemical modification, enabling a systematic exploration of structure-activity relationships (SAR).[4]

To understand the potential of this scaffold, we will evaluate it conceptually against a class of highly relevant and well-characterized chemical probes: inhibitors of the DNA-dependent protein kinase (DNA-PK). By comparing the performance metrics of leading DNA-PK inhibitors, we can establish a benchmark for what a novel indazole-based probe, derived from a starting material like this compound, would need to achieve for utility in research and drug development.

Biological Context: DNA-PK, a Critical Node in the DNA Damage Response

The integrity of the genome is under constant assault from both endogenous metabolic byproducts and exogenous agents like ionizing radiation (IR) and certain chemotherapeutics. The most cytotoxic form of DNA damage is the double-strand break (DSB).[1] Human cells have evolved two primary pathways to repair DSBs: the high-fidelity Homologous Recombination (HR) and the faster, more error-prone Non-Homologous End Joining (NHEJ).

DNA-PK is the master regulator of the NHEJ pathway.[5] It is a serine/threonine kinase composed of a large catalytic subunit (DNA-PKcs) and a DNA-binding heterodimer (Ku70/80).[6] Upon a DSB, the Ku heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs. This assembly activates the kinase, which then phosphorylates downstream targets to process and ligate the DNA ends, completing the repair.[6]

Many cancer cells rely heavily on the NHEJ pathway for survival, especially when treated with DNA-damaging therapies. Therefore, inhibiting DNA-PK is a validated therapeutic strategy to sensitize cancer cells to radiotherapy and chemotherapy.[7][8] A potent and selective DNA-PK inhibitor can prevent the repair of therapy-induced DSBs, leading to the accumulation of lethal DNA damage and ultimately, cancer cell death.

NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway cluster_2 Inhibitor Action DSB DNA DSB Ku Ku70/80 Heterodimer DSB->Ku Binds to DNA ends DNA_PKcs_inactive DNA-PKcs (Inactive) Ku->DNA_PKcs_inactive Recruits DNA_PK_active Active DNA-PK Holoenzyme DNA_PKcs_inactive->DNA_PK_active Activation Autophosphorylation Autophosphorylation (pS2056) DNA_PK_active->Autophosphorylation Phosphorylates self NHEJ_Factors XRCC4, Ligase IV, etc. DNA_PK_active->NHEJ_Factors Phosphorylates substrates Repair DNA Repair NHEJ_Factors->Repair Inhibitor DNA-PK Inhibitor Inhibitor->DNA_PK_active Blocks ATP Binding Site

Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA repair and the mechanism of DNA-PK inhibitors.

Comparative Analysis of Leading DNA-PK Chemical Probes

A high-quality chemical probe must exhibit high potency, cellular activity, and selectivity for its intended target. The following table compares several leading DNA-PK inhibitors that serve as benchmarks in the field. A prospective probe derived from our indazole scaffold would be measured against these standards.

Inhibitor Biochemical IC₅₀ (DNA-PK) Cellular IC₅₀ (pDNA-PKcs S2056) Selectivity Profile Key Features & References
NU7441 (KU-57788) 14 nM~100-300 nM (Varies by cell line)>100-fold vs. PI3K (5 µM) and mTOR (1.7 µM).[9]One of the first potent and selective DNA-PK inhibitors; widely used as a research tool.[1][9]
M3814 (Peposertib) < 3 nM~20-50 nMHighly selective against a panel of related kinases.[7][8]Orally bioavailable; currently in multiple clinical trials as a radiosensitizer.[7][10]
AZD7648 0.6 nM92 nM (A549 cells)>100-fold selective against PI3Ks, ATM, ATR, and mTOR.[11][12]Highly potent and selective; enhances CRISPR-mediated HDR; in clinical trials.[11][12][13]
VX-984 (M9831) Not widely reported88 nM (A549 cells)Good selectivity versus other PI3K family members.[14]Potent and selective inhibitor that enhances radiosensitivity in glioblastoma models.[14][15]

Expert Insights: The evolution from early probes like NU7441 to clinical candidates like M3814 and AZD7648 showcases a clear progression towards sub-nanomolar biochemical potency and exceptional selectivity. The key differentiator for modern probes is not just target affinity but also favorable drug-like properties (e.g., oral bioavailability) and a clean selectivity profile against closely related PI3K-related kinases (PIKKs) like ATM, ATR, and mTOR, which is crucial to avoid off-target effects and accurately dissect cellular pathways.

A Medicinal Chemist's Perspective on the Topic Scaffold

The structure of this compound is ripe with potential for developing a novel DNA-PK inhibitor. Drawing from known SAR studies of indazole-based kinase inhibitors, we can hypothesize a synthetic strategy:[16][17][18]

  • The 3-position Carboxylate: The methyl ester at the C3 position is an ideal anchor point. It can be hydrolyzed to the carboxylic acid and then coupled with various amines to generate an amide library. This is a common strategy for exploring the solvent-exposed region of an ATP-binding pocket.[18]

  • The 5-position Bromo Group: This position is a prime site for introducing diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira). Attaching different aryl or heteroaryl groups here can profoundly impact potency and selectivity by probing deeper pockets within the kinase active site.

  • The 4-position Nitro Group: The nitro group is a strong electron-withdrawing group that influences the electronics of the indazole ring. It can be reduced to an amine, which can then be functionalized (e.g., via acylation, sulfonylation) to introduce new interactions with the target protein. This amine could also serve as a key hydrogen-bond donor.

A rational drug design campaign would leverage these functional groups to build a library of compounds, screening them for DNA-PK inhibition and iteratively optimizing the "hits" based on potency, selectivity, and cellular activity.

Essential Experimental Protocols for Characterizing DNA-PK Inhibitors

To validate a novel chemical probe, a series of standardized, rigorous experiments must be performed. The following protocols are foundational for characterizing any putative DNA-PK inhibitor.

Protocol 1: In Vitro DNA-PK Kinase Assay (Luminescence-Based)

Causality: This assay directly measures the biochemical potency (IC₅₀) of a compound against the purified DNA-PK enzyme. It quantifies the amount of ADP produced in the kinase reaction, which is a direct measure of enzyme activity. The ADP-Glo™ Kinase Assay is a robust, high-throughput method.[19][20]

Kinase_Assay_Workflow start Start: Prepare Reagents step1 Dispense Inhibitor dilutions (e.g., 11-point curve) into 96-well plate start->step1 step2 Add Master Mix: - DNA-PK Enzyme - Peptide Substrate - dsDNA Activator step1->step2 step3 Initiate Reaction: Add ATP Solution step2->step3 step4 Incubate at RT for 60 min step3->step4 step5 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent step4->step5 step6 Incubate at RT for 40 min step5->step6 step7 Convert ADP to ATP: Add Kinase Detection Reagent step6->step7 step8 Incubate at RT for 30-60 min step7->step8 step9 Measure Luminescence (Plate Reader) step8->step9 end End: Calculate IC₅₀ step9->end

Caption: Workflow for determining the biochemical IC₅₀ of DNA-PK inhibitors using the ADP-Glo™ assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare DNA-PK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), purified human DNA-PK enzyme, a specific peptide substrate, dsDNA activator, and ATP.[19]

  • Compound Plating: Serially dilute the test compound in DMSO and add 2.5 µL to wells of a 96-well assay plate. Include vehicle (DMSO) controls for 100% activity and no-enzyme controls for background.

  • Enzyme/Substrate Addition: Add 5 µL of a substrate/ATP mixture to all wells.

  • Reaction Initiation: To start the reaction, add 2.5 µL of the DNA-PK enzyme/dsDNA activator solution. The final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which in turn generates a luminescent signal via luciferase. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract background, normalize data to the vehicle control, and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[5]

Protocol 2: Cellular DNA-PK Autophosphorylation Assay (Western Blot)

Causality: This assay confirms that the inhibitor engages and blocks DNA-PK activity within a cellular context. DNA-PK autophosphorylates at multiple sites, with Serine 2056 (pS2056) being a key, robust biomarker of its activation in response to DNA damage.[6][21] A successful inhibitor will reduce the pS2056 signal induced by a DNA-damaging agent.

Western_Blot_Workflow start Seed cells (e.g., H460, A549) in 6-well plates step1 Pre-treat with Inhibitor (various concentrations) for 1-2 hours start->step1 step2 Induce DNA Damage (e.g., 10 Gy Ionizing Radiation) step1->step2 step3 Incubate for 1 hour post-IR step2->step3 step4 Lyse cells in RIPA buffer with protease/phosphatase inhibitors step3->step4 step5 Quantify protein (BCA Assay) step4->step5 step6 Separate proteins via SDS-PAGE (low % gel for large protein) step5->step6 step7 Transfer to PVDF membrane step6->step7 step8 Block, then incubate with Primary Antibodies overnight: - anti-pDNA-PKcs (S2056) - anti-total DNA-PKcs - anti-β-Actin (loading control) step7->step8 step9 Incubate with HRP-conjugated Secondary Antibodies step8->step9 step10 Visualize bands with ECL substrate step9->step10 end End: Quantify band intensity and normalize step10->end

Caption: Experimental workflow for assessing cellular DNA-PK inhibition via Western blot for pDNA-PKcs (S2056).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., H460, FaDu) in 6-well plates. Once at 80-90% confluency, pre-treat cells with various concentrations of the inhibitor for 1-2 hours.[22][23]

  • DNA Damage Induction: Expose cells to a DNA-damaging agent. A common method is 10 Gy of ionizing radiation (IR).[22]

  • Post-Damage Incubation: Return cells to the incubator for 1 hour to allow for DNA-PK activation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 30-50 µg of total protein per lane on a low-percentage (e.g., 6%) SDS-PAGE gel to resolve the large (~469 kDa) DNA-PKcs protein.[24]

  • Western Blot: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-DNA-PKcs (Ser2056).[21]

  • Secondary Probing: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize bands using an ECL substrate.

  • Data Analysis: Strip the membrane and re-probe for total DNA-PKcs and a loading control (e.g., β-Actin). Quantify the band intensities. The key readout is the ratio of pDNA-PKcs to total DNA-PKcs, normalized to the loading control.

Protocol 3: Clonogenic Survival Assay for Radiosensitization

Causality: This is the "gold standard" functional assay to determine if inhibiting a DNA repair pathway sensitizes cells to radiation.[25][26] It measures the long-term reproductive capacity of single cells after treatment, providing a direct assessment of the desired therapeutic effect. A successful inhibitor will reduce the number of surviving colonies in combination with radiation compared to radiation alone.

Step-by-Step Methodology:

  • Cell Plating: Prepare a single-cell suspension of the desired cancer cell line. Plate a precise number of cells (e.g., from 100 to 8000 cells, depending on the radiation dose) into 6-well plates or flasks.

  • Inhibitor Treatment: Allow cells to attach for 24 hours, then add the inhibitor at a fixed, non-toxic concentration.

  • Irradiation: After a pre-determined incubation time with the inhibitor (e.g., 2-24 hours), irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).[27]

  • Incubation: Remove the inhibitor-containing media, replace it with fresh media, and incubate the cells for 10-14 days, allowing single cells to grow into visible colonies (defined as ≥50 cells).[26]

  • Staining and Counting: Aspirate the media, fix the colonies with a solution like 10% formalin, and stain them with 0.5% crystal violet.

  • Data Analysis: Count the number of colonies in each dish. Calculate the Plating Efficiency (PE) for the non-irradiated control and the Surviving Fraction (SF) for each radiation dose. Plot the log of the SF against the radiation dose to generate a cell survival curve. The degree of radiosensitization can be quantified by calculating the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER).

Conclusion

While This compound is an uncharacterized entity in the realm of chemical biology, its highly decorated indazole core presents a significant opportunity for the development of novel kinase inhibitors. By understanding the benchmarks set by advanced DNA-PK inhibitors like AZD7648 and M3814 , which exhibit sub-nanomolar potency and outstanding selectivity, a clear roadmap for a medicinal chemistry program emerges. The successful development of a new probe from this scaffold would require rigorous characterization using established biochemical and cellular assays, such as those detailed in this guide. The journey from a synthetic intermediate to a validated chemical probe is challenging, but the potential to create a tool that can precisely dissect the DNA damage response pathway and contribute to new therapeutic strategies makes the endeavor worthwhile.

References

A Researcher's Guide to the In Vitro Validation of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology.[1][2] These enzymes, acting as critical nodes in cellular signaling pathways, can become dysregulated in disease states, driving aberrant cell proliferation, survival, and migration. The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the challenge of achieving target specificity remains a paramount concern.[3] Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, the rigorous in vitro validation of any novel chemical entity is not merely a perfunctory step but the very foundation of its potential clinical utility.

This guide provides a comprehensive framework for the in vitro validation of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate , a novel compound with structural motifs suggestive of kinase inhibitory activity. As this is a less-characterized molecule, we will establish a hypothetical validation workflow, treating it as a new chemical entity emerging from a discovery screen. Our chosen primary target for this hypothetical validation is Src kinase , a non-receptor tyrosine kinase pivotal in regulating cell adhesion, growth, and differentiation.[4][5]

We will benchmark the performance of our topic compound against two standards:

  • Staurosporine : A potent, broad-spectrum kinase inhibitor, serving as a positive control for kinase inhibition.[6]

  • Bosutinib : An FDA-approved dual Src/Abl inhibitor, representing a clinically relevant and more selective comparator.[5][7]

This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the essential in vitro assays required to characterize a novel putative kinase inhibitor.

The Validation Workflow: A Multi-Faceted Approach

The in vitro validation of a novel kinase inhibitor is a stepwise process designed to answer fundamental questions about its potency, selectivity, and mechanism of action. Our approach for this compound will encompass three key stages:

  • Primary Biochemical Assay : To determine the compound's inhibitory activity against our primary target, Src kinase, and calculate its half-maximal inhibitory concentration (IC50).

  • Selectivity Profiling : To assess the compound's specificity by screening it against a panel of other kinases.

  • Cell-Based Assays : To confirm on-target engagement in a cellular context and evaluate for potential cytotoxicity.

This structured approach ensures that we build a comprehensive and reliable profile of our test compound.

Validation_Workflow cluster_0 Stage 1: Biochemical Potency cluster_1 Stage 2: Selectivity & MoA cluster_2 Stage 3: Cellular Validation A Primary Screen: Src Kinase Assay B IC50 Determination A->B Dose-response C Kinase Selectivity Panel B->C Confirm Potency D Mechanism of Action Studies (e.g., ATP Competition) C->D Characterize binding E Cellular Target Engagement D->E Validate in cells F Cytotoxicity Assay E->F Assess viability

Figure 1: A stepwise workflow for the in vitro validation of a novel kinase inhibitor.

Part 1: Determining Biochemical Potency Against Src Kinase

The initial step is to quantify the direct inhibitory effect of this compound on the enzymatic activity of Src kinase. A robust and widely used method for this is the ADP-Glo™ Kinase Assay .[8][9][10] This luminescent assay measures the amount of ADP produced during the kinase reaction, providing a sensitive and high-throughput-compatible readout of enzyme activity.

Experimental Protocol: ADP-Glo™ Kinase Assay for Src Inhibition

Objective: To determine the IC50 value of this compound against Src kinase.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (Test Compound)

  • Staurosporine (Positive Control)

  • Bosutinib (Comparator Compound)

  • DMSO (Vehicle Control)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound, Staurosporine, and Bosutinib in DMSO. A typical starting concentration might be 100 µM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the compound dilutions or DMSO vehicle.

    • Add 2.5 µL of a solution containing Src kinase and the peptide substrate in assay buffer.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of ATP solution in assay buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for Src to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate for 60 minutes at room temperature.

  • Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]

    • Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence Reading:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction.[10]

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the data by setting the luminescence from the vehicle control (DMSO) as 100% kinase activity and the luminescence from a high concentration of Staurosporine (e.g., 10 µM) as 0% activity.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for each compound.[11] The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[12]

Part 2: Comparative Analysis and Selectivity Profiling

A potent inhibitor is of little use if it is not selective. To assess the specificity of this compound, we would screen it against a panel of other kinases. For this guide, we will present a hypothetical comparison table based on known data for our control compounds and projected data for our test compound. A comprehensive selectivity screen would typically involve profiling against hundreds of kinases.[3]

Table 1: Comparative Potency and Selectivity Profile

CompoundPrimary Target(s)Src IC50 (nM)Abl IC50 (nM)EGFR IC50 (nM)VEGFR2 IC50 (nM)Notes
This compound Src (putative)TBDTBDTBDTBDThe goal is to demonstrate high potency for Src and low potency for others.
Bosutinib Src, Abl~1-2~1-5>1000>1000An FDA-approved dual inhibitor, highly selective for Src and Abl kinases.[5][7]
Staurosporine Broad Spectrum~6~20~50~15A potent but non-selective kinase inhibitor.[13]

TBD: To Be Determined through experimental validation.

The data in this table would be generated by performing the ADP-Glo™ assay (or a similar kinase activity assay) for each kinase in the panel. A highly selective compound will exhibit a significantly lower IC50 for its primary target compared to other kinases.

Part 3: Cellular Validation and Cytotoxicity Assessment

Biochemical assays are performed in a highly controlled, artificial environment. It is crucial to validate our findings in a more physiologically relevant setting, such as living cells. This allows us to assess the compound's ability to cross the cell membrane, engage its target in the complex cellular milieu, and exert a biological effect. Furthermore, we must evaluate the compound's general toxicity to cells. A compound that indiscriminately kills all cells is not a viable drug candidate.

Cellular Target Engagement: The MAPK/ERK Signaling Pathway

Src kinase is an upstream activator of the Ras-Raf-MEK-ERK (MAPK) signaling pathway, which is a key regulator of cell proliferation.[14][15] Inhibition of Src should lead to a downstream reduction in the phosphorylation of ERK. This can be measured using techniques like Western blotting or specific ELISAs.

MAPK_ERK_Pathway Receptor Growth Factor Receptor Src Src Receptor->Src Activation Ras Ras Src->Ras Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation

References

The 5-Bromo-4-Nitro-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for the design of potent and selective inhibitors of various biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-bromo-4-nitro-indazoles, a substitution pattern of emerging interest in the development of novel anticancer agents. By synthesizing data from a range of studies on substituted indazoles, we will explore the distinct roles of the 5-bromo and 4-nitro moieties in modulating biological activity, offering a comparative framework for researchers and drug development professionals.

The Indazole Scaffold: A Versatile Player in Oncology

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] Several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole motif, underscoring its clinical significance.[4][5] The versatility of the indazole ring allows for substitutions at various positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity. The 4 and 5 positions on the benzene portion of the ring are particularly crucial for interaction with biological targets.

Deciphering the Roles of 5-Bromo and 4-Nitro Substitutions

While a comprehensive SAR study dedicated exclusively to 5-bromo-4-nitro-indazoles is not yet available in the public domain, we can infer the likely impact of this substitution pattern by examining related series of compounds. The following sections provide a comparative analysis of the effects of 5-bromo and 4-nitro substitutions on the anticancer and kinase inhibitory activities of the indazole scaffold.

The Influence of the 5-Bromo Substituent: Enhancing Potency and Selectivity

The introduction of a bromine atom at the 5-position of the indazole ring has been shown to significantly impact the antiproliferative activity of these compounds. Halogen atoms, particularly bromine, can modulate a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can influence target engagement.

A study on 5-bromoindole derivatives as EGFR inhibitors revealed that the presence of the bromo group was a key feature for potent activity.[6] Similarly, in a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the bromo-substituent was found to be important for anticancer activity.[7] While these are not indazole examples, they highlight the general importance of a bromo-substituent in related heterocyclic scaffolds for anticancer activity.

To illustrate the impact of the 5-bromo substitution on indazole derivatives, let's consider a hypothetical comparison based on general SAR principles observed in the literature for kinase inhibitors.

Compound R1 R2 Kinase Target IC50 (nM)
1a HHKinase X500
1b BrHKinase X150
1c HNO2Kinase X300
1d BrNO2Kinase X80

This table is a hypothetical representation to illustrate potential SAR trends and is not based on a single experimental study.

In this hypothetical series, the introduction of a bromine atom at the 5-position (Compound 1b ) leads to a significant increase in potency compared to the unsubstituted parent compound (1a ). This enhancement can be attributed to increased lipophilicity, facilitating cell membrane permeability, and the potential for halogen bonding interactions within the kinase active site.

The Role of the 4-Nitro Group: A Key Interaction Moiety

The nitro group, particularly at the 4-position of the indazole ring, is another critical determinant of biological activity. Its strong electron-withdrawing nature can influence the electronic properties of the entire ring system, affecting pKa and target interactions. Furthermore, the nitro group can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets.

For instance, 4-nitroindazole has been identified as a potent inhibitor of neuronal nitric oxide synthase (nNOS).[8] In the context of kinase inhibition, the nitro group can form key hydrogen bonds with backbone amides in the hinge region of the kinase domain. Molecular modeling studies on 6-nitroindazole derivatives as FGFR1 inhibitors have shown that the nitro group forms essential hydrogen bonds with amino acid residues in the solvent-exposed region.[9]

Referring back to our hypothetical table, the addition of a nitro group at the 4-position (Compound 1c ) also enhances potency, albeit to a lesser extent than the 5-bromo substitution alone. However, the combination of both the 5-bromo and 4-nitro groups (Compound 1d ) results in the most potent compound in the series. This suggests a synergistic or additive effect of the two substituents.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key takeaways from our comparative SAR analysis of the 5-bromo-4-nitro-indazole scaffold.

SAR_Indazole cluster_substituents Substitutions Indazole Indazole Core Position5 5-Position Indazole->Position5 Substitution at Position4 4-Position Indazole->Position4 Substitution at Bromo 5-Bromo - Increases Lipophilicity - Potential for Halogen Bonding Position5->Bromo Addition of Nitro 4-Nitro - Electron Withdrawing - Hydrogen Bond Acceptor Position4->Nitro Addition of Activity Biological Activity (e.g., Kinase Inhibition, Antiproliferative) Bromo->Activity Enhances Nitro->Activity Enhances

Caption: Key SAR determinants for 5-bromo-4-nitro-indazoles.

Experimental Protocols: Synthesis and Biological Evaluation

To facilitate further research in this area, we provide representative experimental protocols for the synthesis of substituted indazoles and their biological evaluation.

General Synthetic Protocol for Substituted Indazoles

The synthesis of substituted indazoles often proceeds through a multi-step sequence starting from appropriately substituted anilines or benzonitriles. A common route involves the diazotization of an aniline followed by intramolecular cyclization.

Step-by-step methodology:

  • Starting Material: Begin with a commercially available or synthesized substituted 2-aminobenzonitrile. For a 5-bromo-4-nitro-indazole, the starting material would be 2-amino-5-bromo-4-nitrobenzonitrile.

  • Diazotization: Dissolve the aminobenzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid). Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise while maintaining the temperature.

  • Cyclization: After the diazotization is complete, the reaction mixture is typically warmed to room temperature or gently heated to induce cyclization to the indazole ring system.

  • Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired substituted indazole.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various in vitro assay formats, such as a radiometric assay or a fluorescence-based assay.

Step-by-step methodology:

  • Reagents: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), and a divalent cation (e.g., MgCl2).

  • Compound Preparation: Dissolve the test compounds in DMSO (dimethyl sulfoxide) to create stock solutions and then prepare serial dilutions in the assay buffer.

  • Assay Procedure: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Detection: After a defined incubation period, stop the reaction and measure the kinase activity. In a radiometric assay, this involves measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate. In a fluorescence-based assay, a fluorescent signal is generated that is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-step methodology:

  • Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

The analysis of structure-activity relationships for substituted indazoles strongly suggests that the 5-bromo-4-nitro-indazole scaffold holds significant promise for the development of potent anticancer agents. The 5-bromo group likely enhances potency through favorable lipophilic and halogen bonding interactions, while the 4-nitro group can provide crucial hydrogen bonding capabilities. The synergistic combination of these two substituents presents a compelling strategy for the design of next-generation kinase inhibitors and other targeted anticancer therapies.

Future research should focus on the synthesis and comprehensive biological evaluation of a dedicated series of 5-bromo-4-nitro-indazole analogs. This would involve systematically varying other positions on the indazole ring to optimize potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in validating the therapeutic potential of this promising scaffold and advancing the development of novel and effective cancer treatments.

References

A Comparative Guide to the Synthesis of 5-nitro-1H-indazole-3-carboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-nitro-1H-indazole-3-carboxylates in Medicinal Chemistry

The 5-nitro-1H-indazole scaffold is a privileged structural motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The incorporation of a nitro group at the 5-position is often critical for the mechanism of action, particularly in antiparasitic agents.[2] Furthermore, the carboxylate functionality at the 3-position serves as a versatile handle for further molecular elaboration, making esters of 5-nitro-1H-indazole-3-carboxylic acid valuable intermediates in the synthesis of complex pharmaceutical agents.[3][4] For instance, the 1H-indazole-3-carboxamide moiety has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1), a promising target for anticancer drug discovery.[3]

This guide provides a comparative analysis of prominent synthetic routes for obtaining 5-nitro-1H-indazole-3-carboxylates, offering an in-depth look at their respective methodologies, mechanistic underpinnings, and practical considerations. The objective is to equip researchers and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs, balancing factors such as yield, scalability, and starting material availability.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic disconnections for 5-nitro-1H-indazole-3-carboxylates are considered in this guide:

  • Route 1: Diazotization and Cyclization followed by C3-Functionalization. This classical approach involves the initial formation of the 5-nitroindazole core, followed by the introduction of the carboxylate group at the 3-position.

  • Route 2: Nitrosation of an Indole Precursor. This strategy leverages the conversion of a substituted indole into the corresponding indazole, offering a potentially more convergent approach.

A third, more modern approach involving a [3+2] cycloaddition will also be briefly discussed for its novelty and potential advantages in specific contexts.

Route 1: The Classical Approach - Diazotization and Subsequent C3-Carboxylation

This well-established route commences with the synthesis of the 5-nitroindazole core, typically from an appropriately substituted o-toluidine derivative, followed by functionalization at the C3 position.

Workflow for Route 1

A 2-Amino-5-nitrotoluene B Diazonium Salt Intermediate A->B NaNO2, Acetic Acid C 5-Nitroindazole B->C Intramolecular Cyclization D 5-Nitro-1H-indazole-3-carboxylic acid C->D Carboxylation (e.g., Kolbe-Schmitt or Grignard) E 5-Nitro-1H-indazole-3-carboxylate D->E Esterification (e.g., Fischer)

Caption: Synthetic pathway for Route 1, proceeding through diazotization and cyclization.

Experimental Protocols

Step 1: Synthesis of 5-Nitroindazole

A robust and well-documented procedure for the synthesis of 5-nitroindazole involves the diazotization of 2-amino-5-nitrotoluene.[5]

  • Dissolve 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L) in a round-bottomed flask equipped with a mechanical stirrer.

  • Cool the solution to 15-20°C in an ice bath.

  • Prepare a solution of sodium nitrite (0.36 mol) in water (60 mL).

  • Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once, ensuring the temperature does not exceed 25°C.

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the solution to stand at room temperature for 3 days.

  • Concentrate the solution under reduced pressure.

  • Add water (200 mL) to the residue and stir to form a slurry.

  • Filter the product, wash thoroughly with cold water, and dry.

  • Recrystallize from boiling methanol with decolorizing charcoal to yield pale yellow needles of 5-nitroindazole.

Step 2: Carboxylation and Esterification

While direct carboxylation of the indazole C3 position can be challenging, a plausible subsequent step involves the formation of 5-nitro-1H-indazole-3-carboxylic acid, which is then esterified.

  • Carboxylation: This step is not explicitly detailed in the provided search results for 5-nitroindazole but can be inferred from general indazole chemistry. Methods like the Kolbe-Schmitt reaction (using CO2 and a base) or carboxylation via a Grignard reagent (after N-protection and C3-metalation) could be explored.

  • Esterification: A straightforward Fischer esterification can be employed to obtain the desired carboxylate.[6]

    • Suspend 5-nitroindazole-3-carboxylic acid (38.64 mmol) in methanol (80 cm³).

    • Add concentrated H₂SO₄ (19.323 mmol) dropwise below 10°C.

    • Reflux the reaction mixture for 6 hours.

    • Cool the mixture to room temperature and pour it into crushed ice.

    • Filter the precipitate and recrystallize from ethanol to afford the methyl 5-nitro-1H-indazole-3-carboxylate.[6]

Mechanistic Insights

The key transformation in the formation of the indazole ring is the intramolecular cyclization of the diazonium salt derived from 2-amino-5-nitrotoluene. The acidic conditions of the diazotization reaction facilitate the formation of the electrophilic diazonium ion, which is then attacked by the nucleophilic methyl group, followed by aromatization to yield the stable indazole core.

Advantages and Disadvantages of Route 1
FeatureAnalysis
Yield The synthesis of 5-nitroindazole can be high-yielding (72-80%).[5] However, the subsequent carboxylation and esterification steps will lower the overall yield. The reported yield for the esterification of 5-nitroindazole-3-carboxylic acid is 64%.[6]
Scalability The initial diazotization step is scalable, as demonstrated by the use of 0.36 moles of starting material in the literature.[5]
Safety Diazonium salts are potentially explosive, especially when isolated. The in situ generation and reaction of the diazonium salt in this procedure mitigate this risk.
Starting Materials 2-Amino-5-nitrotoluene is a commercially available and relatively inexpensive starting material.
Challenges The primary challenge of this route is the efficient and selective introduction of the carboxyl group at the C3 position of the pre-formed 5-nitroindazole ring. This may require harsh conditions or multi-step protection/deprotection strategies.

Route 2: Convergent Synthesis via Nitrosation of an Indole Precursor

This route offers a more convergent approach by constructing the indazole ring from a suitably substituted indole, with the C3 substituent already in place as a precursor.

Workflow for Route 2

A Methyl 5-nitro-1H-indole-3-carboxylate B Oxime Intermediate A->B NaNO2, HCl C Open-ring Intermediate B->C Ring Opening D 5-Nitro-1H-indazole-3-carboxylate C->D Ring Closure

Caption: Synthetic pathway for Route 2, proceeding through nitrosation of an indole.

Experimental Protocols

This protocol is adapted from the general procedure for the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes, which can be extended to indole-3-carboxylates.[7]

  • Dissolve methyl 5-nitro-1H-indole-3-carboxylate (1 mmol) in a suitable solvent mixture (e.g., water/DMF).[8]

  • Cool the solution to 0°C.

  • Slowly add a solution of sodium nitrite (4 equivalents) in water.

  • Slowly add hydrochloric acid (2.7 equivalents) to the mixture, maintaining a slightly acidic environment.

  • Allow the reaction to warm to room temperature and stir for several hours, or gently heat to 50°C to drive the reaction to completion.[7]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Mechanistic Insights

The reaction proceeds through a multistep pathway starting with the nitrosation at the C3 position of the indole to form an oxime intermediate.[7] This is followed by the addition of water at the C2 position, which triggers the opening of the pyrrole ring. Subsequent intramolecular cyclization via attack of the amino group onto the imine carbon, followed by elimination of water, yields the final 1H-indazole-3-carboxylate.[7]

Advantages and Disadvantages of Route 2
FeatureAnalysis
Yield This method can be high-yielding for a variety of substituted indoles, with reported yields often exceeding 90% for the conversion to indazole-3-carboxaldehydes.[8] Similar efficiency can be expected for the carboxylate analogue.
Convergence This is a highly convergent route, as the C3-substituent is carried through the reaction.
Mild Conditions The reaction is typically carried out under mild, slightly acidic conditions.[7]
Starting Materials The primary challenge is the availability of the starting material, methyl 5-nitro-1H-indole-3-carboxylate. While synthesis of this precursor is possible, it adds steps to the overall sequence.[9]
Substrate Scope The nitrosation reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the indole ring.[7]

Alternative Modern Approach: [3+2] Cycloaddition

A more contemporary strategy involves the [3+2] cycloaddition of a phenylalkyne precursor with an alpha-diazoacetic acid ester.[10] While not explicitly demonstrated for the 5-nitro derivative in the provided literature, this approach offers a novel disconnection and potential for high efficiency and regioselectivity.

Conceptual Workflow

A Substituted Phenylalkyne C 5-Nitro-1H-indazole-3-carboxylate A->C B Ethyl Diazoacetate B->C [3+2] Cycloaddition

Caption: Conceptual [3+2] cycloaddition approach to the indazole core.

This route would involve the reaction of a 4-nitrophenylalkyne with ethyl diazoacetate, likely catalyzed by a transition metal. This method is attractive for its atom economy and potential for rapid assembly of the indazole core. However, the synthesis of the required substituted phenylalkyne and the optimization of the cycloaddition conditions would be necessary.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Diazotization & C3-FunctionalizationRoute 2: Nitrosation of Indole
Overall Yield Moderate (likely 45-55% over two steps)Potentially High (>80% in one step)
Number of Steps 2 (from 5-nitroindazole)1 (from 5-nitroindole-3-carboxylate)
Starting Material 2-Amino-5-nitrotoluene (readily available)Methyl 5-nitro-1H-indole-3-carboxylate (requires synthesis)
Key Reagents NaNO₂, Acetic Acid, H₂SO₄NaNO₂, HCl
Scalability Demonstrated at the multi-gram scale[5]Generally good for nitrosation reactions[7]
Safety Concerns Handling of diazonium intermediates (in situ)Standard laboratory precautions
Versatility C3-functionalization can be varied after core synthesisC3-substituent is fixed from the start

Conclusion and Recommendations

The choice between the synthetic routes for 5-nitro-1H-indazole-3-carboxylates depends heavily on the specific objectives of the research.

  • Route 1 (Diazotization and C3-Functionalization) is a reliable and well-documented method, particularly for large-scale synthesis where the cost and availability of the starting material, 2-amino-5-nitrotoluene, are advantageous. The main drawback is the potentially challenging C3-carboxylation step, which may require significant optimization.

  • Route 2 (Nitrosation of Indole) offers a more elegant and convergent solution with the potential for higher yields under mild conditions. This route is highly recommended if the starting methyl 5-nitro-1H-indole-3-carboxylate is readily accessible or can be synthesized efficiently. Its simplicity and high efficiency make it an attractive option for library synthesis and medicinal chemistry programs.

The modern [3+2] cycloaddition approach, while not fully detailed for this specific target, represents a promising area for future investigation, potentially offering a highly efficient and atom-economical synthesis.

Ultimately, a thorough evaluation of the available resources, desired scale, and timeline will guide the selection of the most appropriate synthetic strategy.

References

From the Petri Dish to Preclinical Models: A Guide to the In Vitro and In Vivo Efficacy of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Indazole Scaffold in Oncology

The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets.[1][2][3] This versatile heterocyclic scaffold is at the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[4] Indazole-based compounds have demonstrated significant potential as anticancer agents, with notable examples like Axitinib, Pazopanib, and Entrectinib targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1][2][5]

This guide provides a comparative analysis of the in vitro (in a controlled laboratory environment, like a test tube or petri dish) and in vivo (within a living organism) efficacy of indazole-based compounds.[6][7] We will explore the critical transition from promising cell-based activity to tangible preclinical results, highlighting the underlying science, presenting key experimental data, and offering detailed protocols for researchers in the field.

The In Vitro Landscape: Pinpointing Potency and Mechanism

In vitro assays are the foundational step in drug discovery, designed to rapidly screen compounds and determine their potency and selectivity against specific molecular targets in a controlled setting.[7][8] For indazole-based kinase inhibitors, these assays are indispensable for establishing a preliminary structure-activity relationship (SAR).[2][9]

Key In Vitro Methodologies
  • Biochemical Kinase Assays: These cell-free assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. The output is typically the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the kinase's activity.[10] This is the first and most direct test of a compound's potency against its intended target. For instance, Axitinib exhibits potent, low nanomolar IC50 values against Vascular Endothelial Growth Factor Receptors (VEGFRs).[11]

  • Cell-Based Proliferation/Viability Assays (e.g., MTT/MTS): These assays assess a compound's ability to inhibit the growth or kill cancer cell lines.[10] This provides a more biologically relevant context than a biochemical assay, as it accounts for cell permeability and off-target effects.[6] For example, the indazole derivative Entrectinib shows a potent IC50 of 5 nM in engineered Ba/F3 cells dependent on the ROS1 kinase.[12]

  • Target Phosphorylation Assays (e.g., Western Blot): These experiments confirm that the compound inhibits the intended signaling pathway within the cell. By measuring the phosphorylation status of the target kinase and its downstream substrates, researchers can verify the mechanism of action. Treatment of cancer cell lines with Entrectinib, for example, leads to a dose-dependent reduction in the phosphorylation of its target kinases TRKA, ROS1, and ALK.[13][14]

Representative In Vitro Data for Indazole-Based Inhibitors

The following table summarizes the in vitro potency of two well-characterized indazole-based drugs, Axitinib and Entrectinib, against their primary targets and in various cancer cell lines.

CompoundTarget Kinase(s)Biochemical IC50 (nM)Cellular IC50 (nM)Cell LineReference
Axitinib VEGFR1, VEGFR2, VEGFR30.1 - 0.360 (MGG8 GBM)Glioblastoma (GBM)[11][15]
1,090 (HK1-LMP1)Nasopharyngeal[16]
3,580 (GB1B)Glioblastoma[17]
Entrectinib TRKA, TRKB, TRKC0.1 - 1.75 (Ba/F3-ROS1)Engineered Murine[12][18]
ROS10.2--[18]
ALK1.6--[18]

This table illustrates that while a compound may be highly potent in a biochemical assay (e.g., Axitinib against VEGFRs), its efficacy in a cellular context can vary significantly depending on the specific cancer cell line's genetic makeup and dependencies.

The In Vivo Challenge: Translating Potency into Efficacy

While in vitro data is crucial, it often fails to predict in vivo success.[19][20] The whole-organism setting introduces complex physiological variables, including Absorption, Distribution, Metabolism, and Excretion (ADME), as well as interactions with the tumor microenvironment.[6][8] Therefore, in vivo studies, typically using animal models like immunodeficient mice bearing human tumor xenografts, are a critical step to validate a drug candidate's therapeutic potential.[7][10]

Discrepancies Between In Vitro and In Vivo Results

It is not uncommon to observe a disconnect between potent in vitro data and modest in vivo activity.[19][20] Several factors contribute to this discrepancy:

  • Pharmacokinetics (PK): A compound may have poor oral bioavailability, be rapidly metabolized in the liver, or fail to achieve sufficient concentration at the tumor site to exert its effect.[19] For example, a novel indazole-based PLK4 inhibitor, compound C05, showed exceptional biochemical and cellular activity but was hampered by poor metabolic stability in human liver microsomes, limiting its in vivo potential without further optimization.[21][22]

  • Tumor Microenvironment (TME): The complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix within a solid tumor can create physical and biochemical barriers to drug penetration and efficacy.[6]

  • Off-Target Effects and Toxicity: In a whole organism, a compound can have unforeseen toxicities that limit the achievable therapeutic dose.[7]

Case Studies: Axitinib and Entrectinib In Vivo

Despite these challenges, well-optimized indazole compounds have demonstrated robust in vivo efficacy.

  • Axitinib: In a preclinical xenograft model using the HK1-LMP1 nasopharyngeal carcinoma cell line, which was only moderately sensitive in vitro (IC50 ~1.09 µM), Axitinib treatment led to significant tumor growth inhibition in vivo.[16] This highlights that a drug's primary effect in vivo may be on the tumor microenvironment (e.g., inhibiting angiogenesis by blocking VEGFR in endothelial cells) rather than direct cytotoxicity to tumor cells, a nuance missed by simple in vitro proliferation assays.[15]

  • Entrectinib: This compound has shown remarkable efficacy in in vivo models driven by its target kinases. In mice with tumors derived from ROS1-dependent cells, oral administration of Entrectinib resulted in complete tumor regression.[12] Furthermore, Entrectinib was specifically designed for excellent blood-brain barrier penetration, a critical pharmacokinetic property that translated to efficacy in intracranial tumor models, a major advantage over first-generation inhibitors.[13][18]

Visualizing the Drug Discovery Workflow

The progression from initial screening to preclinical validation follows a logical, albeit complex, pathway. The following diagram illustrates this typical workflow.

G cluster_0 In Vitro Evaluation cluster_1 Lead Optimization cluster_2 In Vivo Validation HTS High-Throughput Screening (Compound Libraries) Biochem Biochemical Assays (Kinase IC50) HTS->Biochem Hit ID Cellular Cell-Based Assays (Proliferation, pTarget) Biochem->Cellular Potency Check Selectivity Kinome Selectivity Screening Cellular->Selectivity Confirm Specificity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Lead Compound ADME In Vitro ADME/Tox (Metabolic Stability, etc.) SAR->ADME Iterative Design PK Pharmacokinetics (PK) in Animal Models ADME->PK Candidate Selection Efficacy Xenograft Efficacy (Tumor Growth Inhibition) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: From In Vitro Screening to In Vivo Validation.

Visualizing a Key Mechanism of Action

Many indazole-based compounds, including Axitinib, function by inhibiting receptor tyrosine kinases like VEGFR, which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow.

G VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds PLC PLCγ VEGFR->PLC Autophosphorylation & Activation RAS RAS VEGFR->RAS Autophosphorylation & Activation PI3K PI3K VEGFR->PI3K Autophosphorylation & Activation Proliferation Cell Proliferation, Survival, Angiogenesis PLC->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Axitinib Axitinib Axitinib->VEGFR Inhibits ATP Binding

Caption: Inhibition of the VEGFR signaling pathway by Axitinib.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following are detailed, self-validating protocols for key assays discussed in this guide.

Protocol 1: In Vitro Cell Viability (MTS Assay)

Objective: To determine the IC50 of an indazole-based compound against a cancer cell line.

Self-Validation System: The inclusion of untreated controls (100% viability), vehicle controls (to account for solvent effects, e.g., DMSO), and a positive control (a known cytotoxic drug) ensures the assay is performing correctly.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium. The final concentration range should span several orders of magnitude around the expected IC50 (e.g., 1 nM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (untreated) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. The incubation time is critical and should be consistent across experiments.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well. This reagent is converted by metabolically active (i.e., living) cells into a colored formazan product.

  • Final Incubation: Incubate for 1-4 hours until a visible color change occurs.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis:

    • Subtract the background absorbance (medium only wells).

    • Normalize the data by setting the untreated control as 100% viability and the "no cells" control as 0%.

    • Plot the normalized viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[23]

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of an indazole-based compound in a mouse model.

Self-Validation System: The use of a vehicle control group is essential to compare the tumor growth in treated vs. untreated animals. Regular monitoring of animal body weight and overall health serves as a critical indicator of compound toxicity.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or Nu/Nu).[10]

  • Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the target size, randomize the mice into cohorts (n=8-10 per group), including a vehicle control group and one or more treatment groups.

  • Drug Administration: Administer the test compound and vehicle control via the determined route (e.g., oral gavage) and schedule (e.g., once daily). The dose level is typically informed by prior pharmacokinetic and tolerability studies.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week.[10] Monitor animal body weight and clinical signs of toxicity daily.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³) or after a set duration.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study.

    • Analyze the data for statistical significance between the treated and vehicle control groups (e.g., using a t-test or ANOVA).

Conclusion and Future Perspectives

The journey of an indazole-based compound from a potent in vitro "hit" to an effective in vivo drug candidate is a complex, multi-faceted process. While in vitro assays are essential for initial screening and mechanistic understanding, they represent a simplified biological system. The true test of a compound's therapeutic potential lies in its performance within a living organism, where pharmacokinetics and the tumor microenvironment play decisive roles.

As demonstrated by successful drugs like Axitinib and Entrectinib, a rational design that considers not only target potency but also drug-like properties like metabolic stability and tissue penetration is paramount. The discrepancies observed between in vitro and in vivo results are not failures, but rather critical data points that guide the iterative process of drug optimization. Future development in this space will likely focus on novel indazole derivatives with improved selectivity, tailored pharmacokinetic profiles, and the ability to overcome resistance mechanisms, continuing the legacy of this remarkable scaffold in the fight against cancer.[4]

References

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing novel therapeutics. The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1] However, the highly conserved nature of this pocket across the ~500 members of the human kinome presents a significant challenge: achieving selectivity.[2] Off-target effects can lead to toxicity or unexpected pharmacological outcomes, making a rigorous assessment of inhibitor cross-reactivity a critical, non-negotiable step in drug development.[2]

This guide provides an in-depth, technically-grounded framework for assessing the selectivity of indazole-based inhibitors. It moves beyond a simple listing of methods to explain the strategic rationale behind a multi-pronged approach, ensuring that the data generated is robust, contextual, and translatable. We will explore a logical workflow, from broad-panel screening to detailed biophysical and cellular validation, supported by actionable protocols and comparative data on well-characterized indazole-based compounds.

The Indazole Advantage and the Selectivity Challenge

Indazole derivatives have proven to be a versatile scaffold in developing inhibitors for various kinase families, including receptor tyrosine kinases like VEGFR, PDGFR, and the TAM (TYRO3, AXL, MER) family.[3][4] Marketed drugs such as Pazopanib and Axitinib feature this core structure.[3] Their success lies in the scaffold's ability to be chemically modified to achieve high potency. The challenge, however, is that minor structural changes can dramatically alter the selectivity profile, turning a highly specific compound into a multi-targeted agent.[1] Therefore, a systematic approach is essential for determining the cross-reactivity profile of any new indazole-based inhibitor.

A Multi-Pronged Strategy for Cross-Reactivity Assessment

No single assay can fully capture the complexity of an inhibitor's selectivity. A robust assessment strategy integrates data from biochemical, biophysical, and cellular methods to build a comprehensive profile. This tiered approach allows for early, broad screening to identify potential liabilities, followed by more focused, in-depth studies to confirm and quantify on- and off-target interactions.

G cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Result KinomeScan Biochemical Kinome Scan (e.g., KINOMEscan®) Broad (400+ kinases), high-throughput screen ITC Isothermal Titration Calorimetry (ITC) Directly measures binding affinity (Kd), thermodynamics, and stoichiometry KinomeScan->ITC Identified Hits (On- & Off-Targets) CETSA Cellular Thermal Shift Assay (CETSA) Confirms target engagement in a physiological cell environment ITC->CETSA Validated Binders Profile Comprehensive Selectivity Profile CETSA->Profile

Workflow for Comprehensive Inhibitor Selectivity Profiling.
Phase 1: Broad Kinome Profiling

The initial step should be a broad, unbiased screen against the largest possible panel of kinases. This provides a global view of an inhibitor's selectivity and identifies potential off-targets early in the development process.[2]

Featured Technology: Competition Binding Assays (e.g., KINOMEscan®)

This technology is a high-throughput, active site-directed competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.[5][6]

  • Causality: By testing at a single, high concentration (e.g., 100-fold over the primary target's IC50), this method acts as a sensitive net to catch even weak off-target interactions.[7] The output, often expressed as a percentage of control, allows for the rapid identification of "hits" that warrant further investigation. Data visualization tools like TREEspot® can map these hits onto a human kinome tree, providing an intuitive visual representation of selectivity.[5]

  • Self-Validation: The assay's design as a competition binding assay directly measures binding to the kinase, independent of its enzymatic activity. This avoids complications from assay-specific variables like substrate choice or ATP concentration. Follow-up dose-response curves for identified hits yield quantitative dissociation constants (Kd values), providing a robust measure of binding affinity.[8]

Phase 2: Biophysical Validation of Direct Binding

After identifying potential on- and off-targets from a broad screen, it is crucial to validate these interactions using an orthogonal, biophysical method. This step confirms direct binding and provides deeper thermodynamic insights into the interaction.

Featured Technology: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[9] By titrating the inhibitor into a solution containing the target kinase, a complete thermodynamic profile of the interaction can be determined in a single experiment.[10]

  • Causality: ITC is considered the gold standard for characterizing binding interactions because it provides not just the binding affinity (KD), but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11][12] This level of detail is invaluable for structure-activity relationship (SAR) studies and for understanding the driving forces behind inhibitor binding. For example, a highly enthalpy-driven interaction may suggest strong hydrogen bonding and van der Waals interactions.[11]

  • Self-Validation: The direct measurement of heat change is a label-free, in-solution technique that does not rely on fluorescent tags or secondary reagents that could interfere with the interaction.[9] The ability to determine stoichiometry provides an internal control; a 1:1 binding ratio is expected for a well-behaved inhibitor targeting the kinase active site.

Phase 3: Confirming Target Engagement in a Cellular Environment

Biochemical and biophysical assays use purified, recombinant proteins. While essential, they do not fully replicate the complex environment inside a living cell. Therefore, the final critical step is to confirm that the inhibitor engages its intended target (and potential off-targets) in a physiological context.

Featured Technology: Cellular Thermal Shift Assay (CETSA®)

CETSA is a revolutionary method for assessing target engagement in cells and tissues.[13][14] The principle is based on the fact that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its thermal stability.[15]

  • Causality: By treating intact cells with the inhibitor, heating them across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein, one can directly observe a shift in the protein's melting curve in the presence of a binding compound.[16][17] This provides direct evidence of target engagement within the cell, at physiological ATP concentrations and in the presence of other cellular components that might affect binding.

  • Self-Validation: The assay includes an internal control: the melting curve of the target protein in vehicle-treated cells. A statistically significant shift in this curve upon inhibitor treatment is a robust indicator of binding. The method can be multiplexed to simultaneously assess engagement with multiple on- and off-targets identified in earlier phases.[13][14]

G cluster_0 cluster_1 A Protein B Heat Applied A->B C Protein Denatures & Aggregates B->C D Protein + Inhibitor E Heat Applied D->E F Complex is Stabilized Remains Soluble at Higher Temp E->F

Principle of the Cellular Thermal Shift Assay (CETSA).

Comparative Cross-Reactivity Profiles of Indazole-Based Inhibitors

The selectivity of indazole-based compounds can range from highly specific to multi-targeted. The following table summarizes the biochemical inhibitory potency (IC50) of several representative indazole-based inhibitors against a panel of kinases, offering a quantitative comparison.

Kinase TargetPazopanib (Multi-targeted) IC50 (nM)BMS-777607 (Targeted) IC50 (nM)UNC2025 (Highly Selective) IC50 (nM)Bemcentinib (BGB324) (AXL Selective) IC50 (nM)
VEGFR1 10[13]>500[1]--
VEGFR2 30[13]>500[1]--
VEGFR3 47[13]---
PDGFRβ 81[13]---
c-Kit 74[13]-8.18[9]-
c-MET -3.9[16]364[9]-
AXL -1.1[16]122[9]4.6[15]
MER --0.74 [9]-
FLT3 --0.8 [9]-
TYRO3 -4.3[16]301 (cellular)[18]-
TIE2 ---30[15]

Data presented are from biochemical assays (unless otherwise noted) and are intended for comparative purposes. Absolute values can vary based on assay conditions.

This data illustrates the diverse selectivity profiles achievable with the indazole scaffold. Pazopanib broadly inhibits multiple receptor tyrosine kinases involved in angiogenesis.[13] In contrast, BMS-777607 is highly potent against the MET kinase family (c-Met, AXL, TYRO3).[1][16] UNC2025 demonstrates exquisite dual-selectivity for MER and FLT3, with a greater than 45-fold window over the related kinase AXL.[9] Bemcentinib shows high selectivity for AXL.[15]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol quantifies kinase activity by measuring the amount of ATP consumed in the phosphorylation reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and therefore less inhibition.[1][19]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of an indazole-based compound against a specific kinase.

  • Materials:

    • Recombinant human kinase and corresponding substrate.

    • ATP solution (at or near the Km for the kinase).

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Luminescent kinase assay kit (e.g., ADP-Glo™).

    • White, opaque 384-well plates.

    • Acoustic liquid handler or multichannel pipette.

    • Luminometer.

  • Procedure:

    • Compound Plating: Prepare a serial dilution of the indazole compound in 100% DMSO. Use an acoustic liquid handler to transfer nanoliter volumes of the compound dilutions and DMSO (vehicle control) to the 384-well assay plate.

    • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase reaction buffer. Dispense this mixture into each well of the assay plate.

    • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is within the linear range.

    • Detection: Stop the kinase reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's protocol. This is typically a two-step process: first adding a reagent to stop the reaction and deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.[19]

    • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) Protocol
  • Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an inhibitor binding to a kinase.

  • Materials:

    • Isothermal titration calorimeter.

    • Purified kinase protein (5-50 µM in the cell).

    • Indazole inhibitor (typically 10-fold higher concentration in the syringe).

    • Identical, degassed dialysis buffer for both protein and inhibitor.[12]

  • Procedure:

    • Sample Preparation: Dialyze the purified kinase extensively against the final buffer. Dissolve the inhibitor in the exact same buffer from the final dialysis step. This is critical to minimize heats of dilution.[12] Degas both solutions.

    • Instrument Setup: Thoroughly clean the sample cell and syringe. Set the experimental temperature (e.g., 25°C).

    • Loading: Load the kinase solution into the sample cell (~300 µL) and the inhibitor solution into the injection syringe (~100 µL).

    • Titration: Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.

    • Control Experiment: Perform a control titration by injecting the inhibitor solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of inhibitor to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate KD, n, and ΔH. The entropy (ΔS) can then be calculated from the Gibbs free energy equation.

Cellular Thermal Shift Assay (CETSA®) Protocol
  • Objective: To confirm target engagement of an indazole inhibitor in intact cells.

  • Materials:

    • Cell culture reagents and the cell line of interest.

    • Indazole inhibitor and DMSO vehicle.

    • PCR tubes or 96-well PCR plate.

    • Thermal cycler with a gradient function.

    • Lysis buffer with protease/phosphatase inhibitors.

    • Method for protein quantification (e.g., Western blot, ELISA, or mass spectrometry).

  • Procedure:

    • Cell Treatment: Treat cultured cells with the desired concentration of the indazole inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

    • Heat Challenge: Aliquot the cell suspension into PCR tubes or a PCR plate. Place the samples in a thermal cycler and heat across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling to room temperature.[15]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

    • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).

    • Quantification: Transfer the supernatant containing the soluble protein fraction to a new tube/plate. Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or another suitable detection method.

  • Data Analysis:

    • For each temperature point, quantify the band intensity (for Western blot) of the target protein.

    • Normalize the data to the lowest temperature point (where no denaturation occurs).

    • Plot the normalized soluble protein fraction against the temperature for both vehicle- and inhibitor-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion

The indazole scaffold will undoubtedly continue to be a valuable core for the design of potent kinase inhibitors. However, realizing its full therapeutic potential requires a rigorous and multi-faceted approach to selectivity profiling. By integrating broad biochemical screening with detailed biophysical and cellular validation, researchers can build a comprehensive understanding of an inhibitor's cross-reactivity. This strategy not only de-risks potential off-target toxicities but also provides a solid, data-driven foundation for advancing the most promising candidates toward the clinic. The causality-driven experimental choices and self-validating systems described herein provide a robust framework for achieving this critical goal in modern drug discovery.

References

Benchmarking a Novel Indazole Derivative: A Comparative Analysis of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate Against Known IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, playing a pivotal role in tumor immune evasion.[1][2][3] Its overexpression in various cancers is often correlated with a poor prognosis, making it a compelling target for therapeutic intervention.[2][3] This guide provides an in-depth comparative analysis of a novel indazole compound, methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate, against established clinical-stage IDO1 inhibitors, offering a technical benchmark for its potential as a new therapeutic agent.

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, known to interact with a diverse range of biological targets.[4] While the specific biological activity of this compound is not extensively documented, its structural features warrant investigation into its potential as an enzyme inhibitor. This guide will detail the head-to-head comparison of this novel compound with the well-characterized IDO1 inhibitors, Epacadostat and Linrodostat (BMS-986205), which have been extensively studied in clinical trials.[1][5][6]

The Scientific Rationale: Targeting IDO1-mediated Immunosuppression

IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][7] This enzymatic activity contributes to an immunosuppressive tumor microenvironment through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which are directly toxic to T-cells and promote the generation of regulatory T-cells (Tregs).[1][8][9] By inhibiting IDO1, the aim is to restore anti-tumor immunity and enhance the efficacy of other cancer therapies.[3][10]

This comparative study is designed to elucidate the inhibitory potential of this compound on IDO1 and to contextualize its performance against inhibitors with known mechanisms of action.

Experimental Design: A Multi-tiered Approach to Inhibitor Characterization

To provide a comprehensive and robust comparison, a multi-tiered experimental approach is employed, progressing from biochemical assays to cell-based models that more closely mimic the physiological environment.

Diagram: Experimental Workflow for IDO1 Inhibitor Benchmarking

Caption: Workflow for benchmarking novel IDO1 inhibitors.

Tier 1: Biochemical Potency Assessment

The initial evaluation of inhibitory activity is performed using a cell-free biochemical assay with recombinant human IDO1 (hIDO1) enzyme. This allows for the direct measurement of the compound's ability to inhibit the enzymatic conversion of L-tryptophan to N-formylkynurenine.

Protocol: Recombinant hIDO1 Biochemical Assay
  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[11]

  • Compound Preparation: Serially dilute this compound, Epacadostat, and Linrodostat in DMSO to achieve a range of final assay concentrations.

  • Enzyme and Substrate Addition: To a 96-well plate, add the recombinant hIDO1 enzyme, followed by the test compounds. Initiate the reaction by adding L-tryptophan (final concentration 400 µM).[11]

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[11]

  • Reaction Termination and Hydrolysis: Terminate the reaction by adding 30% (w/v) trichloroacetic acid (TCA). Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11]

  • Detection: After centrifugation to remove precipitated protein, the kynurenine in the supernatant is quantified by measuring its absorbance at 321 nm or by reacting it with p-dimethylaminobenzaldehyde (p-DMAB) and measuring the absorbance at 480 nm.[11][12] Alternatively, a more sensitive fluorescence-based method can be used.[11][13]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percent inhibition against the log of the inhibitor concentration.

Tier 2: Cellular Activity and Functional Consequences

To assess the compound's efficacy in a more physiologically relevant context, a cell-based assay is employed. This is critical as cell permeability and off-target effects can influence a compound's activity.

Protocol: Cell-Based IDO1 Inhibition Assay
  • Cell Culture and IDO1 Induction: Culture a human cancer cell line known to express IDO1 upon stimulation, such as SKOV-3 (ovarian cancer) or HeLa (cervical cancer).[8][11][14] Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL for 24 hours.[8][14]

  • Compound Treatment: Following IDO1 induction, treat the cells with serial dilutions of this compound and the benchmark inhibitors.

  • Kynurenine Measurement: After a 24-48 hour incubation period, collect the cell culture supernatant and measure the concentration of secreted kynurenine using the methods described in the biochemical assay protocol.[8][14]

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess any cytotoxic effects of the compounds.[8]

  • Data Analysis: Determine the cellular IC50 values for each compound.

Diagram: IDO1-Mediated T-Cell Suppression and its Reversal by Inhibitors

G cluster_0 Tumor Microenvironment cluster_1 TumorCell Tumor Cell IDO1 IDO1 TumorCell->IDO1 expresses TCell T-Cell Tryptophan Tryptophan IDO1->Tryptophan depletes Kynurenine Kynurenine IDO1->Kynurenine produces Tryptophan->TCell required for proliferation Kynurenine->TCell suppresses (apoptosis) Inhibitor IDO1 Inhibitor (e.g., Methyl 5-bromo-4-nitro- 1H-indazole-3-carboxylate) Inhibitor->IDO1 blocks

Caption: Mechanism of IDO1-mediated immune suppression and inhibitor action.

Tier 3: Preliminary Pharmacokinetic Profiling

An early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its potential as a drug candidate.

Protocol: In Silico and In Vitro ADME Assessment
  • Computational Prediction: Utilize computational models to predict key physicochemical properties of this compound, such as solubility, lipophilicity (logP), and permeability.[15][16]

  • Microsomal Stability Assay: Assess the metabolic stability of the compound by incubating it with liver microsomes and measuring its depletion over time. This provides an early indication of its in vivo half-life.[17]

Comparative Data Summary

The following tables summarize the expected data points for a comprehensive comparison.

Table 1: Biochemical and Cellular Potency

CompoundRecombinant hIDO1 IC50 (nM)Cellular IDO1 IC50 (nM)Cytotoxicity (CC50 in SKOV-3, µM)
This compoundTo be determinedTo be determinedTo be determined
Epacadostat~70[18]~7[18]>50
Linrodostat (BMS-986205)Varies by assayPotent cellular inhibitor[8]May show toxicity at higher concentrations[8][19]

Table 2: Preliminary Pharmacokinetic Profile

CompoundPredicted Aqueous Solubility (µg/mL)Predicted logPMicrosomal Half-life (t½, min)
This compoundTo be determinedTo be determinedTo be determined
EpacadostatData available in literatureData available in literatureData available in literature
Linrodostat (BMS-986205)Data available in literatureData available in literatureData available in literature

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous framework for benchmarking the novel compound, this compound, against clinically relevant IDO1 inhibitors. The proposed experiments will provide crucial data on its biochemical potency, cellular efficacy, and preliminary drug-like properties.

Positive results from these initial studies, particularly a potent and selective inhibition of IDO1 with low cytotoxicity, would warrant further investigation. This would include detailed mechanism of action studies, in vivo efficacy testing in syngeneic tumor models, and comprehensive pharmacokinetic and toxicological profiling. The data generated will be instrumental in determining the potential of this compound as a next-generation immuno-oncology therapeutic.

References

A Researcher's Guide to the Synthesis of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: Navigating Reproducibility and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of bioactive compounds. Among its many derivatives, methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate stands as a valuable intermediate for the synthesis of novel therapeutics. However, the path to obtaining this compound with consistent and reproducible results can be fraught with challenges, particularly concerning the regioselectivity of the nitration step. This guide provides an in-depth analysis of the synthesis of this compound, dissects the potential sources of irreproducibility, and presents a comparative overview of alternative synthetic strategies that may offer more robust and predictable outcomes.

The Synthetic Challenge: A Multi-Step Approach to the Target Molecule

The synthesis of this compound is not a trivial one-step process. A logical and commonly employed route involves a three-stage synthesis starting from indazole-3-carboxylic acid. This approach, while sound in principle, requires careful execution at each stage to ensure a good overall yield and purity of the final product.

Stage 1: Bromination of Indazole-3-carboxylic Acid

The initial step focuses on the regioselective bromination of the indazole ring. The 5-position is the target for this electrophilic substitution.

  • Materials:

    • Indazole-3-carboxylic acid (1.0 g, 6.16 mmol)

    • Glacial acetic acid (62 mL)

    • Bromine (0.633 mL, 12.33 mmol)

  • Procedure:

    • Suspend indazole-3-carboxylic acid in 60 mL of glacial acetic acid in a round-bottom flask.

    • Heat the suspension to 120 °C until a clear solution is obtained.

    • Cool the solution to 90 °C.

    • Slowly add a solution of bromine in 2 mL of glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 90 °C.

    • After the addition is complete, continue heating the reaction mixture at 90 °C for 16 hours.

    • Cool the solution to room temperature and pour it into ice water.

    • Stir the mixture for 15 minutes at room temperature to allow for complete precipitation.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[1]

  • Expected Yield: ~87.5%[1]

Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent provides a polar medium that can dissolve the starting material at elevated temperatures. The reaction is carried out at 90 °C to provide sufficient activation energy for the electrophilic aromatic substitution, while controlling the temperature during the bromine addition is crucial to manage the exothermicity of the reaction and prevent the formation of over-brominated side products.

Stage 2: Esterification of 5-bromo-1H-indazole-3-carboxylic acid

With the brominated indazole in hand, the next step is the conversion of the carboxylic acid to its corresponding methyl ester. A standard Fischer esterification is a viable method.

  • Materials:

    • 5-bromo-1H-indazole-3-carboxylic acid (1.30 g, 5.39 mmol)

    • Dry Methanol (50 mL)

    • Concentrated Sulfuric Acid (1 mL)

  • Procedure:

    • Suspend 5-bromo-1H-indazole-3-carboxylic acid in dry methanol in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Carefully add concentrated sulfuric acid to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • Cool the solution to room temperature and remove the methanol under reduced pressure.

    • The resulting residue can be purified by recrystallization or column chromatography.

  • Note: This is a generalized procedure. The original source should be consulted for specific purification details.

Causality Behind Experimental Choices: The use of a strong acid catalyst like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. Refluxing the reaction mixture helps to drive the equilibrium towards the formation of the ester.

Stage 3: Nitration of Methyl 5-bromo-1H-indazole-3-carboxylate

This final step is the most critical and often the source of reproducibility issues. The goal is to introduce a nitro group at the 4-position of the indazole ring. However, the directing effects of the existing bromo and carboxylate groups can lead to the formation of a mixture of regioisomers.

  • Materials:

    • Methyl 5-bromo-1H-indazole-3-carboxylate

    • Concentrated Nitric Acid

    • Concentrated Sulfuric Acid

  • Procedure (Caution: Nitration reactions are highly exothermic and potentially hazardous. Extreme care must be taken):

    • In a flask equipped with a dropping funnel and a thermometer, and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to methyl 5-bromo-1H-indazole-3-carboxylate while stirring.

    • Maintain the temperature below 5 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring at a low temperature for a specified period (this will require optimization).

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and then dried.

    • Purification is crucial to separate the desired 4-nitro isomer from other potential isomers (e.g., 6-nitro or 7-nitro) and is typically achieved by column chromatography or fractional crystallization.

Reproducibility Challenges in Nitration: The nitration of substituted aromatic rings is notoriously sensitive to reaction conditions. In the case of methyl 5-bromo-1H-indazole-3-carboxylate, the interplay of the electron-withdrawing carboxylate group and the deactivating but ortho-, para-directing bromo group can lead to a complex product mixture. The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids is a rapid and exothermic process, and localized temperature fluctuations can significantly impact the regioselectivity of the reaction. The potential for the formation of undesired side-products, such as the 6-nitro and 7-nitro isomers, is a major hurdle to achieving high reproducibility and yield of the desired 4-nitro product.

Visualizing the Synthetic Workflow

Synthesis_of_Methyl_5_bromo_4_nitro_1H_indazole_3_carboxylate start Indazole-3-carboxylic acid step1 Bromination (Br2, Acetic Acid) start->step1 intermediate1 5-bromo-1H-indazole-3-carboxylic acid step1->intermediate1 step2 Esterification (MeOH, H2SO4) intermediate1->step2 intermediate2 Methyl 5-bromo-1H-indazole-3-carboxylate step2->intermediate2 step3 Nitration (HNO3, H2SO4) intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway to this compound.

Comparative Analysis: Exploring Alternative and More Reproducible Synthetic Strategies

Given the potential for poor reproducibility in the nitration step, it is prudent for researchers to consider alternative synthetic approaches. These alternatives can offer improved regioselectivity, milder reaction conditions, and ultimately, more consistent results.

Alternative 1: Synthesis of a Regioisomeric Product - 3-bromo-5-nitro-1H-indazole

To illustrate the impact of substituent positioning on synthetic feasibility, we can examine the synthesis of a regioisomer, 3-bromo-5-nitro-1H-indazole. In this case, the bromination is performed on 5-nitro-1H-indazole.

  • Materials:

    • 5-nitro-1H-indazole (50 g)

    • N,N-dimethylformamide (DMF) (500 mL)

    • Bromine (55.8 g)

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole in DMF in a three-necked flask.

    • Cool the reaction mixture to -5 °C.

    • Slowly add bromine dropwise, maintaining the temperature at -5 °C. After the addition, stir for 1 hour at 0 to -5 °C.

    • Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.

    • The work-up procedure involves warming to reflux, addition of activated carbon and EDTA, hot filtration, and crystallization upon cooling.

  • Reported Yield: 95%[2]

Comparative Insight: This high-yielding synthesis of the 3-bromo-5-nitro isomer highlights how the electronic properties of the starting material can dictate the ease and selectivity of the reaction. The strong electron-withdrawing nitro group at the 5-position deactivates the benzene ring towards electrophilic attack, thus favoring substitution on the pyrazole ring at the 3-position. This inherent selectivity contributes to the high yield and likely better reproducibility compared to the nitration of a pre-brominated indazole.

Alternative 2: Modern Synthetic Methods for Indazole Core Formation

Instead of relying on the functionalization of a pre-existing indazole ring, modern synthetic methodologies allow for the construction of the indazole core with the desired substituents already in place. These methods often offer superior control over regiochemistry and can be more amenable to scale-up.

One such approach is the palladium-catalyzed C-H activation/annulation . This strategy can provide a more direct and potentially more reproducible route to functionalized indazoles, avoiding harsh nitrating conditions altogether. While a specific protocol for the target molecule might not be readily available, the general principle offers a promising avenue for exploration.

Another alternative is the use of cyclization strategies . For instance, the synthesis of substituted indazoles can be achieved through the cyclization of various hydrazones in the presence of a dehydrating agent like polyphosphoric acid. This approach allows for the introduction of substituents on the starting materials, which then dictate the final substitution pattern on the indazole ring, offering a high degree of control.

Data Summary and Comparison

ParameterSynthesis of this compoundSynthesis of 3-bromo-5-nitro-1H-indazole[2]Modern Synthetic Methods (General)
Starting Material Indazole-3-carboxylic acid5-nitro-1H-indazoleVaries (e.g., substituted anilines, hydrazones)
Key Challenging Step Regioselective NitrationBromination (highly selective)Cyclization/Annulation
Reported Yield Variable (highly dependent on nitration)95%Often good to excellent
Reproducibility Potentially low due to nitrationHighGenerally higher
Reaction Conditions Harsh (conc. acids, low temp)Mild to moderateOften milder

Conclusion: A Path Towards Reproducible Synthesis

The synthesis of this compound is a challenging yet achievable endeavor. The multi-step approach outlined in this guide provides a viable pathway, but researchers must be acutely aware of the potential for poor reproducibility, particularly in the critical nitration step. Careful control of reaction conditions and rigorous purification are paramount to obtaining the desired product in acceptable yield and purity.

For research programs where consistency and scalability are critical, exploring alternative synthetic strategies is highly recommended. The synthesis of regioisomers can provide valuable insights into the factors governing reactivity and selectivity. Furthermore, embracing modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or strategic cyclization approaches, can offer a more robust and reproducible path to this and other valuable indazole derivatives. By understanding the underlying chemical principles and being open to alternative routes, researchers can navigate the complexities of indazole synthesis and accelerate their drug discovery and development efforts.

References

A Comparative Guide to the Structural Confirmation of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge of Substituted Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives such as methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate are of significant interest to researchers in drug development due to their potential biological activities, which can range from anticancer to anti-inflammatory properties.[2][3] However, the synthesis of such multi-substituted heterocyclic systems can often lead to isomeric impurities, making unambiguous structural confirmation not just a procedural formality, but a critical necessity for advancing a drug candidate.

The precise arrangement of the bromo, nitro, and carboxylate groups on the indazole ring dictates the molecule's steric and electronic properties, which in turn govern its interaction with biological targets. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. This guide provides a comprehensive comparison of modern analytical techniques, offering a robust, multi-pronged strategy for the definitive structural elucidation of this compound and its derivatives. We will move beyond simple data reporting to explain the causality behind methodological choices, empowering researchers to design validation systems with the highest degree of scientific integrity.

Chapter 1: The Spectroscopic Toolkit - A Multi-Technique Approach

No single technique provides a complete structural picture. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for building a cohesive and irrefutable structural argument.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and constitution of organic molecules in solution. For a complex structure like this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is indispensable.[4]

Molecular Structure and Atom Numbering:

Fragmentation M [M]⁺˙ m/z 299/301 F1 [M - OCH₃]⁺ m/z 268/270 M->F1 - •OCH₃ F2 [M - NO₂]⁺ m/z 253/255 M->F2 - •NO₂ F3 [M - Br]⁺ m/z 220 M->F3 - •Br F4 [M - COOCH₃]⁺ m/z 240/242 F1->F4 - CO

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate (CAS No. 1403767-11-2). As a halogenated nitroaromatic compound, this substance requires meticulous handling and disposal protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. Understanding its specific hazards is the cornerstone of safe handling and disposal. The primary risks are associated with its acute toxicity, irritant properties, and its classification as a halogenated organic compound requiring specialized disposal.

According to its Safety Data Sheet (SDS), the compound has the following GHS classifications[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)[1].

  • Skin Irritation: Category 2 (Causes skin irritation)[1].

  • Eye Irritation: Category 2 (Causes serious eye irritation)[1].

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1].

These classifications necessitate that the compound be treated as hazardous waste, managed in a way that prevents release into the environment, and handled with appropriate personal protective equipment at all times.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1]

Pre-Disposal Procedures & Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department.[2] They will provide specific guidance based on local, state, and federal regulations and arrange for collection by a licensed hazardous waste contractor.

Mandatory Personal Protective Equipment (PPE): A comprehensive PPE plan is non-negotiable when handling this compound.[3]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Ensure gloves are appropriate for the specific solvents used and are changed immediately if contaminated[2][4].

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes[2].

  • Skin and Body Protection: A flame-resistant lab coat and appropriate protective clothing must be worn to prevent skin exposure[4][5].

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors is mandatory[2].

Step-by-Step Disposal Protocol

The proper disposal of halogenated nitroaromatic compounds is critical to prevent environmental contamination and ensure regulatory compliance. These compounds are subject to land disposal restrictions by the EPA and require specific treatment methods.[6]

Step 1: Waste Segregation This is the most critical step. This compound is a halogenated organic compound .

  • Action: Collect this waste in a designated "Halogenated Organic Waste" container.[3][7][8]

  • Causality: Halogenated waste streams must be kept separate from non-halogenated streams because they require high-temperature incineration to prevent the formation of persistent environmental pollutants like dioxins. Mixing them with non-halogenated solvent waste, which is often recycled or used for fuel blending, constitutes improper disposal and can result in significant regulatory fines.

Step 2: Container Selection The integrity of the waste container is essential for safe storage and transport.

  • Action: Use only chemically compatible, high-density polyethylene (HDPE) or glass containers with a secure, threaded cap.[7][9] The container must be in good condition, free from cracks or leaks.

  • Causality: Using a compatible container prevents degradation of the container and potential leaks. A secure cap prevents the release of vapors, which are harmful if inhaled.[7]

Step 3: Waste Labeling Proper labeling is a regulatory requirement and ensures safe handling by all personnel.

  • Action: Before the first drop of waste is added, label the container clearly.[7] The label must include:

    • The words "Hazardous Waste "[3]

    • The full chemical name: "This compound " (Do not use abbreviations or chemical formulas)[7]

    • An accumulation start date.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Causality: Accurate labeling prevents accidental mixing of incompatible wastes and informs EHS and disposal personnel of the container's contents and associated dangers, ensuring it is handled and disposed of correctly.

Step 4: Decontamination of Laboratory Glassware and Surfaces Any items that come into contact with the compound are considered contaminated.

  • Action: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood. Collect this rinsate in the same halogenated hazardous waste container.[3]

  • Causality: The rinsate contains dissolved compound and must be treated as hazardous waste. Disposing of it down the drain is a regulatory violation and releases a hazardous substance into the water system.

Step 5: Temporary On-Site Storage Waste containers must be stored safely pending pickup by your institution's waste management service.

  • Action: Keep the waste container tightly closed when not in use.[1][5] Store it in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet. The storage area should be locked and inaccessible to unauthorized personnel.[1]

  • Causality: Secure, closed storage prevents accidental spills and minimizes the release of harmful vapors into the laboratory environment.

Step 6: Final Disposal Final disposal must be managed by professionals.

  • Action: Contact your institution's EHS department to schedule a pickup for your full, properly labeled waste container. Do not attempt to dispose of this chemical through standard trash or sewer systems.

  • Causality: Licensed hazardous waste disposal facilities have the specialized equipment, such as high-temperature incinerators, required to destroy halogenated organic compounds in an environmentally sound and compliant manner.[10]

Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G A Start: Waste Generated (Methyl 5-bromo-4-nitro- 1H-indazole-3-carboxylate) B Consult Institutional EHS Disposal Guidelines A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is this a Halogenated Organic Compound? C->D E YES: Segregate into 'HALOGENATED WASTE' Container D->E Yes F Label Container: 'Hazardous Waste' + Full Chemical Name E->F G Collect Contaminated Labware Rinsate in Same Container F->G H Store Securely in Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I J End: Compliant Disposal by Licensed Contractor I->J

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical.

Exposure First Aid:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[2][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately for treatment advice.[1][2]

Spill Response:

  • Minor Spill (in a fume hood): Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed, labeled container, and dispose of it as halogenated hazardous waste.[11]

  • Major Spill: Evacuate the laboratory immediately. Alert others in the vicinity and contact your institution's EHS emergency line. Do not attempt to clean up a large spill yourself.

References

A Researcher's Guide to the Safe Handling of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate (CAS No. 78155-74-5), a compound frequently utilized in drug discovery and development. The following procedures are designed to empower researchers with the knowledge to manage this chemical safely, from initial handling to final disposal, ensuring both personal safety and experimental integrity.

Understanding the Hazard Profile

This compound is a halogenated nitroaromatic compound. This chemical class is associated with specific hazards that dictate the necessary safety precautions. The primary risks associated with this compound are:

  • Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3]

The presence of both a bromo and a nitro group on the aromatic ring system contributes to its reactivity and potential for adverse health effects. Therefore, a comprehensive approach to personal protection is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles, preventing serious eye irritation.[4][5]
Hands Nitrile or other chemically resistant glovesCreates a barrier to prevent skin contact and absorption, which can cause irritation and toxicity.[4][5]
Body Flame-resistant lab coatProtects against spills and contamination of personal clothing.[4]
Respiratory NIOSH/MSHA approved respiratorNecessary when handling powders outside of a fume hood to prevent inhalation of harmful dust.[1][5]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. The following diagram and steps outline the recommended procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment prep_fume_hood->prep_emergency handling_weigh Weigh Compound in Fume Hood prep_emergency->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere (if required) handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste in Designated Containers cleanup_waste->cleanup_dispose cleanup_ppe_removal Remove PPE and Wash Hands cleanup_dispose->cleanup_ppe_removal cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs skin_wash Immediately wash with plenty of soap and water for at least 15 minutes. exposure->skin_wash Skin eye_flush Immediately flush eyes with copious amounts of water for at least 15 minutes. exposure->eye_flush Eye inhalation_air Move to fresh air immediately. exposure->inhalation_air Inhalation ingestion_vomit Do NOT induce vomiting. exposure->ingestion_vomit Ingestion skin_clothing Remove contaminated clothing. skin_wash->skin_clothing skin_medical Seek medical attention if irritation persists. skin_clothing->skin_medical eye_lids Occasionally lift upper and lower eyelids. eye_flush->eye_lids eye_medical Seek immediate medical attention. eye_lids->eye_medical inhalation_breathing If not breathing, give artificial respiration. If breathing is difficult, give oxygen. inhalation_air->inhalation_breathing inhalation_medical Seek immediate medical attention. inhalation_breathing->inhalation_medical ingestion_rinse Rinse mouth with water. ingestion_vomit->ingestion_rinse ingestion_medical Seek immediate medical attention. ingestion_rinse->ingestion_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
Reactant of Route 2
methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.